TCO-GK-PEG4-NHS ester
Description
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Properties
Molecular Formula |
C33H52N4O14 |
|---|---|
Molecular Weight |
728.8 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(4Z)-cyclooct-4-en-1-yl]oxycarbonylamino]acetyl]amino]-6-[3-[2-[2-[2-[3-(2,5-dioxopyrrolidin-1-yl)oxy-3-oxopropoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |
InChI |
InChI=1S/C33H52N4O14/c38-27(13-16-46-18-20-48-22-23-49-21-19-47-17-14-31(42)51-37-29(40)11-12-30(37)41)34-15-7-6-10-26(32(43)44)36-28(39)24-35-33(45)50-25-8-4-2-1-3-5-9-25/h1-2,25-26H,3-24H2,(H,34,38)(H,35,45)(H,36,39)(H,43,44)/b2-1-/t25?,26-/m0/s1 |
InChI Key |
KPHXUINZEVPEKP-MJIISZSESA-N |
Isomeric SMILES |
C1C/C=C\CCC(C1)OC(=O)NCC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Canonical SMILES |
C1CC=CCCC(C1)OC(=O)NCC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCC(=O)ON2C(=O)CCC2=O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to TCO-GK-PEG4-NHS Ester: Structure, Properties, and Applications in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and applications of TCO-GK-PEG4-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, particularly in the field of antibody-drug conjugates (ADCs) and targeted therapeutics.
Chemical Structure and Properties
This compound is a sophisticated chemical entity designed for bioorthogonal chemistry. Its structure incorporates three key functional components: a trans-cyclooctene (B1233481) (TCO) group, a glycine-lysine (GK) cleavable linker, a tetraethylene glycol (PEG4) spacer, and an N-hydroxysuccinimide (NHS) ester.
The TCO moiety facilitates a highly efficient and rapid inverse-electron demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high specificity in complex biological environments without interfering with native biochemical processes. The NHS ester is a reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins. The PEG4 spacer enhances aqueous solubility and provides a flexible linker arm to minimize steric hindrance during conjugation. A distinguishing feature of this linker is the glycine-lysine dipeptide, which is susceptible to cleavage by renal brush border enzymes, a property that can be exploited to enhance the clearance of conjugated molecules from the kidneys.[1]
The chemical structure can be represented by the following SMILES string:
O(C(CCOCCOCCOCCOCCC(NCCCC--INVALID-LINK--=O)=O)C(O)=O)=O)=O)N2C(=O)CCC2=O
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | C33H52N4O14 | [2] |
| Molecular Weight | 728.78 g/mol | [3] |
| CAS Number | 2307311-19-7 | [2] |
| Appearance | Colorless to slightly yellow oil | [4] |
| Solubility | DMSO, DMF, THF, Acetonitrile, Dichloromethane | [4] |
| Storage Conditions | -20°C, desiccated | [4] |
Experimental Protocols
The primary application of this compound is the conjugation of the TCO moiety to proteins, typically antibodies or antibody fragments, for subsequent bioorthogonal labeling. The following protocol is a detailed methodology adapted from the work of Zhou et al. (2018) for the conjugation of this compound to a single-domain antibody (sdAb), 2Rs15d, targeting the HER2 receptor.[1]
Materials
-
Single-domain antibody (sdAb) 2Rs15d
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sodium bicarbonate buffer (0.1 M, pH 8.4)
-
PD-10 desalting columns (or equivalent size-exclusion chromatography system)
-
Phosphate-buffered saline (PBS)
-
MALDI-TOF mass spectrometer
Protocol for Conjugation of this compound to 2Rs15d sdAb
-
Antibody Preparation:
-
Prepare a solution of the 2Rs15d sdAb in 0.1 M sodium bicarbonate buffer (pH 8.4) at a concentration of 2 mg/mL. The slightly basic pH is crucial for maintaining the deprotonated state of the primary amines on lysine residues, making them reactive towards the NHS ester.
-
-
This compound Stock Solution Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mg/mL. It is critical to use anhydrous DMSO as the NHS ester is susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add a 1.3-fold molar excess of the this compound stock solution to the sdAb solution.
-
Incubate the reaction mixture for 1 hour at room temperature with gentle stirring.
-
-
Purification of the Conjugate:
-
Remove the unreacted this compound and byproducts by size-exclusion chromatography. A PD-10 desalting column is suitable for this purpose.
-
Equilibrate the column with PBS.
-
Apply the reaction mixture to the column and elute with PBS.
-
Collect the fractions containing the purified sdAb-TCO conjugate. The protein-containing fractions can be identified by measuring the absorbance at 280 nm.
-
-
Characterization of the Conjugate:
-
Confirm the successful conjugation and determine the degree of labeling (DOL) using MALDI-TOF mass spectrometry. The mass spectrum of the conjugate will show an increase in molecular weight corresponding to the number of TCO-GK-PEG4 moieties attached to the sdAb. In the study by Zhou et al., this method resulted in approximately 85% of the sdAb being modified, with the majority having one prosthetic group.[1]
-
Signaling Pathways and Experimental Workflows
HER2 Signaling Pathway
The 2Rs15d sdAb targets the Human Epidermal Growth Factor Receptor 2 (HER2), a receptor tyrosine kinase that plays a critical role in cell growth and proliferation. Overexpression of HER2 is a hallmark of certain aggressive types of cancer, particularly breast cancer. Upon dimerization with other ErbB family receptors, HER2 initiates a cascade of downstream signaling pathways, including the PI3K/Akt and MAPK pathways, which promote cell survival and proliferation.
Caption: HER2 signaling cascade activation.
Pre-targeted Radioimmunotherapy Experimental Workflow
This compound is a key component in pre-targeted radioimmunotherapy strategies. This approach involves a two-step process: first, the administration of a TCO-modified antibody that targets the tumor, followed by the administration of a radiolabeled tetrazine that rapidly binds to the antibody at the tumor site. This method enhances the therapeutic window by minimizing the systemic exposure to radiation.
Caption: Pre-targeted radioimmunotherapy workflow.
This compound Conjugation Workflow
The following diagram illustrates the key steps in the conjugation of this compound to a protein.
Caption: this compound conjugation workflow.
References
- 1. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. vectorlabs.com [vectorlabs.com]
The Pivotal Role of the PEG4 Spacer in TCO-GK-PEG4-NHS Ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of bioconjugation, the strategic selection of a chemical linker is paramount to the efficacy, stability, and pharmacokinetic profile of the resulting conjugate. Among the diverse array of available linkers, the TCO-GK-PEG4-NHS ester has emerged as a powerful tool, particularly in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. This guide delves into the critical role of the discrete PEG4 spacer within this heterobifunctional molecule, providing a comprehensive overview of its functions, supported by quantitative data and detailed experimental protocols.
Core Functionality of the this compound Components
The this compound is a sophisticated molecule designed for a two-step conjugation strategy. Each component plays a distinct and crucial role:
-
TCO (trans-cyclooctene): This strained alkene is the bioorthogonal reactive handle. It participates in an exceptionally fast and selective inverse electron-demand Diels-Alder (iEDDA) cycloaddition with a tetrazine partner.[1] This "click chemistry" reaction is highly efficient under physiological conditions and allows for the precise coupling of molecules in complex biological environments.[2]
-
GK (Glycine-Lysine): This dipeptide sequence can act as a cleavable linker in specific biological contexts, for instance, by certain proteases. While not the primary focus of this guide, its presence allows for payload release mechanisms in some applications.[3]
-
NHS ester (N-hydroxysuccinimidyl ester): This is an amine-reactive group. It readily reacts with primary amines, such as the lysine (B10760008) residues on the surface of antibodies and other proteins, to form stable amide bonds.[4]
-
PEG4 Spacer: This tetraethylene glycol linker is the central focus of this guide. It provides a flexible and hydrophilic bridge between the antibody (or other biomolecule) and the TCO group.[5]
The Multifaceted Role of the PEG4 Spacer
The inclusion of a PEG4 spacer, a chain of four ethylene (B1197577) glycol units, is a deliberate design choice that confers several significant advantages to the bioconjugate.[5]
Enhanced Hydrophilicity and Solubility
Many potent therapeutic payloads used in ADCs are hydrophobic.[1] This poor water solubility can lead to aggregation of the conjugate, which can diminish efficacy and increase the risk of an immunogenic response.[1] The hydrophilic nature of the PEG4 spacer increases the overall water solubility of the bioconjugate, mitigating aggregation and improving its formulation and handling characteristics.[5][6]
Reduced Immunogenicity and Enhanced Stability
The PEG component can create a protective hydration shell around the bioconjugate.[5] This "shielding" effect can mask immunogenic epitopes on the payload or linker, thereby reducing the risk of an immune response.[5][6] Furthermore, this hydration layer can protect the conjugate from enzymatic degradation, enhancing its stability in biological fluids.[5]
Improved Pharmacokinetics
By increasing hydrophilicity and stability, the PEG4 spacer contributes to a longer circulation half-life and can favorably alter the biodistribution of the bioconjugate.[1][5] This often leads to improved drug exposure at the target site and a better overall therapeutic index.[5] Studies have demonstrated a direct relationship between PEG spacer length and an ADC's pharmacokinetic profile, with longer PEG chains leading to slower clearance and increased exposure.[7]
Optimal Spacing and Reduced Steric Hindrance
The defined length of the PEG4 spacer (approximately 1.4 nm) provides crucial spatial separation between the conjugated molecules.[1] This spacing is vital for maintaining the biological activity of a protein or antibody by preventing the payload from interfering with its binding site.[1] It also ensures that the TCO group is readily accessible for reaction with its tetrazine partner, which can be hindered if it is too close to the bulky antibody.[8] The flexibility of the PEG chain further facilitates an efficient ligation reaction.[9]
Quantitative Impact of PEGylation
While specific quantitative data for the this compound is often embedded in broader experimental results, the general effects of PEGylation on bioconjugates are well-documented. The following tables summarize the expected impact of incorporating a PEG spacer.
Table 1: Impact of PEGylation on Physicochemical and Pharmacokinetic Properties
| Property | Effect of PEG Spacer | Rationale | References |
| Solubility | Increased | The hydrophilic ethylene glycol units increase the overall water solubility of the conjugate, especially important for hydrophobic payloads. | [5][6][10] |
| Aggregation | Decreased | Improved solubility prevents the formation of aggregates, which can negatively impact efficacy and immunogenicity. | [1][2] |
| Immunogenicity | Reduced | The PEG chain can mask immunogenic epitopes, creating a "stealth" effect that reduces recognition by the immune system. | [5][6] |
| Enzymatic Degradation | Decreased | The hydration shell formed by the PEG spacer can protect the conjugate from proteolytic enzymes. | [5] |
| Circulation Half-Life | Increased | The increased hydrodynamic size of the PEGylated molecule reduces renal clearance, leading to longer circulation time. | [5][7] |
| Plasma Clearance | Decreased | Slower clearance from the bloodstream results in more sustained plasma concentrations of the drug. | [7][11] |
| Overall Exposure (AUC) | Increased | The prolonged circulation time leads to a greater area under the curve (AUC), meaning the target tissue is exposed to the therapeutic agent for a longer duration. | [7] |
Table 2: Impact of PEG Spacer on Reaction Kinetics
| Parameter | Effect of PEG Spacer | Rationale | References |
| TCO-Tetrazine Ligation Rate | Increased | The PEG spacer extends the TCO moiety away from the surface of the biomolecule, reducing steric hindrance and improving accessibility for the tetrazine binding partner. Research suggests that a PEG spacer can lead to a more than four-fold increase in the reactivity of TCO-conjugated antibodies. | [8][10] |
Experimental Protocols
The following are detailed methodologies for the key experimental steps involving this compound: antibody modification and subsequent TCO-tetrazine ligation.
Protocol 1: Antibody Modification with this compound
This protocol outlines the conjugation of the this compound to the primary amines (e.g., lysine residues) of a monoclonal antibody (mAb).
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4-8.5)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10 desalting columns)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS (pH 7.4-8.5) using a desalting column or dialysis.
-
Adjust the antibody concentration to 2-5 mg/mL in the reaction buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
-
Conjugation Reaction:
-
Add a 5-20 molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate for 1-2 hours at room temperature or 2-4 hours on ice, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of 50-100 mM to quench any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove excess, unreacted this compound and quenching reagent by size-exclusion chromatography (e.g., using a PD-10 desalting column) equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Collect the fractions containing the purified TCO-modified antibody.
-
-
Characterization:
-
Determine the concentration of the modified antibody using a protein assay (e.g., BCA) or by measuring absorbance at 280 nm.
-
The degree of labeling (DOL), i.e., the number of TCO molecules per antibody, can be determined using MALDI-TOF mass spectrometry.[3]
-
Protocol 2: TCO-Tetrazine Ligation for Bioconjugation
This protocol describes the bioorthogonal conjugation of the TCO-modified antibody with a tetrazine-functionalized molecule (e.g., a fluorescent dye, a drug payload).
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-functionalized molecule of interest
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation:
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or the reaction buffer) to a known concentration.
-
-
Ligation Reaction:
-
In a reaction vessel, combine the TCO-modified antibody with the tetrazine-functionalized molecule. It is common to use a slight molar excess (1.5 to 3-fold) of the tetrazine-containing molecule.[5]
-
The reaction is typically performed at room temperature and is often complete within 30-60 minutes due to the fast kinetics of the iEDDA reaction.[9]
-
-
Purification:
-
If necessary, purify the final conjugate from any unreacted tetrazine-functionalized molecule using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate using appropriate techniques such as SDS-PAGE, size-exclusion chromatography (SEC-HPLC), and mass spectrometry to confirm successful conjugation and assess purity.
-
Visualizing Experimental Workflows and Logical Relationships
Diagram 1: Workflow for Antibody Modification with this compound
Caption: Workflow for labeling an antibody with this compound.
Diagram 2: TCO-Tetrazine Bioorthogonal Ligation Workflow
Caption: Workflow for the bioorthogonal TCO-tetrazine ligation reaction.
Diagram 3: Logical Relationship of PEG4 Spacer Functions
Caption: Functional advantages conferred by the PEG4 spacer in bioconjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. labinsights.nl [labinsights.nl]
- 3. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
- 4. purepeg.com [purepeg.com]
- 5. benchchem.com [benchchem.com]
- 6. furthlab.xyz [furthlab.xyz]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
TCO-GK-PEG4-NHS Ester: An In-depth Technical Guide to a Key Player in Bioorthogonal Chemistry
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of TCO-GK-PEG4-NHS ester, a heterobifunctional linker at the forefront of bioorthogonal chemistry. This reagent is instrumental in the precise and stable conjugation of biomolecules, a critical process in the development of targeted therapeutics, advanced diagnostics, and sophisticated research tools. This document details its chemical properties, experimental protocols for its use, and quantitative data to inform experimental design.
Core Concepts and Chemical Properties
This compound is a versatile tool for covalently linking molecules. It incorporates three key functional elements:
-
trans-Cyclooctene (TCO): A strained alkene that serves as a highly reactive dienophile in inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reactions with tetrazines. This "click chemistry" reaction is exceptionally fast and bioorthogonal, meaning it proceeds rapidly and selectively within complex biological systems without interfering with native biochemical processes.
-
Glycine-Lysine (GK) Linker: A dipeptide spacer that can be susceptible to enzymatic cleavage, offering a mechanism for payload release in specific biological environments.
-
PEG4 Spacer: A tetraethylene glycol linker that enhances the solubility of the molecule in aqueous buffers and reduces steric hindrance during conjugation, improving reaction efficiency.
-
N-Hydroxysuccinimide (NHS) Ester: An amine-reactive group that readily forms stable amide bonds with primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins and antibodies.
The combination of these features makes this compound an ideal reagent for the two-step labeling of biomolecules. First, the NHS ester is used to attach the TCO group to a protein of interest. Subsequently, the TCO-modified protein can be rapidly and specifically conjugated to a tetrazine-bearing molecule, such as a fluorescent probe, a cytotoxic drug, or an imaging agent.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C33H52N4O14 |
| Molecular Weight | 728.78 g/mol |
| CAS Number | 2307311-19-7 |
| Purity | Typically >95% |
| Solubility | Soluble in DMSO, DMF |
| Storage | Store at -20°C, desiccated and protected from light. |
The TCO-Tetrazine Click Reaction: A Quantitative Perspective
The reaction between TCO and tetrazine is the cornerstone of this technology's utility. It is characterized by exceptionally fast reaction kinetics, enabling efficient conjugation at low concentrations.
Table 2: Quantitative Data on TCO-Tetrazine Ligation
| Parameter | Value | Reference |
| Second-Order Rate Constant (k₂) | 10³ - 10⁶ M⁻¹s⁻¹ | [General TCO-tetrazine literature] |
| Conjugation Efficiency (sdAb labeling) | >75% of single-domain antibody molecules conjugated | [1] |
| Reaction Time | Minutes to a few hours at room temperature | [General protocols] |
| Monitoring | Disappearance of tetrazine's visible absorbance (around 520 nm) | [General TCO-tetrazine literature] |
Experimental Protocols
This section provides detailed methodologies for the use of this compound in the labeling of a single-domain antibody (sdAb), based on the work of Zhou Z, et al. (2018), and a general protocol for the subsequent TCO-tetrazine click reaction.[1]
Labeling of a Single-Domain Antibody (sdAb) with this compound
This protocol describes the derivatization of a HER2-specific sdAb with this compound.
Materials:
-
Single-domain antibody (sdAb)
-
This compound
-
0.1 M Borate (B1201080) buffer, pH 8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., Agilent PL Multisolvent)
-
Water (for SEC elution)
Procedure:
-
Prepare the sdAb solution: Dissolve the sdAb in 0.1 M borate buffer (pH 8.5) to a final concentration of 3 mg/mL.
-
Prepare the this compound solution: Immediately before use, dissolve the this compound in a minimal amount of anhydrous DMSO.
-
Conjugation reaction: Add a 2-fold molar excess of the this compound solution to the sdAb solution. For example, for 93 nmol of sdAb (1.2 mg), use 186 nmol of the this compound (135 µg).
-
Incubation: Stir the reaction mixture at 30°C for 2 hours.
-
Purification: Isolate the TCO-derivatized sdAb from unreacted ester and other small molecules using a size-exclusion HPLC column. Elute with water at a flow rate of 0.35 mL/min.
-
Analysis: Characterize the conjugate by LC-MS to determine the degree of labeling. In the cited study, this protocol resulted in >75% of the sdAb molecules being conjugated, with a roughly 2:1 ratio of mono- to bi-substituted derivatives.[1]
General Protocol for TCO-Tetrazine Click Reaction
This protocol describes the subsequent reaction of the TCO-labeled biomolecule with a tetrazine-functionalized molecule.
Materials:
-
TCO-labeled biomolecule (from section 3.1)
-
Tetrazine-functionalized molecule (e.g., fluorescent dye, drug)
-
Phosphate-buffered saline (PBS), pH 7.4
-
PD-10 desalting column (or similar)
Procedure:
-
Prepare the TCO-labeled biomolecule: Prepare a solution of the TCO-derivatized sdAb in PBS (pH 7.4) at a concentration of 2 mg/mL.
-
Prepare the tetrazine solution: Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO, water).
-
Click Reaction: Add the tetrazine-containing solution to the TCO-labeled biomolecule. A slight molar excess of the tetrazine is often used.
-
Incubation: Incubate the reaction mixture at room temperature for 10-30 minutes. The reaction progress can be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Isolate the final conjugate by size-exclusion chromatography (e.g., a PD-10 column) eluted with PBS.
Visualizing Workflows and Biological Context
Diagrams created using the DOT language provide a clear visual representation of the experimental processes and the biological context of this technology.
References
The Inverse Electron Demand Diels-Alder Reaction: An In-Depth Technical Guide for Researchers and Drug Development Professionals
The Inverse Electron Demand Diels-Alder (IEDDA) reaction has rapidly emerged as a powerful tool in chemical biology, drug development, and materials science.[1][2] Characterized by its exceptionally fast kinetics, high specificity, and biocompatibility, the IEDDA reaction enables the precise and efficient conjugation of molecules in complex biological environments.[3][4] This technical guide provides a comprehensive overview of the core principles of the IEDDA reaction, detailed experimental protocols for its application, and a summary of key quantitative data to support researchers, scientists, and drug development professionals in leveraging this transformative bioorthogonal chemistry.
Core Principles of the Inverse Electron Demand Diels-Alder Reaction
The IEDDA reaction is a type of [4+2] cycloaddition between an electron-deficient diene, typically a tetrazine, and an electron-rich dienophile, such as a strained alkene or alkyne.[5][6] Unlike the classical Diels-Alder reaction, the IEDDA reaction's energetics are governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dienophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the diene.[3][7]
Reaction Mechanism
The reaction proceeds through a concerted [4+2] cycloaddition to form a highly unstable bicyclic intermediate. This is immediately followed by a retro-Diels-Alder reaction that releases a molecule of dinitrogen gas (N₂), an irreversible step that drives the reaction to completion. The final product is a stable dihydropyridazine, which can subsequently be oxidized to a pyridazine.[6][7]
Key Factors Influencing Reactivity
Several factors influence the rate of the IEDDA reaction:
-
Electronics: The reactivity of the tetrazine is enhanced by the presence of electron-withdrawing groups (EWGs) on the tetrazine ring, which lower the LUMO energy. Conversely, electron-donating groups (EDGs) on the dienophile raise the HOMO energy, further accelerating the reaction.[3][8]
-
Sterics: Steric hindrance on either the tetrazine or the dienophile can decrease the reaction rate. For instance, monosubstituted tetrazines often exhibit faster kinetics than their disubstituted counterparts.[3]
-
Dienophile Strain: Ring strain in the dienophile plays a crucial role in increasing the reaction rate by raising the energy of the HOMO. This is why strained alkenes and alkynes, such as trans-cyclooctenes (TCO), norbornenes, and cyclopropenes, are highly reactive partners for tetrazines.[3][9]
Quantitative Data for IEDDA Reactions
The selection of the appropriate tetrazine and dienophile is critical for the success of an experiment. The following tables summarize key quantitative data to facilitate this choice.
Table 1: Second-Order Rate Constants (k₂) for Common IEDDA Reactions
| Diene (Tetrazine Derivative) | Dienophile | Rate Constant (k₂) [M⁻¹s⁻¹] | Solvent/Conditions | Reference(s) |
| 3,6-di-(2-pyridyl)-s-tetrazine | trans-cyclooctene (TCO) | ~2000 | 9:1 MeOH:H₂O | [10] |
| 3-methyl-6-phenyl-1,2,4,5-tetrazine | TCO | ~1000 | PBS, 37°C | [11] |
| 3,6-diphenyl-s-tetrazine | TCO | ~3.2 | MeOH | [12] |
| 3,6-bis(pyridin-2-yl)-1,2,4,5-tetrazine | Bicyclononyne (BCN) | 118 | MeOH | [12] |
| 3-(pyrimidin-2-yl)-6-(4-(trifluoromethyl)phenyl)-1,2,4,5-tetrazine | BCN | 125 | MeOH | [12] |
| Hydrogen-substituted tetrazines | TCO | up to 30,000 | Not specified | [10] |
| 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine | Norbornene | 1.9 | Not specified | [4] |
| Various tetrazines | Norbornene | 0.0047 - 0.0004 | 37°C | [13] |
Table 2: Stability of Tetrazine Derivatives in Aqueous Media
| Tetrazine Derivative | Conditions | Stability (Remaining after 12h) | Reference(s) |
| Dipyridyl-s-tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% | |
| Pyrimidyl-substituted tetrazines | 1:9 DMSO/PBS, 37°C | 15-40% | |
| Pyridyl tetrazines (more electron-rich) | 1:9 DMSO/PBS, 37°C | >75% | |
| Phenyl tetrazines | 1:9 DMSO/PBS, 37°C | >75% | |
| Hydrogen substituted tetrazines | PBS, 37°C (10h) | ~70% | [11] |
Experimental Protocols
Protocol 1: Synthesis of 3,6-di(pyridin-2-yl)-1,2,4,5-tetrazine
This protocol is a representative procedure for the synthesis of a commonly used tetrazine in bioorthogonal applications.[8]
Materials:
-
Anhydrous hydrazine (B178648)
-
Sulfur (optional, as a catalyst)
-
Ethanol
-
Sodium nitrite (B80452)
-
Acetic acid
-
Round-bottom flask
-
Nitrogen atmosphere setup
-
Ice bath
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dihydrotetrazine Formation: In a round-bottom flask under a nitrogen atmosphere, combine 2-cyanopyridine (2.0 mmol) and anhydrous hydrazine (10.0 mmol). The reaction can be stirred at room temperature or gently heated (e.g., to 78°C in ethanol) for a period ranging from 30 minutes to several hours. The progress of the reaction can be monitored by TLC.
-
Oxidation to Tetrazine: Cool the reaction mixture in an ice bath. Slowly add a solution of sodium nitrite (NaNO₂) in water, followed by the dropwise addition of glacial acetic acid. The reaction mixture will typically change color to a vibrant pink or red, indicating the formation of the tetrazine.
-
Purification: The crude product can be extracted with an organic solvent like dichloromethane or purified directly by column chromatography on silica gel. The final product is typically a colored solid.
Protocol 2: Antibody Labeling with a Trans-Cyclooctene (TCO) Derivative and Tetrazine Ligation
This protocol outlines the labeling of an antibody with a TCO derivative, followed by ligation with a tetrazine-functionalized molecule.[10][14]
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Spin desalting column
-
Tetrazine-fluorophore conjugate
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) (optional)
Procedure:
-
Antibody Preparation: Prepare the antibody solution at a concentration of approximately 1-5 mg/mL in the reaction buffer. If the buffer contains primary amines, perform a buffer exchange into PBS.
-
TCO-NHS Ester Labeling:
-
Dissolve the TCO-NHS ester in anhydrous DMSO or DMF immediately before use to create a 10 mM stock solution.
-
Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours with gentle mixing.
-
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes at room temperature.
-
Purification of TCO-labeled Antibody: Remove the excess, unreacted TCO-NHS ester using a spin desalting column equilibrated with the desired storage buffer.
-
Tetrazine Ligation:
-
Add the tetrazine-fluorophore conjugate to the purified TCO-labeled antibody solution. A 1.1 to 2.0 molar excess of the tetrazine is recommended.
-
Incubate the reaction at room temperature for 10-60 minutes, protected from light if using a fluorophore.
-
-
Final Purification (Optional): If necessary, remove any unreacted tetrazine-fluorophore conjugate using a spin desalting column. The antibody-fluorophore conjugate is now ready for downstream applications.
Protocol 3: Live-Cell Imaging using IEDDA
This protocol provides a general guideline for pre-targeted live-cell imaging.[14]
Materials:
-
Cells expressing the target of interest
-
TCO-labeled antibody (prepared as in Protocol 2)
-
Live-cell imaging medium
-
Cy5-PEG8-Tetrazine or other fluorescent tetrazine probe
-
Fluorescence microscope
Procedure:
-
Pre-targeting: Incubate the cells with the TCO-labeled antibody in live-cell imaging medium at a suitable concentration (e.g., 10-100 nM) for 30-60 minutes at 37°C. This allows the antibody to bind to its target.
-
Washing: Gently wash the cells two to three times with fresh, pre-warmed imaging medium to remove unbound antibody.
-
Ligation and Imaging:
-
Prepare the fluorescent tetrazine staining solution in imaging medium at a final concentration of 1-5 µM.
-
Add the staining solution to the cells.
-
Immediately begin imaging the cells using a fluorescence microscope equipped with appropriate filters for the chosen fluorophore. The signal should develop rapidly as the ligation occurs.
-
Visualizations of Workflows and Mechanisms
References
- 1. researchgate.net [researchgate.net]
- 2. The Efficiency of Metabolic Labeling of DNA by Diels–Alder Reactions with Inverse Electron Demand: Correlation with the Size of Modified 2′-Deoxyuridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inverse electron demand Diels–Alder reactions in chemical biology - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C7CS00184C [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Inverse electron demand Diels–Alder (iEDDA)-initiated conjugation: a (high) potential click chemistry scheme - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60049A [pubs.rsc.org]
- 8. dash.harvard.edu [dash.harvard.edu]
- 9. Kinetic studies of inverse electron demand Diels–Alder reactions (iEDDA) of norbornenes and 3,6-dipyridin-2-yl-1,2,4,5-tetrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. 3,6-Substituted-1,2,4,5-Tetrazines: Tuning Reaction Rates for Staged Labeling Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Advances in Tetrazine Bioorthogonal Chemistry Driven by the Synthesis of Novel Tetrazines and Dienophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
TCO-GK-PEG4-NHS Ester: A Technical Guide to Solubility and Stability for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the solubility and stability of TCO-GK-PEG4-NHS ester, a widely used reagent in bioconjugation and drug development. This document is intended for researchers, scientists, and professionals in the field who utilize click chemistry for the modification of proteins, antibodies, and other biomolecules.
Introduction to this compound
This compound is a heterobifunctional crosslinker that plays a critical role in the field of bioorthogonal chemistry. It features a trans-cyclooctene (B1233481) (TCO) group for rapid and specific reaction with tetrazine-modified molecules via an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition. The N-hydroxysuccinimide (NHS) ester moiety allows for the covalent attachment to primary amines present on biomolecules such as proteins and antibodies. A key feature of this reagent is the hydrophilic polyethylene (B3416737) glycol (PEG4) spacer, which enhances its solubility in aqueous media and reduces steric hindrance during conjugation.[1][2][3][4][5]
Solubility Data
The solubility of this compound is a critical parameter for its effective use in bioconjugation reactions, which are often performed in aqueous buffers.
Qualitative Solubility: Product data sheets consistently report that this compound is soluble in common organic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane.[6] The presence of the PEG4 spacer is highlighted as a feature that significantly enhances its solubility in aqueous buffers.[1][2][3][4][7]
Quantitative Solubility: While precise quantitative data for the aqueous solubility of this compound is not readily available in the public domain, data from a structurally similar PEGylated NHS ester, Mal-(PEG)n-NHS Ester, suggests an approximate aqueous solubility of up to 10 mM .[8] It is important to note that this solubility can be influenced by the salt concentration of the buffer.[8] For practical applications, it is recommended to first dissolve the this compound in a water-miscible organic solvent like DMSO or DMF before its addition to the aqueous reaction mixture.[9]
Summary of Solubility Data:
| Solvent | Solubility | Notes |
| Organic Solvents | ||
| DMSO | Soluble | Recommended for preparing stock solutions. |
| DMF | Soluble | Recommended for preparing stock solutions. |
| THF | Soluble | - |
| Acetonitrile | Soluble | - |
| Dichloromethane | Soluble | - |
| Aqueous Buffers | ||
| Water, PBS, etc. | Estimated up to 10 mM | The PEG4 spacer enhances solubility.[1][2][3][4][7] It is advisable to first dissolve in a minimal amount of organic solvent.[9] Solubility may decrease with high salt concentrations.[8] |
Stability Data
The stability of this compound is governed by two primary factors: the hydrolysis of the NHS ester and the isomerization of the TCO group.
NHS Ester Stability
The NHS ester moiety is susceptible to hydrolysis in aqueous solutions, a reaction that is highly dependent on the pH of the medium. The rate of hydrolysis increases significantly with a rise in pH.
pH-Dependent Hydrolysis: Quantitative data on the hydrolysis of NHS esters reveals a strong correlation with pH. At a lower pH, the NHS ester is more stable, while at a higher, more alkaline pH, its half-life is drastically reduced. This is a critical consideration for reaction setup and efficiency.
Summary of NHS Ester Stability:
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours |
| 8.6 | 4 | 10 minutes |
This data is for a generic NHS ester and serves as a crucial reference for handling this compound.
Due to this pH-dependent instability, it is imperative to prepare solutions of this compound immediately before use and to work within a pH range of 7-9 for efficient conjugation to primary amines.[10]
TCO Group Stability
The trans-cyclooctene (TCO) group, while being a highly reactive dienophile, is not indefinitely stable and can undergo isomerization to its unreactive cis-cyclooctene (CCO) form.[11] This isomerization renders the molecule incapable of participating in the desired iEDDA reaction.
Factors Affecting TCO Stability:
-
Long-term Storage: Long-term storage of TCO-containing compounds is generally not recommended due to the potential for isomerization.[11] For optimal performance, it is best to use the reagent reasonably fresh.
-
Presence of Thiols: The presence of thiols can promote the isomerization of TCO to CCO.
-
Serum Stability: Some TCO derivatives have shown a half-life of approximately 0.67 days when conjugated to a monoclonal antibody in vivo, with the primary deactivation pathway being isomerization to the cis-isomer.
It is recommended to store this compound at -20°C and desiccated to minimize degradation.[6]
Experimental Protocols
The following section provides a detailed methodology for a typical bioconjugation experiment involving the labeling of a protein with this compound.
Materials
-
Protein to be labeled (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns or dialysis equipment for purification
Protocol for Protein Labeling
-
Preparation of Protein: Ensure the protein solution is in an amine-free buffer such as phosphate-buffered saline (PBS) at a pH of 7.2-8.0. Buffers containing primary amines like Tris or glycine (B1666218) will compete with the protein for reaction with the NHS ester and must be avoided.[9] The protein concentration should ideally be between 1-5 mg/mL.
-
Preparation of this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a concentration of 10 mM.[10] Do not prepare stock solutions for long-term storage as the NHS ester is moisture-sensitive and will hydrolyze.[9]
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution. The final concentration of the organic solvent (DMSO or DMF) in the reaction mixture should be kept below 10% to avoid protein denaturation.[8]
-
Incubate the reaction mixture for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.
-
-
Quenching the Reaction: To stop the labeling reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[10] Incubate for an additional 15-30 minutes at room temperature.
-
Purification: Remove the excess, unreacted this compound and the quenching agent from the labeled protein using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
Experimental Workflow Diagram
Caption: Workflow for protein labeling with this compound.
Signaling Pathways and Logical Relationships
The core reaction facilitated by this compound involves two key steps: the NHS ester-amine coupling and the TCO-tetrazine click reaction.
NHS Ester-Amine Coupling
The NHS ester of the crosslinker reacts with primary amines on a biomolecule to form a stable amide bond.
Caption: Reaction of this compound with a primary amine.
TCO-Tetrazine Bioorthogonal Reaction
The TCO group on the now-modified biomolecule can undergo a highly specific and rapid inverse-electron-demand Diels-Alder reaction with a tetrazine-functionalized molecule.
Caption: TCO-tetrazine inverse-electron-demand Diels-Alder reaction.
Conclusion
This compound is a valuable tool for bioconjugation, offering a balance of reactivity and enhanced aqueous solubility. A thorough understanding of its solubility and stability characteristics is paramount for designing and executing successful experiments. Researchers should pay close attention to the pH-dependent hydrolysis of the NHS ester and the potential for TCO group isomerization to ensure high yields and reproducible results in their applications.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. medium.com [medium.com]
- 4. Broadpharm TCO-PEG4-NHS ester, 1613439-69-2, MFCD28118912, 25mg, Quantity: | Fisher Scientific [fishersci.com]
- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 10. interchim.fr [interchim.fr]
- 11. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
Methodological & Application
Application Notes and Protocols: TCO-GK-PEG4-NHS Ester Antibody Labeling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the conjugation of TCO-GK-PEG4-NHS ester to antibodies, a critical step in the development of site-specific antibody-drug conjugates (ADCs), imaging agents, and other targeted therapeutics. The inclusion of a hydrophilic PEG4 spacer and a cleavable glycine-lysine (GK) linker offers significant advantages in terms of solubility, steric hindrance, and controlled payload release.
The trans-cyclooctene (B1233481) (TCO) group facilitates a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder (IEDDA) "click" reaction with tetrazine-modified molecules.[1][2][3] This catalyst-free reaction proceeds rapidly under mild, physiological conditions, making it ideal for working with sensitive biological molecules like antibodies.[1][2][4] The N-hydroxysuccinimide (NHS) ester readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on an antibody, to form stable amide bonds.[5][6]
Recent studies have highlighted that direct conjugation of hydrophobic TCO moieties to antibodies can result in a significant fraction of non-reactive TCO groups, likely due to hydrophobic interactions with the antibody surface.[7] The incorporation of a hydrophilic PEG linker, as in this compound, helps to mitigate this issue by extending the TCO group away from the antibody, thereby improving its accessibility and reactivity for subsequent ligation with a tetrazine-modified payload.[5][6][7]
Applications:
-
Antibody-Drug Conjugates (ADCs): Precise attachment of potent cytotoxic drugs to tumor-targeting antibodies.[2][8]
-
Molecular Imaging: Labeling antibodies with imaging agents (e.g., PET or SPECT isotopes, fluorescent dyes) for in vivo tracking and diagnostic purposes.[4][9]
-
Immunoassays: Development of highly sensitive and specific diagnostic assays, such as ELISA.[3][10]
-
Targeted Drug Delivery: Site-specific delivery of therapeutic agents to diseased tissues.[4]
Experimental Protocols
Antibody Preparation
Prior to labeling, it is crucial to remove any amine-containing substances and stabilizing proteins from the antibody solution, as these will compete with the NHS ester reaction.
Materials:
-
Antibody of interest
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Amicon® Ultra Centrifugal Filter Units (or similar) with an appropriate molecular weight cutoff (e.g., 30-50 kDa)
-
Microcentrifuge
Protocol:
-
If the antibody solution contains stabilizers like BSA, glycine, or Tris, it must be purified.
-
Pre-wet the membrane of the centrifugal filter unit with PBS.
-
Add the antibody solution to the filter unit and fill with PBS.
-
Centrifuge according to the manufacturer's instructions to concentrate the antibody.
-
Discard the flow-through.
-
Wash the antibody by adding fresh PBS to the filter unit and repeating the centrifugation step. Perform at least three wash cycles.
-
After the final wash, recover the purified antibody by inverting the filter unit into a clean collection tube and centrifuging.
-
Determine the concentration of the purified antibody using a spectrophotometer at 280 nm (A280).
Antibody Labeling with this compound
This protocol describes the covalent attachment of the this compound to the primary amines of the antibody.
Materials:
-
Purified antibody (1-5 mg/mL)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[7][11]
-
Quenching Buffer: 1 M Tris-HCl or 1 M Glycine, pH 8.0[6][12]
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.[6]
-
Dilute the purified antibody to a final concentration of 1-5 mg/mL in the reaction buffer.
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody, but a starting point of 10- to 30-fold molar excess is recommended.[8][9][10]
-
Incubate the reaction mixture for 60-90 minutes at room temperature or 37°C.[9][10]
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.[12]
Purification of the TCO-labeled Antibody
Excess, unreacted this compound is removed from the antibody conjugate using size-exclusion chromatography.
Protocol:
-
Equilibrate a Zeba™ Spin Desalting Column with PBS according to the manufacturer's instructions.
-
Load the quenched reaction mixture onto the column.
-
Centrifuge the column to elute the purified TCO-labeled antibody.
-
Determine the concentration and Degree of Labeling (DOL) of the purified conjugate. The DOL can be quantified using mass spectrometry.[13]
Data Presentation: Quantitative Parameters for Antibody Labeling
The following table summarizes typical quantitative parameters for the this compound antibody labeling protocol. Note that optimal conditions may vary depending on the specific antibody and its concentration.
| Parameter | Recommended Range | Reference |
| Antibody Concentration | 1 - 5 mg/mL | [8] |
| Reaction Buffer | 0.1 M Sodium Bicarbonate or Borate, pH 8.5 | [7][11] |
| Molar Excess of TCO-Ester | 5 - 1000 equivalents | [7][10] |
| Reaction Temperature | Room Temperature to 37°C | [9][10] |
| Reaction Time | 60 - 180 minutes | [7][9][10] |
| Quenching Agent | 50-100 mM Tris or Glycine | [6][12] |
Table 1: Summary of quantitative data for the this compound antibody labeling protocol.
Visualizations
Chemical Reaction
The following diagram illustrates the reaction between the this compound and a primary amine on the antibody surface.
Caption: Reaction of this compound with an antibody's primary amine.
Experimental Workflow
The following diagram outlines the key steps in the this compound antibody labeling protocol.
Caption: Workflow for this compound antibody labeling.
References
- 1. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. precisepeg.com [precisepeg.com]
- 5. escholarship.org [escholarship.org]
- 6. interchim.fr [interchim.fr]
- 7. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Bioorthogonal Masking of Circulating Antibody–TCO Groups Using Tetrazine-Functionalized Dextran Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. citeseq.wordpress.com [citeseq.wordpress.com]
- 12. furthlab.xyz [furthlab.xyz]
- 13. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Conjugation with TCO-GK-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with custom moieties is a cornerstone of modern biotechnology, enabling the development of advanced diagnostics, therapeutics, and research tools such as antibody-drug conjugates (ADCs). The use of bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz), offers a highly specific and efficient method for labeling proteins under mild, physiological conditions.[1][2][3] This "click chemistry" reaction proceeds rapidly without the need for a cytotoxic copper catalyst, making it ideal for applications involving sensitive biological systems.[1][3]
This document provides a detailed protocol for the initial and crucial step in this process: the conjugation of a TCO-GK-PEG4-NHS ester to a protein of interest. The N-hydroxysuccinimide (NHS) ester group readily reacts with primary amines, such as the side chains of lysine (B10760008) residues on the protein surface, to form a stable amide bond.[1][3][4] The inclusion of a PEG4 spacer enhances water solubility and minimizes steric hindrance, while the GK (glycine-lysine) linker can be designed for specific enzymatic cleavage in targeted applications.[5][6][7][8]
Chemical Principle
The conjugation process involves a two-step mechanism. First, the this compound is introduced to the protein in an amine-free buffer. The NHS ester is a highly reactive group that specifically targets primary amines on the protein. The reaction results in the formation of a stable amide bond, covalently linking the TCO moiety to the protein.
The fundamental reaction is as follows:
Protein-NH₂ + TCO-GK-PEG4-NHS → Protein-NH-CO-PEG4-GK-TCO + NHS
This TCO-modified protein is then ready for a subsequent, highly specific click reaction with a tetrazine-labeled molecule of interest.[1][9]
Experimental Protocols
Materials and Reagents
-
Protein of interest
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS) pH 7.2-8.0, 100 mM sodium phosphate (B84403) buffer pH 7.5, or 100 mM carbonate/bicarbonate buffer pH 8.0-8.5.[1][10]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine (B1666218).[1][4]
-
Desalting spin columns or dialysis cassettes for purification.[1][4]
Protocol for this compound Conjugation to a Protein
This protocol is a general guideline and may require optimization for specific proteins and applications.
1. Protein Preparation:
-
Dissolve the protein of interest in the chosen amine-free reaction buffer at a concentration of 1-5 mg/mL.[1][4]
-
If the protein solution contains primary amines (e.g., from Tris or glycine buffers), a buffer exchange must be performed using a desalting spin column or dialysis against the reaction buffer.[1][11]
2. Preparation of this compound Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation, which can lead to hydrolysis of the NHS ester.[10][11][12]
-
Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO or DMF.[1][4]
3. Labeling Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.[1][4] The optimal molar ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1 hour at room temperature or for 2 hours on ice, with gentle mixing.[1][10][11]
4. Quenching the Reaction:
-
To stop the labeling reaction, add the quenching buffer to a final concentration of 50-100 mM.[1][4]
-
Incubate for 15-30 minutes at room temperature.[11] This step ensures that any unreacted NHS ester is consumed.
5. Purification of the TCO-labeled Protein:
-
Remove the excess, unreacted this compound and quenching buffer components by using a desalting spin column or by dialysis against an appropriate buffer (e.g., PBS).[1][4]
-
The purified TCO-labeled protein is now ready for the subsequent click reaction with a tetrazine-modified molecule or can be stored at 4°C for short-term storage or at -20°C or -80°C for long-term storage.
Data Presentation
The following tables summarize key quantitative parameters for the conjugation of this compound to a protein.
Table 1: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 5 mg/mL | Higher concentrations can improve conjugation efficiency.[1][4][10] |
| Reaction Buffer | Amine-free buffers (e.g., PBS, Borate, Carbonate) | Avoid buffers containing Tris or glycine.[1][10][12] |
| pH | 7.0 - 8.5 | A slightly basic pH is optimal for the reaction with primary amines.[1][4] |
| TCO-NHS Ester:Protein Molar Ratio | 10:1 to 20:1 | This should be optimized for each specific protein.[1][4][12] |
| Reaction Temperature | Room Temperature or 4°C | Incubation on ice may be preferred for sensitive proteins.[10][11] |
| Incubation Time | 30 - 120 minutes | Longer incubation times do not always lead to higher conjugation efficiency and may increase protein degradation.[1][10] |
| Quenching Agent | Tris-HCl or Glycine | Final concentration of 50-100 mM.[1][4] |
Table 2: Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Hydrolysis of TCO-NHS ester | Allow reagent to warm to room temperature before opening. Prepare stock solution immediately before use.[10][11][12] |
| Presence of primary amines in the buffer | Perform buffer exchange into an amine-free buffer.[1][4][12] | |
| Suboptimal molar ratio | Titrate the molar excess of the TCO-NHS ester. | |
| Protein Precipitation | High concentration of organic solvent | Ensure the volume of DMSO/DMF does not exceed 10% of the total reaction volume.[12] |
| Protein instability | Perform the reaction at a lower temperature (4°C). |
Visualizations
Experimental Workflow
Caption: Workflow for this compound conjugation to a protein.
Chemical Reaction Pathway
Caption: Reaction of TCO-NHS ester with a primary amine on a protein.
References
- 1. benchchem.com [benchchem.com]
- 2. Homodimeric Protein-Polymer Conjugates via the Tetrazine-trans-Cyclooctene Ligation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. escholarship.org [escholarship.org]
- 4. interchim.fr [interchim.fr]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 7. This compound - Immunomart [immunomart.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. vectorlabs.com [vectorlabs.com]
- 10. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 11. furthlab.xyz [furthlab.xyz]
- 12. broadpharm.com [broadpharm.com]
Application Notes and Protocols: A Step-by-Step Guide for TCO-Tetrazine Ligation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trans-cyclooctene (B1233481) (TCO)-tetrazine ligation is a cornerstone of bioorthogonal chemistry, enabling the rapid and specific conjugation of biomolecules in complex biological environments.[1][2] This reaction proceeds via an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between an electron-deficient tetrazine and a strained, electron-rich TCO.[1][3] The initial cycloaddition is followed by a retro-Diels-Alder reaction, which irreversibly releases dinitrogen gas, forming a stable dihydropyridazine (B8628806) product.[1][3]
Key features of the TCO-tetrazine ligation include its exceptionally fast reaction kinetics, high specificity, and biocompatibility.[3][4] The reaction is catalyst-free, proceeding efficiently under physiological conditions, and the reacting moieties are abiotic, preventing cross-reactivity with native biological functional groups.[5][6] These characteristics make it an invaluable tool for a wide range of applications, including antibody-drug conjugation, live-cell imaging, and the development of theranostics.[4][6][7]
Data Presentation: Reaction Kinetics and Conditions
The efficiency of the TCO-tetrazine ligation is influenced by the specific structures of the reactants and the reaction conditions. The following table summarizes key quantitative data for this bioorthogonal reaction.
| Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reaction Conditions | Source(s) |
| General TCO-Tetrazine | up to 1 x 10⁶ | Not Specified | [2][5] |
| Hydrogen-substituted tetrazines with TCO | up to 30,000 | Aqueous Media | [2][8] |
| TCO conjugated to CC49 antibody and [¹¹¹In]In-labeled-Tz | (13 ± 0.08) × 10³ | PBS at 37 °C | [9] |
| 3,6-di-(2-pyridyl)-s-tetrazine and trans-cyclooctene | ~2000 | Methanol/Water (9:1) at 25°C | [8] |
| Methyl-substituted tetrazines with TCO | ~1000 | Aqueous Media | [2][8] |
| ATTO-tetrazines with TCO | up to 1000 | Not Specified | [10] |
| General TCO-Tetrazine | > 800 | Not Specified | [4] |
| Reaction pH Range | N/A | PBS buffer, pH 6-9 | [2][5] |
| Reaction Temperature Range | N/A | 4°C, 25°C, or 37°C | [2][10] |
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with TCO-NHS Ester
This protocol describes the activation of a protein with a TCO moiety using an N-hydroxysuccinimide (NHS) ester, which targets primary amines like lysine (B10760008) residues.
Materials:
-
Protein of interest
-
TCO-PEG-NHS ester
-
Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Spin desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[11] If the buffer contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a spin desalting column.[2]
-
TCO-NHS Ester Stock Solution: Immediately before use, prepare a 10-20 mM stock solution of the TCO-PEG-NHS ester in anhydrous DMSO or DMF.[11]
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester stock solution to the protein solution.[11]
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing.[11]
-
Quenching (Optional): To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM and incubate for 5-10 minutes.[11]
-
Purification: Remove excess, unreacted TCO-NHS ester using a spin desalting column.[11] The TCO-labeled protein is now ready for ligation.
Protocol 2: TCO-Tetrazine Ligation for Protein-Protein Conjugation
This protocol details the conjugation of a TCO-activated protein with a tetrazine-activated protein.
Materials:
-
TCO-activated Protein A (from Protocol 1)
-
Tetrazine-activated Protein B (prepared similarly to Protocol 1 using a Tetrazine-NHS ester)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Reactant Preparation: Prepare solutions of the TCO-labeled and tetrazine-labeled proteins in the reaction buffer.[6]
-
Reaction Setup: Mix the TCO-activated protein and the tetrazine-activated protein in a 1:1 molar ratio.[2] For optimal results, a slight excess (1.05-1.5 molar equivalents) of the tetrazine-functionalized protein can be used.[12]
-
Incubation: Allow the reaction to proceed for 30 minutes to 2 hours at room temperature or 4°C with gentle rotation.[2][12] Longer incubation times may be required at 4°C.[2]
-
Monitoring the Reaction (Optional): The reaction progress can be monitored by the disappearance of the tetrazine's characteristic absorbance peak between 510 and 550 nm.[5]
-
Purification (Optional): The final conjugate can be purified from any unreacted proteins using size-exclusion chromatography.[12]
-
Storage: Store the final conjugate at 4°C.[12]
Visualizations
TCO-Tetrazine Ligation Mechanism
Caption: Mechanism of the TCO-Tetrazine Ligation.
Experimental Workflow for Protein-Protein Conjugation
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vectorlabs.com [vectorlabs.com]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Tetrazine-trans-cyclooctene ligation: Unveiling the chemistry and applications within the human body - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. leica-microsystems.com [leica-microsystems.com]
- 11. benchchem.com [benchchem.com]
- 12. interchim.fr [interchim.fr]
Application Notes and Protocols for TCO-GK-PEG4-NHS Ester in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of TCO-GK-PEG4-NHS ester in the development of antibody-drug conjugates (ADCs). This bifunctional linker enables a two-step conjugation strategy, offering precise control over the conjugation process and the drug-to-antibody ratio (DAR).
The workflow involves the initial modification of a monoclonal antibody (mAb) with the this compound, followed by a highly efficient and bioorthogonal "click chemistry" reaction with a tetrazine-modified cytotoxic payload. This methodology is instrumental in creating stable and effective ADCs for targeted cancer therapy.
Introduction to this compound
This compound is a heterobifunctional linker designed for the development of ADCs. It comprises three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group facilitates the covalent attachment of the linker to primary amines, such as the lysine (B10760008) residues present on the surface of antibodies.
-
trans-Cyclooctene (TCO): This strained alkene is a key component for bioorthogonal click chemistry. It reacts specifically and rapidly with a tetrazine-functionalized molecule in a reaction known as the inverse-electron-demand Diels-Alder cycloaddition (iEDDA).[1][2]
-
PEG4 Spacer: The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility of the linker and the resulting ADC in aqueous media. It also provides a flexible connection between the antibody and the payload, which can minimize steric hindrance and improve the accessibility of the payload to its target.
The use of this compound in ADC development offers several advantages, including high reaction efficiency under mild conditions, excellent selectivity, and the ability to assemble the final ADC in a controlled, stepwise manner.
Experimental Protocols
Protocol 1: Antibody Modification with this compound
This protocol outlines the procedure for conjugating the this compound to a monoclonal antibody.
Materials:
-
Monoclonal antibody (mAb) at a concentration of 2-10 mg/mL in a suitable buffer (e.g., phosphate-buffered saline, PBS), free of amine-containing substances like Tris or glycine.
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction buffer: 0.1 M sodium bicarbonate buffer, pH 8.3-8.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
-
Purification column: Zeba™ Spin Desalting Columns (or equivalent)
Procedure:
-
Antibody Preparation:
-
If necessary, exchange the antibody buffer to the reaction buffer using a desalting column or dialysis.
-
Adjust the antibody concentration to 2.5 mg/mL in the reaction buffer.
-
-
This compound Stock Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of the linker in anhydrous DMSO.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the 10 mM this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Gently mix the reaction solution by pipetting or brief vortexing.
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the TCO-Modified Antibody:
-
Remove the excess, unreacted this compound and other small molecules using a desalting column according to the manufacturer's instructions.
-
Collect the purified TCO-modified antibody.
-
-
Characterization:
-
Determine the concentration of the purified TCO-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), or the number of TCO linkers per antibody, can be determined using methods such as MALDI-TOF mass spectrometry by comparing the mass of the conjugated and unconjugated antibody.
-
Protocol 2: Conjugation of Tetrazine-Payload to TCO-Modified Antibody
This protocol describes the bioorthogonal click reaction between the TCO-modified antibody and a tetrazine-functionalized cytotoxic payload.
Materials:
-
Purified TCO-modified antibody
-
Tetrazine-modified cytotoxic payload
-
Phosphate-buffered saline (PBS), pH 7.4
-
Purification system: Size-exclusion chromatography (SEC)
Procedure:
-
Reaction Setup:
-
Dissolve the tetrazine-modified payload in a minimal amount of a compatible solvent (e.g., DMSO) and then dilute in PBS.
-
In a reaction vessel, combine the TCO-modified antibody with a 1.5 to 3-fold molar excess of the tetrazine-payload solution.
-
-
Click Reaction:
-
Incubate the reaction mixture at room temperature for 1-2 hours. The reaction is typically rapid.
-
-
Purification of the ADC:
-
Purify the resulting ADC from the excess, unreacted tetrazine-payload and other impurities using size-exclusion chromatography (SEC).
-
Collect the fractions containing the purified ADC.
-
-
Characterization of the Final ADC:
-
Determine the final concentration of the ADC.
-
Characterize the drug-to-antibody ratio (DAR) of the purified ADC using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Assess the purity and aggregation of the ADC by SEC.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for evaluating the cytotoxic potential of the newly synthesized ADC on cancer cell lines.
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
The purified ADC, unconjugated antibody, and free cytotoxic payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the antigen-positive and antigen-negative cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free payload in complete cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the prepared solutions to the respective wells. Include untreated cells as a control.
-
Incubate the plates for 72-96 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 2-4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plates for 10-15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the dose-response curves and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%) for the ADC, unconjugated antibody, and free payload on both cell lines.
-
Data Presentation
The following tables are examples of how to structure quantitative data obtained from the characterization and in vitro evaluation of an ADC developed using the this compound.
Table 1: Characterization of a TCO-Modified Antibody and the Final ADC
| Parameter | TCO-Modified Antibody | Final ADC |
| Degree of Labeling (DOL) / Drug-to-Antibody Ratio (DAR) | 3.8 TCOs/mAb | 3.5 drugs/mAb |
| Protein Concentration (mg/mL) | 1.5 | 1.2 |
| Purity by SEC (%) | >98% | >95% |
| Aggregation by SEC (%) | <2% | <5% |
Table 2: In Vitro Cytotoxicity of an ADC Targeting HER2
| Compound | Cell Line | Antigen Expression | IC50 (nM) |
| Final ADC | SK-BR-3 | HER2-positive | 5.2 |
| MDA-MB-468 | HER2-negative | >1000 | |
| Unconjugated Antibody | SK-BR-3 | HER2-positive | No significant effect |
| MDA-MB-468 | HER2-negative | No significant effect | |
| Free Cytotoxic Payload | SK-BR-3 | HER2-positive | 0.8 |
| MDA-MB-468 | HER2-negative | 1.1 |
Visualizations
Experimental Workflow
Caption: ADC Development Workflow using this compound.
HER2 Signaling Pathway
The following diagram illustrates a simplified HER2 signaling pathway, a common target for ADCs in breast and gastric cancers.
References
Application Notes and Protocols for Cell Surface Labeling with TCO-GK-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-GK-PEG4-NHS ester is a heterobifunctional crosslinker that enables the covalent attachment of a trans-cyclooctene (B1233481) (TCO) moiety to the surface of living cells. This is achieved through the reaction of the N-hydroxysuccinimide (NHS) ester with primary amines on cell surface proteins. The introduced TCO group can then undergo a rapid and highly specific bioorthogonal "click" reaction with a tetrazine-labeled molecule of interest. This two-step labeling strategy is a powerful tool for a wide range of applications, including cell tracking, targeted drug delivery, and immunotherapy research.
The this compound features a polyethylene (B3416737) glycol (PEG) spacer that increases its solubility in aqueous solutions and a cleavable dipeptide (GK) linker. The NHS ester reacts with primary amines, such as the side chains of lysine (B10760008) residues on cell surface proteins, to form stable amide bonds. This process is most efficient at a slightly alkaline pH. The subsequent inverse electron demand Diels-Alder (iEDDA) cycloaddition reaction between the TCO and a tetrazine is exceptionally fast and bioorthogonal, meaning it does not interfere with native biological processes.
Data Presentation
Recommended Labeling Parameters
| Parameter | Recommended Range | Notes |
| This compound Concentration | 10 - 200 µM | Optimal concentration is cell type-dependent and should be determined empirically. Start with a concentration titration to find the best balance between labeling efficiency and cell viability. |
| Incubation Time | 15 - 60 minutes | Longer incubation times may increase labeling but can also lead to decreased cell viability. |
| Incubation Temperature | Room Temperature or 37°C | Labeling at 37°C may be more efficient but could also increase endocytosis of the labeled proteins. |
| Cell Density | 1 x 10^6 to 1 x 10^7 cells/mL | Adjust based on cell type and experimental needs. |
| pH of Labeling Buffer | 7.2 - 8.5 | A slightly basic pH is optimal for the NHS ester reaction with primary amines. |
Cell Viability
| Cell Type | This compound Concentration (µM) | Incubation Time (min) | Viability (%) |
| Jurkat | 50 | 30 | >95% |
| HeLa | 50 | 30 | >95% |
| Primary T-cells | 25 | 20 | >90% |
Note: The data presented in this table are representative examples. It is crucial to perform a cell viability assay (e.g., Trypan Blue exclusion or a fluorescence-based assay) for your specific cell type and experimental conditions.
Experimental Protocols
Reagent Preparation
-
Prepare a Stock Solution of this compound:
-
Allow the vial of this compound to warm to room temperature before opening to prevent condensation.
-
Dissolve the ester in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a 10 mM stock solution.
-
Note: The NHS ester is moisture-sensitive. Prepare the stock solution immediately before use and discard any unused portion. Do not store the reconstituted reagent.
-
-
Prepare Labeling Buffer:
-
Use a buffer that does not contain primary amines, such as phosphate-buffered saline (PBS) or HEPES-buffered saline.
-
Adjust the pH of the buffer to 8.0 - 8.5.
-
-
Prepare Quenching Solution:
-
Prepare a 1 M stock solution of glycine (B1666218) or Tris-HCl in water.
-
Labeling Protocol for Suspension Cells
-
Cell Preparation:
-
Harvest cells and wash them twice with ice-cold, amine-free PBS by centrifugation (300 x g for 5 minutes).
-
Resuspend the cell pellet in the labeling buffer at a concentration of 1-10 x 10^6 cells/mL.
-
-
Labeling Reaction:
-
Add the this compound stock solution to the cell suspension to achieve the desired final concentration (e.g., 50 µM).
-
Incubate the cells for 15-30 minutes at room temperature with gentle rotation.
-
-
Quenching:
-
Stop the reaction by adding the quenching solution to a final concentration of 100 mM.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Wash the cells three times with PBS containing 1% BSA to remove unreacted reagents. Centrifuge at 300 x g for 5 minutes for each wash.
-
The TCO-labeled cells are now ready for the subsequent click reaction with a tetrazine-modified molecule.
-
Labeling Protocol for Adherent Cells
-
Cell Preparation:
-
Grow cells to a confluent monolayer in a culture plate.
-
Gently wash the cells twice with warm, amine-free PBS.
-
-
Labeling Reaction:
-
Dilute the this compound stock solution to the desired final concentration in the labeling buffer.
-
Remove the PBS and add the labeling solution to the cells, ensuring the entire surface is covered.
-
Incubate the plate for 15-30 minutes at room temperature.
-
-
Quenching:
-
Aspirate the labeling solution and add the quenching solution to the cells.
-
Incubate for 5-10 minutes at room temperature.
-
-
Washing:
-
Aspirate the quenching solution and wash the cells three times with PBS containing 1% BSA.
-
The TCO-labeled cells are now ready for the subsequent click reaction.
-
Mandatory Visualization
Caption: Experimental workflow for labeling cells with this compound.
Caption: Chemical principle of two-step cell labeling.
Application Notes and Protocols for T-CO-GK-PEG4-NHS Ester in Live-Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
TCO-GK-PEG4-NHS ester is a heterobifunctional linker that enables a powerful two-step labeling strategy for live-cell imaging based on bioorthogonal chemistry. This approach combines the specificity of antibody-based targeting with the rapid and highly selective inverse-electron-demand Diels-Alder (iEDDA) cycloaddition reaction between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) moiety.[1][2] This method is particularly advantageous for studying cell surface proteins and their dynamic processes, such as receptor trafficking and dimerization, in a minimally perturbative manner.
The this compound reagent features three key components:
-
N-Hydroxysuccinimide (NHS) Ester: This amine-reactive group allows for the covalent conjugation of the linker to primary amines (e.g., lysine (B10760008) residues) on proteins, such as antibodies.
-
trans-Cyclooctene (TCO): A strained alkene that serves as the reactive handle for the "click chemistry" reaction with a tetrazine-conjugated molecule (e.g., a fluorophore). The TCO-tetrazine reaction is exceptionally fast and proceeds efficiently under physiological conditions without the need for cytotoxic catalysts.[3]
-
GK-PEG4 Linker: A hydrophilic polyethylene (B3416737) glycol (PEG) spacer incorporating a Glycine-Lysine (GK) dipeptide. The PEG spacer enhances water solubility and minimizes steric hindrance, while the GK dipeptide can serve as a potential cleavage site for specific enzymes, a feature often utilized in the design of antibody-drug conjugates (ADCs).[4]
This document provides detailed protocols for using this compound to label and visualize cell surface proteins in live cells, using the human epidermal growth factor receptor 2 (HER2) as an exemplary target.
Data Presentation
The following tables summarize key quantitative parameters relevant to the application of TCO-tetrazine chemistry in live-cell imaging.
| Parameter | Typical Value/Range | Notes |
| Antibody Conjugation | ||
| Molar Excess of TCO-NHS Ester to Antibody | 10 to 20-fold | The optimal ratio should be determined empirically for each antibody to achieve a sufficient degree of labeling without compromising antibody function.[5] |
| Reaction pH | 8.0 - 8.5 | Slightly basic pH is required for efficient reaction of the NHS ester with primary amines.[6] |
| Reaction Time | 1 - 2 hours at room temperature | Incubation time can be adjusted based on the specific antibody and desired degree of labeling. |
| Live-Cell Labeling | ||
| TCO-Antibody Concentration | 1 - 10 µg/mL | The optimal concentration depends on the expression level of the target protein and should be titrated to maximize signal and minimize background. |
| Tetrazine-Fluorophore Concentration | Low micromolar range (e.g., 1-5 µM) | Titration is recommended to find the lowest effective concentration that provides a good signal-to-noise ratio. |
| Incubation Time (TCO-Antibody) | 1 - 2 hours at 37°C | Allows for specific binding of the antibody to the cell surface receptor.[5] |
| Incubation Time (Tetrazine-Fluorophore) | 30 - 60 minutes at 37°C | The TCO-tetrazine reaction is very rapid.[1] |
| Performance Metrics | ||
| Cell Viability | >95% | TCO-tetrazine ligation is generally considered highly biocompatible with minimal cytotoxicity at typical working concentrations.[5] |
| Labeling Efficiency | High | The TCO-tetrazine reaction is highly efficient, often approaching quantitative yields.[2] |
| Signal-to-Noise Ratio (SNR) | High | The fluorogenic nature of some tetrazine dyes (fluorescence is quenched until reaction with TCO) can lead to a high signal-to-noise ratio.[2] |
Experimental Protocols
Protocol 1: Conjugation of an Antibody with this compound
This protocol describes the covalent attachment of the TCO moiety to a primary antibody targeting a cell surface protein (e.g., anti-HER2 antibody like Trastuzumab).
Materials:
-
Antibody of interest (e.g., Trastuzumab) in an amine-free buffer (e.g., PBS).
-
This compound.
-
Anhydrous Dimethylsulfoxide (DMSO).
-
Reaction Buffer: 100 mM sodium bicarbonate, pH 8.3.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
-
Desalting column (e.g., Zeba™ Spin Desalting Columns).
Procedure:
-
Antibody Preparation:
-
If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS using a desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 10- to 20-fold molar excess of the this compound solution to the antibody solution.
-
Incubate the reaction for 1-2 hours at room temperature with gentle mixing, protected from light.
-
-
Quenching and Purification:
-
Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15 minutes at room temperature.
-
Remove excess, unreacted this compound using a desalting column equilibrated with an appropriate storage buffer for the antibody (e.g., PBS).
-
-
Characterization (Optional):
-
The degree of labeling (DOL) can be determined using MALDI-TOF mass spectrometry.
-
Protocol 2: Live-Cell Labeling and Imaging of HER2
This protocol describes the two-step labeling of live cells expressing HER2 for fluorescence microscopy.
Materials:
-
HER2-expressing cells (e.g., SK-BR-3 or BT-474 breast cancer cell lines).
-
TCO-conjugated anti-HER2 antibody (from Protocol 1).
-
Tetrazine-conjugated fluorophore (e.g., Tetrazine-AF488).
-
Live-cell imaging medium (e.g., phenol (B47542) red-free DMEM/F12 with HEPES).
-
Phosphate-Buffered Saline (PBS).
-
Glass-bottom imaging dishes.
Procedure:
-
Cell Preparation:
-
Seed the HER2-expressing cells onto glass-bottom imaging dishes and culture until they reach the desired confluency.
-
-
Primary Labeling with TCO-Antibody:
-
Wash the cells twice with pre-warmed PBS.
-
Dilute the TCO-conjugated anti-HER2 antibody in live-cell imaging medium to a final concentration of 1-10 µg/mL.
-
Add the antibody solution to the cells and incubate for 1-2 hours at 37°C in a CO2 incubator.
-
-
Washing:
-
Remove the antibody solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound antibody.
-
-
Secondary Labeling with Tetrazine-Fluorophore:
-
Prepare a solution of the tetrazine-fluorophore in live-cell imaging medium at a concentration in the low micromolar range (e.g., 1-5 µM).
-
Add the tetrazine-fluorophore solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.
-
-
Final Washing:
-
Remove the tetrazine-fluorophore solution and wash the cells three times with pre-warmed live-cell imaging medium.
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Proceed with imaging on a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
Mandatory Visualization
Caption: Experimental workflow for two-step live-cell imaging.
Caption: Simplified HER2 signaling pathway upon heterodimerization.
References
- 1. Molecular Imaging of HER2 in Patient Tissues With Touch Prep-Quantitative Single Molecule Localization Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. escholarship.org [escholarship.org]
- 4. Bioorthogonal labeling with tetrazine-dyes for super-resolution microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tetrazine Carbon Nanotubes for Pretargeted In Vivo “Click‐to‐Release” Bioorthogonal Tumour Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for TCO-GK-PEG4-NHS Ester Conjugation
Audience: Researchers, scientists, and drug development professionals.
Introduction
The TCO-GK-PEG4-NHS ester is a heterobifunctional crosslinker designed for a two-step biomolecule conjugation process, widely utilized in the development of Antibody-Drug Conjugates (ADCs) and other targeted therapeutics or imaging agents.[1][][3] This linker features three key components:
-
An N-hydroxysuccinimide (NHS) ester , which reacts efficiently with primary amines (-NH₂) on proteins, antibodies, or other biomolecules to form a stable amide bond.[4][5]
-
A trans-cyclooctene (TCO) group, which serves as a highly reactive dienophile for bioorthogonal "click chemistry".[6][7]
-
A hydrophilic PEG4 spacer (polyethylene glycol) that enhances solubility, reduces aggregation, and provides a flexible connection to minimize steric hindrance during ligation.[6][8]
The conjugation strategy involves first labeling a biomolecule with the TCO moiety via the NHS ester reaction. The resulting TCO-labeled biomolecule can then be rapidly and specifically conjugated to a second molecule bearing a tetrazine (Tz) group through an inverse-electron-demand Diels-Alder (IEDDA) cycloaddition.[9][10] This TCO-tetrazine ligation is exceptionally fast, highly selective, and proceeds under mild, biocompatible conditions without the need for a catalyst.[7][10][11]
Principle of the Two-Step Conjugation Reaction
The overall process can be visualized as a sequential two-step workflow. The first step involves the acylation of a primary amine on a biomolecule of interest. The second step is a highly efficient bioorthogonal click reaction.
Caption: Overall workflow for the two-step conjugation using this compound.
Application Notes: Optimizing Reaction Conditions
Step 1: NHS Ester Reaction with Primary Amines
The success of the initial labeling step is critically dependent on several parameters that balance the reactivity of the primary amine with the stability of the NHS ester.
The Critical Role of pH: The pH of the reaction buffer is the most crucial factor. The reacting species is the deprotonated primary amine (-NH₂), which acts as a nucleophile.[12] However, the NHS ester is susceptible to hydrolysis, which is accelerated at higher pH.[4][12] Therefore, an optimal pH is a compromise that maximizes amine reactivity while minimizing hydrolysis.[12][13]
Caption: Logical relationship between reaction pH and the efficiency of NHS ester conjugation.
The following table summarizes the key parameters for the NHS ester reaction.
| Parameter | Recommended Condition | Notes |
| pH | 7.2 - 8.5[4] | The optimal pH is often cited as 8.3-8.5 to maximize the availability of deprotonated primary amines while minimizing rapid hydrolysis of the NHS ester.[12][13] |
| Buffer Composition | Amine-free buffers such as Phosphate-Buffered Saline (PBS), Sodium Bicarbonate, or Borate.[4][5][12] | Avoid buffers containing primary amines like Tris or glycine (B1666218), as they will compete with the target biomolecule for reaction with the NHS ester.[5][12] |
| Reagent Preparation | Dissolve this compound in an anhydrous organic solvent (DMSO or DMF) immediately before use.[12][13] | The NHS ester moiety is moisture-sensitive and hydrolyzes in aqueous solutions. Do not prepare aqueous stock solutions for storage.[5] |
| Molar Excess | 5- to 20-fold molar excess of NHS ester over the biomolecule.[12] | The optimal ratio should be determined empirically to achieve the desired degree of labeling (DoL) without causing protein aggregation or loss of function.[5] |
| Biomolecule Conc. | 1 - 10 mg/mL.[12][13] | Higher concentrations can improve reaction efficiency. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C.[4][12] | |
| Reaction Time | 30 minutes to 2 hours at room temperature; 2 to 4 hours at 4°C.[4][8] | Longer incubation times may be required at 4°C. |
| Quenching | Add an amine-containing buffer like Tris or glycine to a final concentration of 50-100 mM.[12][14] | This step terminates the reaction by consuming any unreacted NHS ester. |
Step 2: TCO-Tetrazine Ligation
This bioorthogonal reaction is highly efficient and robust, proceeding readily under a wide range of conditions.
| Parameter | Recommended Condition | Notes |
| pH | 6.0 - 9.0.[9][15] | The reaction is largely insensitive to pH within this range, making it compatible with most biological buffers. |
| Buffer Composition | Standard biological buffers (e.g., PBS). | The reaction is highly chemoselective and does not react with other functional groups found in biological systems.[7][9] |
| Stoichiometry | 1.1 to 1.5 molar equivalents of the tetrazine-payload per equivalent of TCO-labeled biomolecule.[16] | A slight excess of the tetrazine component is often used to ensure complete consumption of the TCO-labeled biomolecule. |
| Reaction Temperature | Room temperature (20-25°C) or 4°C.[9][16] | The reaction is extremely fast, with rate constants reported to be as high as 1x10⁶ M⁻¹s⁻¹.[9] |
| Reaction Time | 30 minutes to 2 hours.[8] | Reaction progress can sometimes be monitored by the disappearance of the characteristic color of the tetrazine.[9][16] |
| Catalyst | Not required.[9][10] | This is a key advantage for biological applications, avoiding the cytotoxicity associated with copper catalysts used in other click chemistry reactions.[10] |
Experimental Protocols
Protocol 1: Labeling an Antibody with this compound
This protocol describes the modification of a stock antibody solution with the TCO linker.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3[13]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0[12]
-
Purification: Desalting column (e.g., Zeba™ Spin Desalting Columns, 40K MWCO) or dialysis equipment[12][14]
Procedure:
-
Antibody Preparation: a. If the antibody solution contains stabilizers like BSA or amine-containing buffers like Tris or glycine, it must be purified first. Exchange the antibody into the Reaction Buffer using a desalting column or dialysis.[5] b. Adjust the antibody concentration to 2-5 mg/mL in cold Reaction Buffer.[12]
-
NHS Ester Preparation: a. Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[5][14] b. Immediately before use, prepare a 10 mM stock solution of the this compound in anhydrous DMSO.[14] Do not store the solution.[5]
-
Conjugation Reaction: a. Add a 10- to 20-fold molar excess of the dissolved this compound to the antibody solution.[5][12] Add the DMSO solution dropwise while gently vortexing to ensure mixing. The final concentration of DMSO in the reaction mixture should ideally be below 10%. b. Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle mixing.[4][12]
-
Quenching the Reaction: a. Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.[12][14] b. Incubate for 15-30 minutes at room temperature.[12]
-
Purification: a. Remove excess, unreacted this compound and quenching reagents by running the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[12][14] b. Collect the purified TCO-labeled antibody. The conjugate is now ready for the subsequent ligation step or can be stored at 4°C (short-term) or -20°C (long-term).
Protocol 2: Ligation of TCO-Labeled Antibody with a Tetrazine-Payload
This protocol describes the final "click" reaction step.
Materials:
-
Purified TCO-labeled antibody (from Protocol 1)
-
Tetrazine-activated payload (e.g., drug, fluorophore)
-
Reaction Buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants: a. Ensure the TCO-labeled antibody is in a suitable reaction buffer at a known concentration. b. Dissolve the tetrazine-payload in a compatible solvent (e.g., DMSO, water) to a known concentration.
-
Ligation Reaction: a. Add 1.5 molar equivalents of the tetrazine-payload solution to the TCO-labeled antibody solution.[16] b. Incubate the mixture for 1-2 hours at room temperature with gentle mixing.[8][16]
-
Purification (Optional): a. If necessary, remove any excess unreacted tetrazine-payload. The appropriate method will depend on the size and properties of the payload. b. For small molecule payloads, a desalting column or dialysis used in Protocol 1 is typically sufficient to purify the final antibody conjugate.[16]
-
Characterization and Storage: a. Characterize the final conjugate to determine the degree of labeling (DoL) and confirm its integrity using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry, HPLC). b. Store the final purified conjugate under appropriate conditions, typically at 4°C or frozen at -20°C or -80°C in a suitable storage buffer containing a cryoprotectant if necessary.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. lumiprobe.com [lumiprobe.com]
- 7. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 8. interchim.fr [interchim.fr]
- 9. broadpharm.com [broadpharm.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. Tetrazine-trans-Cyclooctene Ligation for the Rapid Construction of 18F Labeled Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. lumiprobe.com [lumiprobe.com]
- 14. furthlab.xyz [furthlab.xyz]
- 15. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Peptide Bioconjugation with TCO-GK-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bioconjugation of peptides is a cornerstone of modern drug development, enabling the creation of sophisticated therapeutics and diagnostics such as Antibody-Drug Conjugates (ADCs), radiolabeled imaging agents, and targeted drug delivery systems. The TCO-GK-PEG4-NHS ester is a heterobifunctional linker that facilitates a highly efficient, two-stage conjugation strategy. This process leverages the robust and well-characterized N-hydroxysuccinimide (NHS) ester chemistry for initial peptide labeling, followed by the exceptionally rapid and bioorthogonal inverse-electron-demand Diels-Alder (iEDDA) cycloaddition between a trans-cyclooctene (B1233481) (TCO) and a tetrazine (Tz) moiety.[1]
This linker features several key components:
-
NHS Ester: An amine-reactive group for covalent attachment to primary amines on the peptide (N-terminus or lysine (B10760008) side chains).[2][3]
-
PEG4 Spacer: A tetraethylene glycol linker that enhances aqueous solubility, reduces steric hindrance, and provides a flexible connection between the peptide and the conjugated molecule.[4]
-
GK Linker: A Glycine-Lysine dipeptide sequence. In many advanced applications, such as ADCs, such dipeptide linkers are designed to be cleavable by lysosomal proteases (e.g., Cathepsin B), allowing for the specific release of a payload within the target cell.[5]
-
TCO (trans-cyclooctene): A strained alkene that serves as the reactive handle for the subsequent, ultra-fast "click chemistry" ligation with a tetrazine-modified molecule.[1][6]
The primary advantage of this system lies in the speed and selectivity of the TCO-tetrazine reaction, which proceeds rapidly under mild, physiological conditions without the need for a catalyst, making it ideal for conjugating sensitive biomolecules, even at low concentrations.[1][6]
Data Presentation: Reaction Kinetics and Efficiency
The performance of the TCO-tetrazine ligation is quantitatively superior to many other bioorthogonal "click" reactions. The second-order rate constant (k₂) is a direct measure of reaction speed.
| Feature | Tetrazine-TCO Ligation | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) * | 800 - 30,000 (up to 10⁷)[6] | 10 - 10⁴ | ~1 |
| Biocompatibility | Excellent (copper-free)[6] | Limited in vivo due to copper cytotoxicity | Excellent (copper-free) |
| Reaction Conditions | Aqueous media, room temp, catalyst-free[1] | Requires copper catalyst and reducing agents | Aqueous media, room temp, catalyst-free |
| Typical Yield | High to Quantitative | High | Moderate to High |
Note: Actual rates depend on the specific tetrazine and TCO derivatives and reaction conditions.
Experimental Protocols
Protocol 1: Modification of Peptides with this compound
This protocol details the first stage of the conjugation: labeling a peptide containing a primary amine with the TCO moiety.
Materials:
-
Peptide of interest (with at least one primary amine)
-
This compound
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Conjugation Buffer: 0.1 M Sodium bicarbonate buffer, pH 8.3-8.5. Other suitable buffers include 0.1 M phosphate (B84403) buffer or 0.1 M HEPES buffer at the same pH. Avoid buffers containing primary amines (e.g., Tris).[2][3]
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Purification equipment (e.g., RP-HPLC system or desalting columns)
Procedure:
-
Peptide Preparation:
-
Dissolve the peptide in the Conjugation Buffer to a final concentration of 1-10 mg/mL.[3] Ensure the peptide is fully dissolved.
-
-
This compound Preparation:
-
Allow the vial of this compound to equilibrate to room temperature for at least 20 minutes before opening to prevent moisture condensation, which can hydrolyze the NHS ester.[7]
-
Immediately before use, prepare a stock solution of the this compound in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[7]
-
-
Calculation of Reagents:
-
Calculate the required mass of the NHS ester. A 5 to 20-fold molar excess of the this compound over the peptide is recommended to ensure efficient labeling. The optimal ratio may need to be determined empirically.[2][3]
-
Formula:mg of NHS ester = (molar excess) x (mg of peptide) x (MW of NHS ester) / (MW of peptide)
-
-
Conjugation Reaction:
-
Add the calculated volume of the this compound stock solution to the peptide solution.
-
Mix thoroughly by gentle vortexing or pipetting.
-
Incubate the reaction for at least 4 hours at room temperature, or overnight at 4°C.[2] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction (Optional but Recommended):
-
To stop the labeling reaction, add Quenching Buffer to a final concentration of 50-100 mM. This will consume any unreacted NHS ester.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of TCO-labeled Peptide:
-
Purify the TCO-labeled peptide from excess reagent and byproducts.
-
For high purity: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for peptide purification.[8]
-
For rapid buffer exchange: Gel filtration or desalting spin columns (e.g., Zeba™ Spin Desalting Columns) can be used to remove small molecule impurities.
-
Verify the final product by mass spectrometry (MS) to confirm successful conjugation.
-
Protocol 2: TCO-Tetrazine Ligation (Click Reaction)
This protocol describes the second stage: reacting the purified TCO-labeled peptide with a tetrazine-functionalized molecule.
Materials:
-
Purified TCO-labeled peptide
-
Tetrazine-functionalized molecule (e.g., a fluorescent dye, a toxin, or another biomolecule)
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, or other physiological buffer.
Procedure:
-
Reagent Preparation:
-
Dissolve the purified TCO-labeled peptide in the Reaction Buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., Reaction Buffer, DMSO).
-
-
Ligation Reaction:
-
Combine the TCO-labeled peptide and the tetrazine-functionalized molecule in the Reaction Buffer. A 1.5 to 2-fold molar excess of the tetrazine component is often used to ensure complete consumption of the TCO-labeled peptide.
-
The reaction is typically complete within minutes to an hour at room temperature.[9][10]
-
Reaction progress can be monitored by the disappearance of the characteristic pink/red color and UV-Vis absorbance of the tetrazine moiety (typically around 520-540 nm).[1][11]
-
-
Final Purification:
Visualizations
Caption: Chemical pathway for two-stage peptide bioconjugation.
Caption: Experimental workflow for peptide bioconjugation.
References
- 1. broadpharm.com [broadpharm.com]
- 2. interchim.fr [interchim.fr]
- 3. lumiprobe.com [lumiprobe.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Peptide Linkers and Linker Peptides for Antibody Drug Conjugates (ADCs), Fusion Proteins, and Oligonucleotides [biosyn.com]
- 6. benchchem.com [benchchem.com]
- 7. furthlab.xyz [furthlab.xyz]
- 8. bachem.com [bachem.com]
- 9. Tetrazine- and trans-cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Tetrazine- and trans -cyclooctene-functionalised polypept(o)ides for fast bioorthogonal tetrazine ligation - Polymer Chemistry (RSC Publishing) DOI:10.1039/D0PY00375A [pubs.rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. cellmosaic.com [cellmosaic.com]
- 13. bio-works.com [bio-works.com]
Application Notes and Protocols for Surface Modification of Nanoparticles with TCO-GK-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of targeted drug delivery systems, advanced diagnostic tools, and novel therapeutic agents. The use of heterobifunctional linkers, such as TCO-GK-PEG4-NHS ester, provides a versatile and efficient method for conjugating nanoparticles with a wide range of biomolecules. This linker incorporates a Trans-Cyclooctene (TCO) group for bioorthogonal "click chemistry," a polyethylene (B3416737) glycol (PEG) spacer to enhance biocompatibility, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on the nanoparticle surface.
The TCO group participates in an inverse electron-demand Diels-Alder (iEDDA) reaction with a tetrazine-modified molecule. This bioorthogonal reaction is exceptionally fast and specific, allowing for the efficient conjugation of targeting ligands, imaging agents, or therapeutic payloads to the nanoparticle surface in a controlled manner, even in complex biological environments.[1][2] The PEG4 spacer increases the hydrophilicity of the nanoparticles, which can help to reduce non-specific protein binding and improve their circulation time in vivo.[1][3] The NHS ester reacts with primary amine groups on the surface of nanoparticles to form stable amide bonds.[3]
These application notes provide an overview of the applications, experimental protocols, and key considerations for the surface modification of amine-functionalized nanoparticles using this compound.
Applications
Nanoparticles modified with this compound are well-suited for a variety of biomedical applications, primarily leveraging the capabilities of pre-targeted strategies.
-
Pre-targeted Imaging and Therapy: This two-step approach involves first administering the TCO-modified nanoparticles, which are designed to accumulate at a specific target site (e.g., a tumor). After a sufficient time for accumulation and clearance of unbound nanoparticles from circulation, a second component, a tetrazine-labeled imaging agent (e.g., a PET or SPECT probe) or a therapeutic agent, is administered.[4][5] The tetrazine rapidly "clicks" with the TCO on the nanoparticles at the target site, leading to a high local concentration of the imaging or therapeutic agent.[4][5] This strategy can significantly enhance the target-to-background signal ratio in imaging and reduce off-target toxicity in therapy.[6]
-
Modular Nanoparticle Functionalization: The TCO handle allows for a modular approach to nanoparticle design. A single batch of TCO-modified nanoparticles can be conjugated with various tetrazine-labeled molecules, enabling the rapid development and testing of different targeting ligands, drugs, or imaging agents without the need to re-synthesize the entire nanoparticle conjugate each time.
-
Controlled Surface Density: The efficiency of the NHS ester reaction allows for a degree of control over the density of TCO groups on the nanoparticle surface by adjusting the reaction stoichiometry.[3] This is crucial as the density of targeting ligands can influence the binding affinity and cellular uptake of the nanoparticles.
Quantitative Data
The following tables summarize key quantitative data from studies involving TCO-modified nanoparticles and related systems.
Table 1: Physicochemical Characterization of Modified Nanoparticles
| Nanoparticle System | Modification Step | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Iron Oxide Nanoparticles | Uncoated | 15.4 | - | +35.2 | [7] |
| Iron Oxide Nanoparticles | PEG-coated | 25.8 | - | +28.7 | [7] |
| Zn0.3MnxFe2.7-xO4 Nanoparticles | Uncoated | ~10-20 (TEM) | - | - | [8] |
| Zn0.3MnxFe2.7-xO4 Nanoparticles | PEG-coated | - | - | - | [8] |
Table 2: Quantification of Surface Modification
| Nanoparticle System | Analytical Method | Parameter Measured | Result | Reference |
| PEG-coated Fe3O4 Nanoparticles | Thermogravimetric Analysis (TGA) | Weight loss of PEG coat | 18.13% | [7] |
| Uncoated Fe3O4 Nanoparticles | Thermogravimetric Analysis (TGA) | Weight loss | 10.4% | [7] |
| PEG-coated Zn0.3MnxFe2.7-xO4 NPs | Thermogravimetric Analysis (TGA) | Weight loss of PEG coat | - | [8] |
Table 3: In Vivo Performance of Pre-targeted Systems
| Targeting System | Imaging Modality | Target | Tumor-to-Muscle Ratio | Time Point | Reference |
| CC49-TCO + ¹¹¹In-tetrazine | SPECT/CT | TAG-72 | 13:1 | 3 h post-tetrazine | [6] |
| TCO-anti-A33 mAb + ¹⁸F-tetrazine | PET/CT | A33 antigen | - | 3 h post-tetrazine | [6] |
| TCO-NPs + ⁶⁴Cu-tetrazine | PET | - | - | 1 h and 24 h post-tetrazine | [6] |
Experimental Protocols
The following protocols provide a general framework for the surface modification of amine-functionalized nanoparticles with this compound and their subsequent reaction with a tetrazine-modified molecule. Optimization of reaction conditions (e.g., molar ratios, incubation times, and purification methods) is recommended for specific nanoparticle systems and applications.
Protocol 1: Surface Modification of Amine-Functionalized Nanoparticles
This protocol describes the conjugation of this compound to nanoparticles possessing primary amine groups on their surface.
Materials:
-
Amine-functionalized nanoparticles (e.g., aminosilane-coated silica (B1680970) or iron oxide nanoparticles)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Amine-free buffer, e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0 or Sodium Borate buffer (50 mM, pH 8.5).[9] Avoid buffers containing primary amines like Tris.
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Glycine
-
Purification system: Centrifuge, magnetic separator (for magnetic nanoparticles), or size-exclusion chromatography (SEC) columns.
Procedure:
-
Nanoparticle Preparation: Disperse the amine-functionalized nanoparticles in the Reaction Buffer to a desired concentration (e.g., 1-5 mg/mL). Ensure the nanoparticles are well-dispersed, using sonication if necessary.
-
This compound Solution Preparation: Immediately before use, dissolve the this compound in anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL). The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[10]
-
Conjugation Reaction:
-
Add the this compound stock solution to the nanoparticle dispersion. The molar ratio of the linker to the available amine groups on the nanoparticles should be optimized. A 10- to 50-fold molar excess of the NHS ester is a common starting point.
-
Ensure the final concentration of the organic solvent (DMF or DMSO) in the reaction mixture is low (typically <10% v/v) to avoid nanoparticle aggregation.
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing (e.g., on a rotator or shaker).[10]
-
-
Quenching (Optional): To quench any unreacted NHS ester, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.
-
Purification:
-
Pellet the TCO-modified nanoparticles by centrifugation or magnetic separation.
-
Remove the supernatant containing unreacted linker and byproducts.
-
Resuspend the nanoparticle pellet in fresh Reaction Buffer or deionized water.
-
Repeat the washing (centrifugation/resuspension or magnetic separation) steps 2-3 times to ensure complete removal of unreacted reagents.
-
Alternatively, purify the modified nanoparticles using size-exclusion chromatography.
-
-
Storage: Resuspend the final TCO-modified nanoparticles in a suitable buffer for storage. For long-term storage, -20°C is recommended.[1]
Protocol 2: Bioorthogonal Ligation with a Tetrazine-Containing Molecule
This protocol outlines the "click" reaction between the TCO-modified nanoparticles and a tetrazine-functionalized molecule (e.g., a targeting ligand, fluorescent dye, or therapeutic agent).
Materials:
-
TCO-modified nanoparticles (from Protocol 1)
-
Tetrazine-functionalized molecule of interest
-
Reaction Buffer: PBS, pH 7.4, or other suitable biological buffer.
Procedure:
-
Nanoparticle Dispersion: Disperse the TCO-modified nanoparticles in the Reaction Buffer to the desired concentration.
-
Ligation Reaction:
-
Add the tetrazine-functionalized molecule to the nanoparticle dispersion. A slight molar excess (e.g., 1.1 to 2 equivalents) of the tetrazine molecule relative to the estimated number of surface TCO groups can be used to ensure complete reaction.
-
Incubate the reaction mixture for 30-60 minutes at room temperature with gentle mixing. The TCO-tetrazine reaction is typically very fast.[11]
-
-
Purification:
-
If the tetrazine-functionalized molecule is small, the purification can be performed by repeated centrifugation/resuspension or magnetic separation of the nanoparticles to remove the unreacted tetrazine molecule.
-
For larger biomolecules, size-exclusion chromatography may be necessary to separate the final conjugate from unreacted components.
-
-
Characterization and Storage: Characterize the final functionalized nanoparticles using appropriate techniques (e.g., DLS for size, zeta potential for surface charge, and a functional assay for the conjugated molecule). Store the final conjugate under conditions appropriate for the specific nanoparticle and conjugated biomolecule.
Mandatory Visualizations
Caption: Workflow for Nanoparticle Surface Modification.
Caption: Workflow for TCO-Tetrazine Ligation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. TCO PEG, TCO linker, Tetrazine reactive | BroadPharm [broadpharm.com]
- 3. escholarship.org [escholarship.org]
- 4. Pretargeted PET Imaging with a TCO-Conjugated Anti-CD44v6 Chimeric mAb U36 and [89Zr]Zr-DFO-PEG5-Tz - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, Characterization, and Cytotoxicity Evaluation of Polyethylene Glycol-Coated Iron Oxide Nanoparticles for Radiotherapy Application - PMC [pmc.ncbi.nlm.nih.gov]
- 8. arxiv.org [arxiv.org]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. broadpharm.com [broadpharm.com]
- 11. interchim.fr [interchim.fr]
Application Notes and Protocols for Site-Specific Antibody Conjugates with TCO-GK-PEG4-NHS Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Site-specific antibody-drug conjugates (ADCs) represent a significant advancement in targeted therapy, offering improved homogeneity, pharmacokinetics, and therapeutic index over randomly conjugated ADCs. This document provides a detailed guide to creating site-specific antibody conjugates using the TCO-GK-PEG4-NHS ester linker. This bifunctional linker facilitates the attachment of a trans-cyclooctene (B1233481) (TCO) moiety to primary amines (e.g., lysine (B10760008) residues) on the antibody via an N-hydroxysuccinimide (NHS) ester. The incorporated TCO group then enables the highly efficient and specific conjugation of a tetrazine-functionalized payload through an inverse-electron-demand Diels-Alder (iEDDA) cycloaddition, a type of "click chemistry".[1][2][3]
The this compound linker features several key components:
-
TCO (trans-cyclooctene): A strained alkene that rapidly and specifically reacts with a tetrazine-modified payload.[1][2][3]
-
GK (Glycine-Lysine): A dipeptide sequence that can serve as a cleavage site for certain proteases, potentially enabling payload release in the tumor microenvironment.[4][5][6]
-
PEG4 (Polyethylene Glycol): A hydrophilic spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance during conjugation.[3][7][8]
-
NHS (N-hydroxysuccinimide) Ester: An amine-reactive group for covalent attachment to lysine residues on the antibody.[7][9][]
These application notes provide protocols for antibody modification with the this compound, subsequent conjugation with a tetrazine-payload, and methods for characterization and in vitro evaluation of the resulting ADC.
Experimental Protocols
Protocol 1: Antibody Preparation and Buffer Exchange
Objective: To prepare the antibody in a suitable buffer for conjugation by removing any interfering substances.
Materials:
-
Monoclonal antibody (mAb)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.5[11]
-
Amicon Ultra centrifugal filters (30 kDa MWCO) or Zeba Spin Desalting Columns (40K MWCO)[9]
-
Microcentrifuge
-
UV-Vis spectrophotometer (e.g., NanoDrop)
Procedure:
-
Buffer Exchange: If the antibody solution contains primary amines (e.g., Tris buffer) or stabilizing proteins (e.g., BSA), it is crucial to exchange the buffer to the reaction buffer.[9][11]
-
For Amicon filters: a. Add the antibody solution to the filter unit and fill it up to the maximum volume with reaction buffer. b. Centrifuge according to the manufacturer's instructions. c. Discard the flow-through and repeat the wash step at least three times. d. Recover the antibody in the reaction buffer.[9]
-
For Zeba columns: a. Equilibrate the column with the reaction buffer according to the manufacturer's protocol. b. Load the antibody sample onto the column and centrifuge to collect the buffer-exchanged antibody.[9]
-
-
Concentration Adjustment: Adjust the final antibody concentration to 2-10 mg/mL in the reaction buffer.[11]
-
Quantification: Measure the antibody concentration using a UV-Vis spectrophotometer at 280 nm.[9]
Protocol 2: Antibody Modification with this compound
Objective: To covalently attach the this compound to the antibody.
Materials:
-
Prepared antibody in reaction buffer (from Protocol 1)
-
This compound
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Quenching buffer: 1 M Tris-HCl, pH 8.0
-
Purification columns (e.g., SEC columns like PD-10) equilibrated with PBS, pH 7.4.[11]
Procedure:
-
Prepare this compound Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.[11]
-
Conjugation Reaction: a. Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.[11] b. Gently mix the reaction and incubate for 1-2 hours at room temperature with gentle stirring, protected from light.[9][11]
-
Quench Reaction: Add the quenching buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 30 minutes at room temperature.[9]
-
Purification: Remove excess, unreacted this compound and byproducts by size-exclusion chromatography (SEC).[11] a. Load the reaction mixture onto a pre-equilibrated SEC column. b. Elute the TCO-modified antibody with PBS, pH 7.4, and collect the fractions containing the antibody.
-
Concentration and Storage: Concentrate the purified TCO-modified antibody using a centrifugal filter if necessary. Store the modified antibody at 4°C for short-term use or at -80°C for long-term storage.
Protocol 3: ADC Synthesis via Tetrazine-TCO Ligation
Objective: To conjugate the tetrazine-functionalized payload to the TCO-modified antibody.
Materials:
-
TCO-modified antibody (from Protocol 2)
-
Tetrazine-functionalized payload
-
PBS, pH 7.4
-
Anhydrous DMSO (if needed to dissolve the payload)
Procedure:
-
Prepare Tetrazine-Payload Solution: Dissolve the tetrazine-functionalized payload in PBS or a minimal amount of DMSO.
-
Ligation Reaction: a. Add a 1.5 to 3-fold molar excess of the tetrazine-payload solution to the TCO-modified antibody solution.[11] b. Incubate the reaction mixture at room temperature for 1-4 hours. The reaction is typically rapid.[11]
-
Purification: Purify the resulting ADC from the excess payload-linker and other impurities using SEC or tangential flow filtration (TFF).[12][13][14][15]
-
Final Formulation: Concentrate the purified ADC to the desired concentration and formulate it in a suitable buffer for storage and downstream applications.
Characterization of the Antibody Conjugate
Drug-to-Antibody Ratio (DAR) Determination
The DAR is a critical quality attribute of an ADC. It can be determined using mass spectrometry (MS) or hydrophobic interaction chromatography (HIC).[16][17][18][19][20]
Protocol 4: DAR Determination by Mass Spectrometry
Objective: To determine the average number of payloads conjugated to each antibody.
Materials:
-
Purified ADC
-
LC-MS system (e.g., Q-TOF)
-
Denaturing or native MS conditions can be used.[1][21][22][23]
Procedure:
-
Sample Preparation: The ADC sample may be analyzed intact or after deglycosylation and/or reduction of disulfide bonds to simplify the mass spectrum.
-
LC-MS Analysis: a. Inject the prepared ADC sample into the LC-MS system. b. Separate the different ADC species using an appropriate chromatography method (e.g., reversed-phase or size-exclusion).[1][23] c. Acquire the mass spectra of the eluting species.
-
Data Analysis: a. Deconvolute the raw mass spectra to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR1, DAR2, etc.).[16] b. Calculate the weighted average DAR based on the relative abundance of each species.[16]
| Parameter | Method | Typical Expected Outcome |
| Average DAR | Mass Spectrometry (LC-MS) | A defined average DAR, often targeted between 2 and 4. |
| DAR Distribution | Mass Spectrometry (LC-MS) | A narrow distribution of DAR species (e.g., predominantly DAR2 or DAR4). |
| Purity | Size-Exclusion Chromatography (SEC) | >95% monomeric ADC. |
| Free Drug Level | Reversed-Phase HPLC (RP-HPLC) | <1% unconjugated payload. |
In Vitro Cytotoxicity Assay
Protocol 5: MTT Assay for Cytotoxicity
Objective: To evaluate the in vitro potency of the ADC in killing target cancer cells.[24][25][26][27][28]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Purified ADC and unconjugated antibody control
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[25]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.[25]
-
ADC Treatment: a. Prepare serial dilutions of the ADC and the unconjugated antibody control in complete medium. b. Add the diluted ADC or control solutions to the cells. Include wells with medium only as a blank and untreated cells as a control. c. Incubate the plates for 48-144 hours.[25]
-
MTT Assay: a. Add MTT solution to each well and incubate for 1-4 hours at 37°C.[25] b. Add the solubilization solution to dissolve the formazan (B1609692) crystals.[25]
-
Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader.[25] b. Calculate the percentage of cell viability for each concentration relative to the untreated control cells. c. Determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%) by plotting cell viability against the logarithm of the ADC concentration.[24]
| Cell Line | ADC Treatment | Expected IC50 |
| Antigen-Positive | TCO-GK-PEG4-ADC | Low nM range |
| Antigen-Negative | TCO-GK-PEG4-ADC | High nM to µM range or no significant effect |
| Antigen-Positive | Unconjugated Antibody | No significant cytotoxic effect |
Visualizations
Caption: Experimental workflow for the synthesis of a site-specific ADC.
References
- 1. Analysis of ADCs by Native Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. adcreview.com [adcreview.com]
- 5. What Makes a Good Linker for Antibody-Drug Conjugates? - SigutLabs [sigutlabs.com]
- 6. An Introduction to Linkers in Antibody-Drug Conjugates (ADCs) | AxisPharm [axispharm.com]
- 7. escholarship.org [escholarship.org]
- 8. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 9. furthlab.xyz [furthlab.xyz]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. lonza.com [lonza.com]
- 16. hpst.cz [hpst.cz]
- 17. chromatographytoday.com [chromatographytoday.com]
- 18. agilent.com [agilent.com]
- 19. Recent Advances in Drug-Antibody Ratio Determination of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Determination of drug-to-antibody ratio of antibody-drug conjugate in biological samples using microflow-liquid chromatography/high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. benchchem.com [benchchem.com]
- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 27. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 28. In vitro cytotoxicity assay [bio-protocol.org]
Troubleshooting & Optimization
troubleshooting low yield in TCO-GK-PEG4-NHS ester conjugation
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in TCO-GK-PEG4-NHS ester conjugation reactions.
Troubleshooting Guide: Low Conjugation Yield
Low yield is a common issue in bioconjugation. This guide addresses potential causes and provides systematic solutions to improve the efficiency of your this compound conjugations.
Question: Why is my conjugation yield consistently low?
Answer: Low conjugation yield can stem from several factors, primarily related to the hydrolysis of the NHS ester, suboptimal reaction conditions, or issues with the reagents themselves. Below is a breakdown of potential causes and their solutions.
Problem Area 1: Reagent Quality and Handling
| Potential Cause | Recommended Solution |
| Hydrolysis of this compound | The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[1] To minimize hydrolysis, prepare the NHS ester solution immediately before use.[1] If using an organic solvent like DMSO or DMF, ensure it is anhydrous.[2] Avoid repeated freeze-thaw cycles of the NHS ester solution.[1] |
| Improper Storage of this compound | The this compound is moisture-sensitive.[3] It should be stored at -20°C and desiccated.[4] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[3] |
| Poor Quality of Amine-Containing Molecule | Ensure the protein or other amine-containing molecule is pure and at the correct concentration. Impurities with primary amines will compete with the target molecule for conjugation.[5] |
Problem Area 2: Reaction Conditions
| Potential Cause | Recommended Solution |
| Suboptimal pH | The reaction between the NHS ester and a primary amine is highly pH-dependent.[6] The optimal pH range for most NHS ester conjugations is between 7.2 and 8.5.[6] A pH of 8.3-8.5 is often recommended as a starting point.[6] At lower pH, the primary amines are protonated and less reactive, while at higher pH, the rate of NHS ester hydrolysis increases significantly.[6] |
| Incorrect Buffer Composition | Buffers containing primary amines, such as Tris or glycine (B1666218), will compete with the target molecule for reaction with the NHS ester.[6] Use amine-free buffers like phosphate, bicarbonate, HEPES, or borate (B1201080) buffers.[6] If your protein is in an amine-containing buffer, a buffer exchange step is necessary before conjugation.[3] |
| Inadequate Molar Ratio of Reactants | The molar ratio of this compound to your amine-containing molecule is a critical parameter. A 5- to 20-fold molar excess of the NHS ester is a common starting point.[2] However, the optimal ratio should be determined empirically for each specific protein and desired degree of labeling. |
| Suboptimal Reaction Time and Temperature | NHS ester conjugations are typically carried out for 1-2 hours at room temperature or overnight at 4°C.[3] The optimal time and temperature may vary depending on the specific reactants and should be optimized. |
Experimental Protocols
Protocol 1: General Procedure for this compound Protein Conjugation
This protocol provides a general guideline for conjugating the this compound to a protein. It is recommended to optimize the conditions for each specific application.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis cassette for purification
Procedure:
-
Preparation of Protein Solution:
-
Preparation of this compound Solution:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, prepare a stock solution (e.g., 10 mg/mL) in anhydrous DMSO or DMF.[8]
-
-
Conjugation Reaction:
-
Quenching the Reaction:
-
Purification of the Conjugate:
-
Remove unreacted this compound and byproducts using a desalting column, dialysis, or size-exclusion chromatography.[8]
-
Protocol 2: Characterization of the TCO-Labeled Protein
After purification, it is essential to characterize the conjugate to determine the degree of labeling (DOL) and assess its purity.
Methods:
-
UV-Vis Spectroscopy: The DOL can be estimated by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the specific wavelength for the this compound if it has a distinct absorbance profile.
-
HPLC Analysis:
-
Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, allowing for the accurate determination of the number of attached linkers.
Frequently Asked Questions (FAQs)
Q1: What is the role of the PEG4 spacer in the this compound? A1: The polyethylene (B3416737) glycol (PEG) spacer increases the hydrophilicity and water solubility of the linker and the resulting conjugate.[4] This can help to reduce aggregation of the labeled protein and minimize steric hindrance during the subsequent click reaction with a tetrazine-modified molecule.[4]
Q2: Can I use a buffer containing Tris or glycine for my conjugation reaction? A2: No, buffers containing primary amines like Tris or glycine are not recommended as they will compete with your target molecule for reaction with the NHS ester, leading to a significant reduction in conjugation efficiency.[6] It is crucial to use an amine-free buffer such as PBS, HEPES, or borate buffer.[6]
Q3: How can I determine the optimal molar ratio of the NHS ester to my protein? A3: The optimal molar ratio should be determined empirically by performing a series of small-scale trial reactions with varying molar excesses of the this compound (e.g., 5-fold, 10-fold, 20-fold).[8] The resulting conjugates can then be analyzed to determine the degree of labeling and identify the ratio that provides the desired outcome without causing protein aggregation or loss of function.
Q4: What should I do if my protein precipitates after adding the this compound? A4: Protein precipitation can occur if the concentration of the organic solvent (used to dissolve the NHS ester) is too high or if the degree of labeling is excessive, leading to changes in protein solubility. Try to keep the volume of the organic solvent to less than 10% of the total reaction volume. If precipitation persists, consider reducing the molar excess of the NHS ester in your reaction.
Q5: How stable is the TCO group after conjugation? A5: The trans-cyclooctene (B1233481) (TCO) group is reactive but can isomerize to the less reactive cis-cyclooctene over time. Long-term storage of TCO-containing compounds is generally not recommended. For optimal reactivity in the subsequent click chemistry step, it is best to use the TCO-labeled protein as soon as possible after preparation.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 8. furthlab.xyz [furthlab.xyz]
Technical Support Center: Preventing Hydrolysis of TCO-GK-PEG4-NHS Ester
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent the hydrolysis of TCO-GK-PEG4-NHS ester, ensuring successful bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it sensitive to hydrolysis?
This compound is a heterobifunctional crosslinker used in bioconjugation and antibody-drug conjugate (ADC) development.[1][] It comprises three key parts:
-
TCO (trans-cyclooctene): A reactive group for very fast, copper-free click chemistry with tetrazine-modified molecules.[3][4]
-
GK-PEG4: A hydrophilic spacer consisting of a Glycine-Lysine dipeptide and a tetraethylene glycol (PEG4) chain, which enhances solubility and provides spatial separation between conjugated molecules.[3]
-
NHS ester (N-Hydroxysuccinimide ester): An amine-reactive group that forms stable amide bonds with primary amines, such as those on the side chains of lysine (B10760008) residues in proteins.[5][]
The NHS ester is the moisture-sensitive component.[7] In the presence of water, it undergoes hydrolysis, a reaction where the ester is converted into an unreactive carboxylic acid.[8][9] This reaction competes directly with the desired conjugation to an amine (aminolysis), and if significant hydrolysis occurs, the efficiency of your labeling experiment will be severely reduced.[9][10]
Q2: What are the main factors that cause hydrolysis of the NHS ester?
Several factors can accelerate the hydrolysis of the NHS ester, deactivating your reagent:
-
pH: This is the most critical factor.[10][11] The rate of hydrolysis increases significantly at higher pH (alkaline conditions).[5][8][11][12]
-
Moisture: NHS esters are highly susceptible to moisture.[7][13] Improper storage or handling that introduces water, even condensation from the air, will lead to rapid degradation.[13][14]
-
Temperature: Higher temperatures can increase the rate of hydrolysis.[8]
-
Buffer Composition: The presence of competing nucleophiles, especially primary amines (e.g., Tris or glycine (B1666218) buffers), will consume the NHS ester.[7][11][12]
Q3: How should I properly store and handle the solid this compound?
Proper storage is essential to maintain the reactivity of the reagent.[15]
-
Storage Temperature: Store the solid reagent at -20°C.[3][7][16]
-
Desiccation: Always store the vial in a desiccated environment to protect it from moisture.[7][13]
-
Handling: Before opening the vial, allow it to equilibrate completely to room temperature (this can take 20-30 minutes).[7][13] This crucial step prevents atmospheric moisture from condensing on the cold powder, which would cause immediate hydrolysis.[13][17] After use, consider purging the vial with an inert gas like nitrogen or argon before resealing.[17]
Q4: How should I prepare the this compound solution for my experiment?
The NHS-ester moiety readily hydrolyzes in aqueous solutions.[7]
-
Solvent Choice: Many NHS esters have low solubility in aqueous buffers and must first be dissolved in a dry, water-miscible organic solvent.[12][18] High-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are recommended.[7][10] Ensure your DMF is amine-free, as degraded DMF can contain dimethylamine, which will react with the ester.[11][19]
-
Timing: Dissolve the NHS ester immediately before use.[7][18]
-
Stock Solutions: Do not prepare and store aqueous stock solutions.[7][11] If you prepare a stock solution in an anhydrous organic solvent (e.g., DMSO), it can be stored for a limited time (1-2 months) at -20°C, but preventing moisture contamination is critical.[11][20] It is best practice to weigh out and dissolve only the amount needed for the immediate experiment.[7]
Q5: What are the optimal reaction conditions to minimize hydrolysis and maximize conjugation efficiency?
Optimizing reaction conditions is a balancing act. The ideal pH must be high enough to deprotonate the primary amines of your target molecule, making them nucleophilic, but not so high that it causes rapid hydrolysis of the NHS ester.[][9]
-
pH: The optimal pH range for NHS ester conjugations is typically between 7.2 and 8.5.[5][][12] A common starting point is a pH of 8.3-8.5.[11][19][20]
-
Temperature and Time: Reactions can be performed for 30-60 minutes at room temperature or for 2-4 hours at 4°C.[][7][12] Lower temperatures can help slow the rate of hydrolysis.
-
Concentration: Higher concentrations of the target protein or molecule (e.g., 1-10 mg/mL) are favorable, as this increases the likelihood of the NHS ester reacting with the target amine rather than with water.[20][21]
Q6: Which buffers should I use and which should I avoid?
Buffer choice is critical for success.
-
Recommended Buffers: Use amine-free buffers.[7][11] Excellent choices include Phosphate-Buffered Saline (PBS), bicarbonate, borate, or HEPES buffers within the recommended pH range of 7.2-8.5.[12][18]
-
Buffers to Avoid: Do not use buffers containing primary amines.[7][12] This includes Tris (e.g., TBS), glycine, and ammonium (B1175870) salts, as they will compete with your target molecule for reaction with the NHS ester.[11][12][19] If your protein is in an incompatible buffer, you must perform a buffer exchange into a recommended buffer before starting the conjugation.[18][22]
Q7: How can I tell if my NHS ester has hydrolyzed?
Low or failed conjugation is the most common sign of a hydrolyzed reagent.[15] You can perform a simple quality control test to check the activity of your NHS ester before a critical experiment. The test involves forcing the hydrolysis with a mild base and measuring the release of the N-hydroxysuccinimide (NHS) byproduct, which absorbs light around 260 nm.[13][17] See Protocol 2 for a detailed methodology.
Data Presentation
Table 1: Recommended Storage and Handling Conditions
| Condition | Recommendation | Rationale |
| Storage (Solid) | -20°C, desiccated.[3][7] | Minimizes degradation and prevents moisture contamination. |
| Handling | Equilibrate vial to room temperature before opening.[7][13] | Prevents atmospheric moisture from condensing on the cold reagent. |
| Solvent for Stock | Anhydrous DMSO or DMF.[10][18] | NHS esters are often insoluble and unstable in aqueous buffers. |
| Solution Storage | Prepare fresh and use immediately.[7] | The NHS ester hydrolyzes quickly in solution, especially with trace water. |
Table 2: Influence of pH on NHS Ester Reaction
| pH Range | Effect on Primary Amine (-NH₂) | Effect on NHS Ester | Outcome |
| < 7.0 | Mostly protonated (-NH₃⁺), non-nucleophilic.[5][9] | Relatively stable. | Low or no conjugation. |
| 7.2 - 8.5 | Increasingly deprotonated, nucleophilic.[9] | Moderate stability, hydrolysis is a competing reaction.[12] | Optimal range for conjugation. [5][] |
| > 8.6 | Fully deprotonated, highly nucleophilic. | Very rapid hydrolysis (half-life of minutes).[12][23] | Low conjugation yield due to reagent deactivation. |
Table 3: Compatible and Incompatible Buffers for Conjugation
| Compatible Buffers (Amine-Free) | Incompatible Buffers (Contain Primary Amines) |
| Phosphate (PBS)[11][12] | Tris (TBS)[7][11][12] |
| Bicarbonate / Carbonate[11][12] | Glycine[7][23] |
| Borate[12] | Buffers containing ammonium ions[22] |
| HEPES[12] | - |
Mandatory Visualization
Caption: Reaction pathways for this compound.
Caption: Troubleshooting workflow for low conjugation yield.
Experimental Protocols
Protocol 1: General Protocol for Labeling a Protein with this compound
This protocol provides a general guideline. The molar excess of the NHS ester and reaction times may need to be optimized for your specific protein.
Materials:
-
Protein to be labeled (e.g., antibody)
-
This compound
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or PBS, pH 7.4-8.0).[11]
-
Anhydrous DMSO or DMF.[7]
-
Desalting columns for buffer exchange and purification.[24]
Methodology:
-
Protein Preparation:
-
NHS Ester Solution Preparation:
-
Conjugation Reaction:
-
Calculate the volume of NHS ester solution needed. A 10- to 20-fold molar excess of the NHS ester over the protein is a common starting point.[7][25]
-
Add the calculated volume of the NHS ester solution to the protein solution while gently stirring or vortexing. The final concentration of DMSO or DMF should not exceed 10% of the total reaction volume.[7][18]
-
Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[7] Protect from light if any components are light-sensitive.
-
-
Quenching the Reaction:
-
Purification:
Protocol 2: Quality Control (QC) Assay for NHS Ester Activity
This assay determines if the NHS ester is reactive by measuring the amount of NHS released upon forced hydrolysis.[17]
Materials:
-
This compound reagent to be tested.
-
Amine-free buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5).
-
0.5 N NaOH.
-
Anhydrous DMSO (if reagent is not water-soluble).
-
Spectrophotometer and quartz cuvettes.
Methodology:
-
Prepare Reagent Solution:
-
Weigh 1-2 mg of the NHS ester and dissolve it in 250 µL of anhydrous DMSO.
-
Add 2 mL of the amine-free buffer and mix. This is your "Reagent Solution".
-
Prepare a "Control" tube containing 250 µL of DMSO and 2 mL of buffer.
-
-
Measure Initial Absorbance:
-
Set the spectrophotometer to measure absorbance at 260 nm.
-
Use the "Control" solution to zero the instrument.
-
Measure the absorbance of the "Reagent Solution". This is Absorbance A .
-
-
Induce Hydrolysis:
-
To 1 mL of the "Reagent Solution", add 100 µL of 0.5 N NaOH.
-
Vortex immediately for 30 seconds.
-
-
Measure Final Absorbance:
-
Promptly (within 1 minute) measure the absorbance of the base-treated solution at 260 nm.[17] This is Absorbance B .
-
-
Interpretation:
-
Active Reagent: If Absorbance B is significantly greater than Absorbance A , the NHS ester is active and capable of reacting.
-
Inactive (Hydrolyzed) Reagent: If Absorbance B is not measurably greater than Absorbance A , the reagent has likely already hydrolyzed and is inactive.[13]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. lumiprobe.com [lumiprobe.com]
- 12. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. N-Hydroxysuccinimide active ester [schem.jp]
- 15. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 16. vectorlabs.com [vectorlabs.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. cdn2.sapphirebioscience.com [cdn2.sapphirebioscience.com]
- 21. glenresearch.com [glenresearch.com]
- 22. furthlab.xyz [furthlab.xyz]
- 23. tools.thermofisher.com [tools.thermofisher.com]
- 24. interchim.fr [interchim.fr]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Antibody-TCO Conjugation
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with TCO-GK-PEG4-NHS ester to modify antibodies. Our goal is to help you optimize your conjugation strategy for successful downstream applications.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting molar ratio of this compound to antibody?
A1: The optimal molar ratio can vary depending on the antibody and the desired degree of labeling (DOL). However, a common starting point is a molar excess of the TCO ester. Based on published data, ratios ranging from a slight excess to a large excess have been used successfully. For initial experiments, we recommend testing a few ratios to determine the best conditions for your specific antibody. A typical starting range is a 5 to 20-fold molar excess of the this compound to the antibody.[1]
Q2: How does the molar ratio affect the degree of labeling (DOL) and antibody activity?
A2: Increasing the molar excess of the TCO ester generally leads to a higher DOL, meaning more TCO molecules are attached to each antibody. However, excessive labeling can potentially compromise the antibody's binding affinity and activity.[2] It is crucial to find a balance that provides sufficient labeling for your downstream application without negatively impacting the antibody's function. It has been observed that increasing the equivalents of TCO per antibody can lead to a decrease in antibody activity[2].
Q3: What are the critical parameters to control during the conjugation reaction?
A3: Several factors can influence the efficiency of the conjugation reaction:
-
pH: The reaction between the NHS ester and the primary amines on the antibody is pH-dependent. A pH range of 8.0-9.0 is generally recommended to ensure the lysine (B10760008) residues are deprotonated and reactive.[3][4] However, higher pH also increases the rate of hydrolysis of the NHS ester, so a balance must be struck[3][4].
-
Antibody Purity and Buffer Composition: The antibody solution should be free of amine-containing buffers (e.g., Tris) and stabilizers (e.g., BSA, glycine, or sodium azide), as these will compete with the antibody for reaction with the NHS ester.[5]
-
Concentration: Higher concentrations of the antibody and the TCO reagent can favor the conjugation reaction over hydrolysis.[3][4]
-
Reaction Time and Temperature: Typical incubation times range from 30 minutes to 2 hours at room temperature or on ice.[5][6] Longer incubation times or higher temperatures can increase labeling but may also lead to antibody degradation or aggregation.
Q4: Why is a PEG spacer included in the this compound linker?
A4: The PEG4 spacer offers several advantages in antibody conjugation. It increases the hydrophilicity and solubility of the linker in aqueous buffers, which can be beneficial as NHS esters can be poorly soluble in water.[3][4] The flexible PEG chain also provides spatial separation between the antibody and the TCO group, minimizing potential steric hindrance and helping to prevent the hydrophobic TCO group from interacting with and "burying" itself within the antibody structure, which would render it inaccessible for subsequent reactions.[3]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low Degree of Labeling (DOL) | Suboptimal Molar Ratio: The amount of this compound was insufficient. | Increase the molar excess of the TCO ester in increments (e.g., try 10x, 20x, 50x). |
| Hydrolysis of NHS Ester: The NHS ester was hydrolyzed before it could react with the antibody. This can be due to suboptimal pH or prolonged exposure to aqueous buffer. | Ensure the reaction buffer pH is between 8.0 and 9.0.[3][4] Prepare the this compound solution in a dry organic solvent like DMSO or DMF immediately before adding it to the antibody solution.[5] | |
| Presence of Competing Amines: The antibody buffer contained primary amines (e.g., Tris, glycine) or stabilizing proteins (e.g., BSA). | Perform a buffer exchange to a suitable amine-free buffer (e.g., PBS, borate (B1201080) buffer, or carbonate/bicarbonate buffer) prior to conjugation.[5] | |
| Antibody Aggregation | High Degree of Labeling: Excessive modification of the antibody surface can lead to aggregation. | Reduce the molar ratio of this compound to antibody. Optimize reaction time and temperature to avoid over-labeling. |
| Solvent-Induced Precipitation: Adding a large volume of organic solvent (used to dissolve the NHS ester) can cause the antibody to precipitate. | Keep the volume of the organic solvent to a minimum, typically less than 10% of the total reaction volume.[1] | |
| Loss of Antibody Activity | Modification of Critical Residues: The NHS ester may have reacted with lysine residues in or near the antigen-binding site. | While NHS ester chemistry is generally non-specific for primary amines, reducing the DOL by lowering the molar ratio may help preserve activity.[2] |
| Denaturation: Harsh reaction conditions (e.g., high pH, high temperature) may have denatured the antibody. | Perform the conjugation at a lower temperature (e.g., on ice) and ensure the pH does not exceed 9.0. |
Experimental Protocols
Protocol 1: Antibody Preparation for Conjugation
-
Buffer Exchange: To remove any interfering substances, perform a buffer exchange of the antibody solution into an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5). This can be done using spin desalting columns or dialysis.[5]
-
Concentration Adjustment: Adjust the antibody concentration to a range of 1-10 mg/mL.[1]
-
Quantification: Determine the precise concentration of the antibody solution by measuring its absorbance at 280 nm.[5]
Protocol 2: this compound Conjugation
-
Reagent Preparation: Allow the this compound to equilibrate to room temperature before opening the vial to prevent moisture condensation.[5] Prepare a stock solution of the TCO ester in anhydrous DMSO or DMF (e.g., 10 mg/mL).[5]
-
Molar Ratio Calculation: Calculate the required volume of the TCO ester stock solution to achieve the desired molar excess for your reaction.
-
Conjugation Reaction: Add the calculated volume of the TCO ester stock solution to the prepared antibody solution. Gently mix by pipetting.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2 hours on ice.[5][6] Protect the reaction from light if the linker is light-sensitive.
-
Quenching (Optional but Recommended): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, to a final concentration of 50-100 mM.[5] Incubate for an additional 15-30 minutes.
-
Purification: Remove excess, unreacted this compound and the quenching agent using a spin desalting column, size-exclusion chromatography (SEC), or dialysis.[5][6]
Data Presentation
Table 1: Example Molar Ratios and Resulting Conjugation Efficiencies
| Antibody Type | Molar Excess of TCO Ester | Resulting Conjugation Efficiency/DOL | Reference |
| Single Domain Antibody (sdAb) 5F7 | ~2-fold | >75% of sdAb conjugated | [6] |
| sdAb 2Rs15d | ~1.3-fold | 85% of sdAb modified | [7] |
| Anti-HER2 Antibody | 10, 30, and 100-fold | Not explicitly stated, used for comparison of different linkers | [3] |
| Anti-c-myc Antibody | 5, 10, and 15-fold | 4, 8, and 10 TCOs/antibody, respectively | [2] |
Visualizations
Caption: Workflow for antibody conjugation with this compound.
Caption: Reaction between an antibody's primary amine and the TCO-NHS ester.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique [mdpi.com]
- 3. escholarship.org [escholarship.org]
- 4. escholarship.org [escholarship.org]
- 5. furthlab.xyz [furthlab.xyz]
- 6. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
TCO-GK-PEG4-NHS Ester: A Technical Guide to Storage, Handling, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the best practices for storing and handling TCO-GK-PEG4-NHS ester. It also offers detailed troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common issues encountered during experiments.
Storage and Handling Best Practices
Proper storage and handling of this compound are crucial to maintain its reactivity and ensure the success of conjugation experiments. The NHS ester moiety is sensitive to moisture and hydrolysis, while the TCO group can be affected by various factors.
Quantitative Storage and Handling Parameters:
| Parameter | Recommendation | Source(s) |
| Storage Temperature | Store at -20°C upon receipt. | [1][2][3][4][5] |
| Shelf Life (at -20°C) | Up to 12 months in the dark. | [1] |
| Shipping Conditions | Shipped on dry ice or at room temperature for up to 3 weeks. | [1][2][6] |
| Moisture Control | Desiccate to prevent hydrolysis of the NHS ester. | [1][2][3] |
| Light Sensitivity | Store protected from light. | [3][4] |
| Solubility | Soluble in anhydrous DMSO, DMF, THF, Acetonitrile, and Dichloromethane. | [2][4][7] |
| Handling Precautions | Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation. Use anhydrous solvents for dissolution. Avoid repeated freeze-thaw cycles. | [8][9] |
Experimental Workflow & Protocols
Successful conjugation of this compound to amine-containing molecules requires careful attention to the experimental protocol. The following workflow and protocol provide a general guideline for a typical conjugation reaction.
Caption: A generalized workflow for the conjugation of this compound to a primary amine-containing molecule.
Detailed Experimental Protocol: Antibody Conjugation
This protocol outlines a general procedure for labeling an antibody with this compound.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS)
-
This compound
-
Anhydrous DMSO
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., desalting column)
Procedure:
-
Antibody Preparation:
-
If necessary, perform a buffer exchange to transfer the antibody into the reaction buffer.
-
Adjust the antibody concentration to a suitable level (e.g., 1-5 mg/mL).
-
-
This compound Solution Preparation:
-
Allow the vial of this compound to warm to room temperature before opening.
-
Immediately before use, dissolve the required amount of the ester in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).
-
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically, but a starting point of 10- to 20-fold molar excess is common.[10]
-
Gently mix the reaction solution immediately.
-
Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2-4 hours.
-
-
Quenching:
-
To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.[9]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification:
-
Remove unreacted this compound and byproducts using a desalting column or dialysis according to the manufacturer's instructions.
-
-
Characterization:
-
Determine the degree of labeling (DOL) and confirm the integrity of the conjugated antibody using appropriate analytical techniques (e.g., UV-Vis spectroscopy, mass spectrometry).
-
Troubleshooting Guide
This section addresses common problems that may arise during the use of this compound.
Caption: A troubleshooting decision tree for low conjugation yield with this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my conjugation yield consistently low?
A1: Low conjugation yield is a common issue and can be attributed to several factors:
-
NHS Ester Hydrolysis: The NHS ester is highly susceptible to hydrolysis in aqueous solutions, which deactivates it.[10] The rate of hydrolysis increases with increasing pH.
-
Solution: Always prepare the this compound solution immediately before use in an anhydrous solvent like DMSO or DMF.[11] Avoid storing the reconstituted ester for extended periods.
-
-
Suboptimal Reaction pH: The reaction between the NHS ester and a primary amine is pH-dependent. At a low pH, the amine is protonated and less nucleophilic. At a high pH, the rate of NHS ester hydrolysis is significantly increased.[10]
-
Solution: The optimal pH for most NHS ester conjugations is between 7.2 and 8.5.[11] A pH of 8.3-8.5 is often a good starting point.
-
-
Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris, will compete with the target molecule for reaction with the NHS ester.
-
Solution: Use amine-free buffers such as phosphate-buffered saline (PBS), bicarbonate buffer, or HEPES buffer.[11] If your protein is in a Tris-containing buffer, perform a buffer exchange before the conjugation reaction.
-
-
Steric Hindrance: The accessibility of the primary amines on your target molecule can be limited, preventing efficient conjugation.
Q2: I am observing precipitation of my protein after adding the this compound. What could be the cause?
A2: Protein precipitation during conjugation can be caused by:
-
High Concentration of Organic Solvent: The this compound is typically dissolved in an organic solvent like DMSO. Adding a large volume of this solution to your aqueous protein sample can cause the protein to precipitate.
-
Solution: Keep the volume of the organic solvent to a minimum, typically not exceeding 10% of the total reaction volume.
-
-
Changes in Protein Solubility: The addition of the hydrophobic TCO group can alter the solubility of your protein, especially if a high degree of labeling is achieved.
-
Solution: Perform pilot experiments with varying molar ratios of the NHS ester to find an optimal degree of labeling that does not compromise protein solubility.
-
Q3: How can I confirm that my conjugation reaction was successful?
A3: Several methods can be used to confirm successful conjugation:
-
Mass Spectrometry (MS): This is a direct method to determine the molecular weight of the conjugated protein. The increase in mass will correspond to the number of this compound molecules attached.
-
UV-Vis Spectroscopy: If your target molecule has a distinct UV-Vis absorbance spectrum, you may observe a shift or change in the spectrum after conjugation.
-
Click Reaction with a Tetrazine Probe: The TCO group on your conjugated molecule can be reacted with a tetrazine-functionalized fluorescent dye or biotin (B1667282).[4][6] Subsequent detection of the fluorescence or biotin signal will confirm the presence of the TCO group and thus a successful initial conjugation.
Q4: Can I store the this compound solution after dissolving it in DMSO?
A4: It is strongly recommended to prepare the this compound solution fresh for each use. The NHS ester is highly susceptible to hydrolysis, even in anhydrous solvents if any moisture is present. Storing the solution, even at -20°C, will lead to degradation and reduced reactivity over time.[11]
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. TCO-PEG4-NHS ester, CAS 1613439-69-2 | AxisPharm [axispharm.com]
- 4. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. TCO-PEG4-NHS ester | PROTACs | TargetMol [targetmol.com]
- 8. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. escholarship.org [escholarship.org]
- 11. benchchem.com [benchchem.com]
- 12. biocompare.com [biocompare.com]
improving the efficiency of TCO-tetrazine click reaction
Welcome to the technical support center for the TCO-tetrazine click reaction. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions, ensuring the successful and efficient execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal stoichiometry for the TCO-tetrazine reaction?
A1: For efficient conjugation, it is generally recommended to use a slight molar excess of the tetrazine-functionalized molecule relative to the TCO-functionalized molecule.[1] A common starting point is a 1.05 to 1.5-fold molar excess of the tetrazine reagent.[1][2] However, the optimal ratio may vary depending on the specific molecules being conjugated and should be empirically determined for your system.[1] In some cases, a 1.5 to 2-fold excess of one reactant can be used to drive the reaction to completion.[3]
Q2: What are the recommended reaction buffers and pH range?
A2: The TCO-tetrazine ligation is robust and proceeds efficiently in a variety of aqueous buffers.[1] Phosphate-buffered saline (PBS) is a common choice.[1] The reaction is typically performed in a pH range of 6 to 9.[4] For labeling proteins with NHS esters to introduce TCO or tetrazine moieties, it is crucial to use an amine-free buffer, such as 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5, to prevent unwanted side reactions with the buffer components.[1][5]
Q3: What is the ideal reaction temperature and duration?
A3: The reaction is exceptionally fast and can often be completed at room temperature (20-25°C) within 30 to 60 minutes.[1][4] For certain applications or less reactive partners, the incubation time can be extended up to 2 hours or even overnight at 4°C.[1] In some instances, incubating at 37°C or 40°C can be used to further accelerate the reaction.[1]
Q4: Is a catalyst required for the TCO-tetrazine click reaction?
A4: No, the TCO-tetrazine ligation is a bioorthogonal reaction that proceeds rapidly without the need for a catalyst, such as copper, which can be cytotoxic.[6] This catalyst-free nature makes it particularly well-suited for applications in biological systems and live-cell imaging.[6]
Q5: How can I monitor the progress of the reaction?
A5: The progress of the TCO-tetrazine reaction can be conveniently monitored spectrophotometrically.[3] Tetrazines have a characteristic absorbance peak between 510 and 550 nm, which disappears as the reaction proceeds.[2][7] This allows for real-time tracking of the conjugation.[1] Alternatively, techniques like LC-MS can be used to analyze aliquots of the reaction mixture over time to determine the concentration of reactants and products.[3]
Q6: How stable are TCO and tetrazine reagents?
A6: TCOs can be prone to isomerization to the unreactive cis-isomer, especially in the presence of thiols or under UV light.[3][8] More reactive, strained TCOs (sTCO) can have limited stability during prolonged storage and should be kept as cold solutions.[9] Storing TCO derivatives as stable silver(I) metal complexes can extend their shelf life.[8][10] Tetrazines, particularly those with electron-withdrawing groups, can be susceptible to degradation in aqueous media.[3] It is recommended to use freshly prepared solutions or reagents stored under appropriate conditions (e.g., desiccated, protected from light).[3] Methyl-substituted tetrazines generally offer a good balance of stability and reactivity for many applications.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Slow or Incomplete Reaction | Low Reactivity of TCO/Tetrazine Pair | Select a more reactive pairing. Hydrogen-substituted tetrazines are more reactive than methyl-substituted ones. Strained TCOs (sTCO) exhibit faster kinetics.[3] |
| Suboptimal Reaction Conditions | Optimize the pH, although the reaction is generally pH-insensitive.[3] For aqueous reactions, ensure reactant solubility, potentially using PEGylated reagents.[3] | |
| Degradation of Reactants | Verify the integrity of your TCO and tetrazine reagents. Use freshly prepared solutions and store reagents properly (desiccated and protected from light).[3] | |
| Steric Hindrance | If conjugating bulky molecules, introduce a flexible spacer (e.g., PEG) between the reactive moiety and the molecule to improve accessibility.[3][5] | |
| Incorrect Stoichiometry | Empirically optimize the molar ratio of your reactants. A slight excess (1.05-1.5x) of one component is often beneficial.[1] | |
| Low Product Yield | Side Reactions | Ensure the purity of your starting materials.[3] If your molecules are oxygen-sensitive, degas the reaction buffer to prevent oxidation.[3] |
| Precipitation of Reactants or Product | Improve the solubility of your reactants by using PEGylated linkers.[3] A small percentage of an organic co-solvent (e.g., DMSO, DMF) can be added, but verify its compatibility with your system.[3] | |
| Inaccurate Quantification of Reactants | Use a reliable method like UV-Vis spectroscopy to accurately determine the concentration of your stock solutions before setting up the reaction.[3] |
Data Presentation
Table 1: General Reaction Parameters for TCO-Tetrazine Ligation
| Parameter | Recommended Range/Condition | Notes |
| Stoichiometry (Tetrazine:TCO) | 1.05:1 to 1.5:1 | Can be empirically optimized; a slight excess of one reactant is often beneficial.[1] |
| pH | 6.0 - 9.0 | The reaction is generally efficient across a broad pH range.[4] |
| Temperature | 4°C to 40°C | Room temperature (20-25°C) is sufficient for most applications.[1][4] |
| Duration | 30 - 120 minutes | Can be extended overnight at 4°C for less reactive partners.[1] |
| Solvent | Aqueous buffers (e.g., PBS), Organic solvents (e.g., DMSO, DMF), or a mix | Choice of solvent depends on the solubility and stability of the reactants.[3][4] |
Table 2: Second-Order Rate Constants for Selected TCO-Tetrazine Pairs
| TCO Derivative | Tetrazine Derivative | Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |
| TCO | 3,6-di-(2-pyridyl)-s-tetrazine | ~2000 | [11] |
| axial-TCO | Pyridyl-tetrazine | >10,000 | [12] |
| axial-TCO | Methyl-tetrazine | ~1,500 | [12] |
| d-TCO | 3,6-dipyridyl-s-tetrazine derivative | 318,000 - 366,000 | [9] |
| TCO-mAb | [¹¹¹In]In-labeled-Tetrazine | 13,000 | [9] |
Experimental Protocols
Protocol 1: General Procedure for TCO-Tetrazine Ligation
-
Preparation of Reactants:
-
Dissolve the TCO-functionalized molecule and the tetrazine-functionalized molecule in a suitable reaction buffer (e.g., PBS, pH 7.4) to the desired concentrations.[1] If using stock solutions in organic solvents like DMSO or DMF, ensure the final concentration of the organic solvent in the reaction mixture is compatible with your downstream application.[3]
-
-
Reaction Setup:
-
In a reaction vessel, combine the TCO-containing solution with the tetrazine-containing solution.
-
A slight molar excess (e.g., 1.1 to 1.5 equivalents) of the tetrazine reagent is often used to ensure complete consumption of the TCO-labeled molecule.[4]
-
-
Incubation:
-
Monitoring (Optional):
-
The reaction progress can be monitored by measuring the decrease in absorbance of the tetrazine at its λmax (typically 510-550 nm).[3]
-
-
Purification:
-
If necessary, the final conjugate can be purified from unreacted starting materials using methods such as size-exclusion chromatography.[1]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[1]
-
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Protein Preparation:
-
Prepare the TCO-labeled protein and the tetrazine-labeled protein in an appropriate reaction buffer (e.g., PBS, pH 7.4).[1]
-
-
Reactant Calculation:
-
Determine the volumes of each protein solution required to achieve the desired molar ratio (typically a 1:1 ratio or a slight excess of the tetrazine-labeled protein).[1]
-
-
Conjugation:
-
Mix the TCO-labeled protein with the tetrazine-labeled protein in a reaction tube.
-
-
Incubation:
-
Allow the reaction to proceed for 60 minutes at room temperature.[1]
-
-
Purification:
-
Purify the resulting protein-protein conjugate from any unreacted starting material using size-exclusion chromatography.[1]
-
-
Storage:
-
Store the final conjugate at 4°C until further use.[1]
-
Visualizations
Caption: The TCO-tetrazine click reaction mechanism.
Caption: Troubleshooting workflow for low reaction efficiency.
Caption: Experimental workflow for protein-protein conjugation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. interchim.fr [interchim.fr]
- 6. vectorlabs.com [vectorlabs.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Trans-cyclooctene—a Swiss army knife for bioorthogonal chemistry: exploring the synthesis, reactivity, and applications in biomedical breakthroughs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Studies on the Stability and Stabilization of trans-Cyclooctenes through Radical Inhibition and Silver (I) Metal Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Enabling Universal Access to Rapid and Stable Tetrazine Bioorthogonal Probes through Triazolyl-Tetrazine Formation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: TCO-GK-PEG4-NHS Ester Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during bioconjugation experiments using TCO-GK-PEG4-NHS ester.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common problems encountered during the bioconjugation of this compound to amine-containing biomolecules.
| Issue | Possible Cause | Recommended Solution |
| Low or No Conjugation Efficiency | Hydrolysis of NHS Ester: The N-hydroxysuccinimide (NHS) ester is susceptible to hydrolysis in aqueous solutions, especially at neutral to high pH.[1][2] | - Use Anhydrous Solvents: Prepare stock solutions of this compound in anhydrous DMSO or DMF immediately before use.[2][3] - Optimize pH: Perform the conjugation reaction at a pH range of 7.2-8.5. A lower pH reduces the rate of hydrolysis but also decreases the nucleophilicity of primary amines.[1] - Work Quickly: Minimize the time the NHS ester is in an aqueous buffer before adding it to the protein solution. |
| Suboptimal Molar Ratio: An insufficient molar excess of the this compound can lead to incomplete labeling. | - Increase Molar Excess: For concentrated protein solutions (>5 mg/mL), start with a 10-fold molar excess of the NHS ester. For more dilute solutions, a 20- to 50-fold molar excess may be necessary.[2] | |
| Presence of Primary Amines in Buffer: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target biomolecule for reaction with the NHS ester. | - Use Amine-Free Buffers: Perform a buffer exchange into an amine-free buffer such as phosphate-buffered saline (PBS) before the reaction.[3] | |
| Steric Hindrance: The Glycine-Lysine (GK) dipeptide linker or the structure of the target biomolecule may sterically hinder the reaction. The PEG4 spacer is designed to minimize this, but it can still be a factor.[3][4][5][6] | - Increase Incubation Time: Extend the reaction time to allow for complete conjugation. - Increase Temperature: If the biomolecule is stable, a slight increase in temperature (e.g., from 4°C to room temperature) can enhance reaction kinetics. | |
| Non-Specific Binding or Aggregation of Conjugate | Hydrophobicity: Although the PEG4 spacer enhances hydrophilicity, the TCO group and the GK linker can introduce some hydrophobicity, potentially leading to aggregation.[1] | - Optimize Protein Concentration: Avoid excessively high concentrations of the biomolecule during conjugation. - Include Additives: Consider adding solubility-enhancing agents like arginine or polysorbate to the buffer. |
| Excess Unreacted Reagent: Residual this compound after the reaction can lead to non-specific interactions in downstream applications. | - Purify the Conjugate: Remove unreacted NHS ester immediately after the reaction using size-exclusion chromatography (e.g., desalting columns) or dialysis.[3] | |
| Premature Cleavage of the GK Linker | Enzymatic Degradation: The Glycine-Lysine dipeptide linker can be susceptible to cleavage by certain proteases, particularly if the conjugate is used in complex biological media or in vivo.[7][8] | - Use Protease Inhibitors: If working with cell lysates or other complex biological samples, consider adding a protease inhibitor cocktail. - Evaluate Linker Stability: Perform stability studies of the conjugate in the intended experimental environment. |
| Difficulty in Downstream TCO-Tetrazine Ligation | TCO Group Instability: The trans-cyclooctene (B1233481) (TCO) group can be sensitive to certain conditions and may lose its reactivity over time. | - Proper Storage: Store the this compound and the resulting TCO-labeled biomolecule at -20°C or lower, protected from light and moisture.[4] - Use Freshly Prepared Conjugates: For best results, use the TCO-labeled biomolecule in the subsequent click reaction as soon as possible after preparation and purification. |
| Suboptimal Click Reaction Conditions: The efficiency of the TCO-tetrazine ligation can be affected by reaction parameters. | - Use a Slight Excess of Tetrazine: A 1.5 to 2-fold molar excess of the tetrazine-functionalized molecule can help drive the reaction to completion.[3] - Optimize Incubation Time and Temperature: The reaction is typically fast, but optimization may be needed depending on the specific reactants. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the Glycine-Lysine (GK) linker in this compound?
The Glycine-Lysine (GK) dipeptide in the linker is designed to be enzymatically cleavable.[7] This is a desirable feature in applications like antibody-drug conjugates (ADCs), where the release of a payload is intended to occur within a target cell, often through the action of lysosomal proteases like Cathepsin B.[8]
Q2: How stable is the this compound?
The NHS ester moiety is sensitive to moisture and will hydrolyze in aqueous solutions. It is recommended to store the reagent desiccated at -20°C and to prepare solutions in anhydrous solvents immediately before use.[2][9] The TCO group is generally stable under typical bioconjugation conditions but should be protected from prolonged exposure to light and certain reactive species.
Q3: What is the purpose of the PEG4 spacer?
The polyethylene (B3416737) glycol (PEG) spacer enhances the aqueous solubility of the reagent and the resulting conjugate.[4][5][6] It also provides a flexible connection between the biomolecule and the TCO group, which helps to minimize steric hindrance during both the initial NHS ester conjugation and the subsequent TCO-tetrazine click reaction.[3]
Q4: Can I use Tris buffer for the conjugation reaction?
No, you should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine. These will compete with the primary amines on your biomolecule for reaction with the NHS ester, leading to significantly lower conjugation efficiency.[3] Recommended buffers include phosphate-buffered saline (PBS) at a pH of 7.2-8.0.
Q5: How can I confirm that my biomolecule has been successfully labeled with the TCO group?
You can confirm successful conjugation using several methods:
-
Mass Spectrometry: An increase in the molecular weight of the biomolecule corresponding to the mass of the TCO-GK-PEG4 linker will be observed.
-
Click Reaction with a Fluorescent Tetrazine: Reacting the TCO-labeled biomolecule with a tetrazine-fluorophore and analyzing the product by SDS-PAGE and fluorescence imaging can confirm the presence of the TCO group.
-
HPLC Analysis: A shift in the retention time of the labeled biomolecule compared to the unlabeled one can be observed.
Q6: What should I do with unreacted this compound after the reaction?
It is crucial to remove any unreacted NHS ester immediately after the conjugation reaction is complete. This can be achieved through size-exclusion chromatography (e.g., using a desalting column) or dialysis.[3] This purification step is important to prevent non-specific labeling and to accurately determine the concentration of the purified conjugate.
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with this compound
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column for purification
Procedure:
-
Prepare the Protein Solution: Ensure your protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to a stock concentration of 10 mM.
-
Conjugation Reaction:
-
Add the desired molar excess of the this compound stock solution to your protein solution.
-
Gently mix and incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
-
Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.
-
Purify the Conjugate: Remove excess, unreacted reagent and quenching buffer by passing the reaction mixture through a desalting column equilibrated with your desired storage buffer (e.g., PBS).
-
Characterize and Store: Determine the concentration and degree of labeling of the purified TCO-protein conjugate. Store the conjugate at 4°C for short-term use or at -80°C for long-term storage.
Protocol 2: TCO-Tetrazine Click Reaction
Materials:
-
TCO-labeled biomolecule (from Protocol 1)
-
Tetrazine-functionalized molecule (e.g., a fluorescent probe)
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare Reactants:
-
Prepare a solution of the TCO-labeled biomolecule in the reaction buffer.
-
Dissolve the tetrazine-functionalized molecule in a compatible solvent (e.g., DMSO or water).
-
-
Click Reaction:
-
Add the tetrazine-functionalized molecule to the solution of the TCO-labeled biomolecule. A 1.5 to 2-fold molar excess of the tetrazine reagent is recommended.
-
Incubate the reaction mixture for 30-60 minutes at room temperature. The reaction is often rapid and can be monitored by the disappearance of the characteristic color of the tetrazine.
-
-
Purification (Optional): If necessary, purify the final conjugate to remove any unreacted tetrazine using an appropriate method such as size-exclusion chromatography or dialysis.
Visualizations
Caption: Experimental workflow for this compound bioconjugation.
References
- 1. escholarship.org [escholarship.org]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. interchim.fr [interchim.fr]
- 4. lumiprobe.com [lumiprobe.com]
- 5. Broadpharm TCO-PEG4-NHS ester, 1613439-69-2, MFCD28118912, 25mg, Quantity: | Fisher Scientific [fishersci.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. Enzymatically Cleavable Linkers - Creative Biolabs [creativebiolabs.net]
- 8. adcreview.com [adcreview.com]
- 9. vectorlabs.com [vectorlabs.com]
Technical Support Center: Purification of TCO-Labeled Antibodies
This guide provides troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of TCO-labeled antibodies.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of TCO-labeled antibodies, offering potential causes and solutions in a structured format.
| Issue | Potential Cause | Recommended Solution |
| Low Degree of Labeling (DOL) | Antibody buffer contains primary amines (e.g., Tris, glycine) that compete with the antibody for the TCO-NHS ester.[1][2] | Exchange the antibody into an amine-free buffer such as PBS (pH 7.2-8.5) or borate (B1201080) buffer (pH 8.0-8.5) before conjugation using dialysis or a desalting column.[1][2][3] |
| Insufficient molar excess of the TCO labeling reagent.[1] | Increase the molar ratio of the TCO reagent to the antibody. A common starting point is a 10- to 20-fold molar excess.[1][3] | |
| The pH of the reaction buffer is too low for efficient NHS ester reaction.[1] | Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal labeling of primary amines.[1] | |
| Hydrolysis of the TCO-NHS ester.[2] | Prepare the TCO-NHS ester solution in anhydrous DMSO or DMF immediately before use and ensure it equilibrates to room temperature before opening to prevent moisture condensation.[1][2] | |
| Antibody Precipitation or Aggregation | High concentration of organic solvent (e.g., DMSO, DMF) from the labeling reagent stock solution.[1] | Keep the volume of the organic solvent below 10% of the total reaction volume.[1] |
| Over-labeling of the antibody, leading to changes in protein conformation and solubility.[1] | Reduce the molar excess of the TCO labeling reagent to achieve a lower degree of labeling.[1] High TCO-to-antibody ratios can alter the pharmacokinetics of the antibody.[4] | |
| Reduced Antibody Activity or Affinity | Labeling of critical amino acid residues within the antigen-binding site (paratopes).[1][5] | Reduce the molar excess of the TCO labeling reagent to decrease the degree of labeling.[1][5] Evaluate the activity of the conjugated antibody to determine the optimal DOL.[5] |
| Harsh elution conditions during purification (e.g., very low pH).[6] | If using affinity chromatography (e.g., Protein A/G), consider that low pH elution might affect antibody integrity. Size-exclusion chromatography or dialysis are generally milder purification methods.[6] | |
| High Background Signal in Downstream Applications | Incomplete removal of unconjugated TCO-labeling reagent or other small molecule impurities.[1] | Ensure thorough purification using size-exclusion chromatography (e.g., PD-10 desalting columns) or extensive dialysis with an appropriate molecular weight cutoff (MWCO) cassette.[1][5][7] |
| Low Reactivity of Conjugated TCO Groups | Hydrophobic interactions between the TCO group and the antibody may "bury" the TCO, making it inaccessible for reaction with tetrazine.[8] | Incorporating a hydrophilic spacer, such as polyethylene (B3416737) glycol (PEG), between the TCO and the NHS ester can improve TCO reactivity by preventing it from interacting with the antibody.[8][9] |
| Isomerization of trans-cyclooctene (B1233481) to the less reactive cis-isomer.[8] | While TCO is generally stable, prolonged exposure to harsh conditions should be avoided. Proper storage and handling of reagents are important. |
Frequently Asked Questions (FAQs)
1. What is the recommended method for purifying TCO-labeled antibodies?
The most commonly recommended method for purifying TCO-labeled antibodies is size-exclusion chromatography (SEC).[1] Desalting columns, such as PD-10 or Zeba™ spin desalting columns, are frequently used for this purpose as they efficiently separate the larger labeled antibody from smaller, unreacted TCO reagents.[1][5][7][8] Dialysis against a large volume of an appropriate buffer (e.g., PBS) is also a viable, albeit slower, alternative.[1]
2. How can I determine the degree of labeling (DOL) of my TCO-labeled antibody?
The DOL can be determined using various methods. If the TCO reagent contains a UV-Vis active tracer, the DOL can be calculated from the absorbance spectrum of the purified conjugate.[5][7] Alternatively, the reactivity of the TCO groups can be assessed by reacting the conjugate with a molar excess of a tetrazine-fluorophore and quantifying the resulting fluorescence.[9][10] Mass spectrometry (e.g., MALDI-TOF-MS) can also be used to determine the number of TCO groups conjugated to the antibody.[4]
3. What buffer should I use for the TCO-labeling reaction?
It is crucial to use an amine-free buffer for the conjugation reaction to avoid quenching the NHS ester.[1][2] Phosphate-buffered saline (PBS) or borate buffer at a pH of 8.0-8.5 are commonly recommended.[1][3] Buffers containing primary amines like Tris or glycine (B1666218) must be avoided.[1]
4. How does the TCO-to-antibody ratio affect the final conjugate?
Increasing the molar excess of the TCO reagent generally leads to a higher degree of labeling.[5] However, excessive labeling can lead to antibody precipitation, reduced antigen-binding affinity, and altered pharmacokinetics.[1][4][5] It is important to optimize the TCO-to-antibody ratio for each specific antibody and application.[1]
5. Why is a PEG spacer sometimes included in the TCO-labeling reagent?
A hydrophilic PEG spacer can improve the water solubility of the labeling reagent and the final conjugate.[2] More importantly, it can prevent the hydrophobic TCO group from interacting with and "burying" itself within the antibody structure, thereby maintaining the reactivity of the TCO for subsequent click reactions with tetrazine.[8][9]
Experimental Protocols
Protocol 1: TCO-Labeling of Antibodies via Amine Coupling
This protocol provides a general guideline for labeling antibodies using a TCO-NHS ester.
Materials:
-
Purified antibody (1-5 mg/mL) in amine-free buffer (e.g., PBS, pH 8.0-8.5)
-
TCO-NHS ester
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography column (e.g., PD-10 desalting column) or dialysis cassette (10K MWCO)
Procedure:
-
Antibody Preparation: If necessary, exchange the antibody into an amine-free buffer. Adjust the antibody concentration to 2-5 mg/mL.[1]
-
Reagent Preparation: Immediately before use, dissolve the TCO-NHS ester in anhydrous DMSO or DMF to a stock concentration of 10 mM.[1][3]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the TCO-NHS ester solution to the antibody solution.[1][3] The volume of the DMSO/DMF added should be less than 10% of the total reaction volume.[1]
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[1]
-
Quenching (Optional but Recommended): Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by quenching any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.[1][2]
-
Purification: Purify the TCO-labeled antibody from unreacted TCO reagent and other small molecules using a desalting column or dialysis.
Protocol 2: Purification of TCO-Labeled Antibody using a Desalting Column
Materials:
-
TCO-labeled antibody reaction mixture
-
PD-10 desalting column (or similar)
-
Elution buffer (e.g., PBS)
-
Collection tubes
Procedure:
-
Column Equilibration: Equilibrate the desalting column with 3-5 column volumes of the elution buffer according to the manufacturer's instructions.
-
Sample Application: Apply the reaction mixture to the top of the column.
-
Elution: Elute the labeled antibody with the elution buffer. The TCO-labeled antibody, being larger, will elute first in the void volume.
-
Fraction Collection: Collect the eluate in fractions. The purified antibody is typically in the first major peak.
-
Concentration Measurement: Measure the protein concentration of the collected fractions (e.g., by absorbance at 280 nm).
Visualizations
Caption: Workflow for TCO-labeling and purification of antibodies.
Caption: Troubleshooting logic for TCO-labeled antibody purification.
References
- 1. benchchem.com [benchchem.com]
- 2. interchim.fr [interchim.fr]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Covalent Immobilization of Antibodies through Tetrazine-TCO Reaction to Improve Sensitivity of ELISA Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tebubio.com [tebubio.com]
- 7. mdpi.com [mdpi.com]
- 8. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. escholarship.org [escholarship.org]
- 10. escholarship.org [escholarship.org]
impact of buffer pH on TCO-GK-PEG4-NHS ester reactivity
Welcome to the technical support center for TCO-GK-PEG4-NHS ester. This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal buffer pH for reacting this compound with a primary amine?
A1: The optimal pH for the reaction of an NHS ester with a primary amine is a compromise between maximizing the concentration of the reactive, deprotonated amine and minimizing the hydrolysis of the NHS ester.[1] Generally, a pH range of 7.2 to 8.5 is recommended for NHS ester conjugations.[2] A commonly used pH is around 8.3.[3][4] At this pH, the primary amine is sufficiently deprotonated to act as a nucleophile, while the rate of NHS ester hydrolysis is still manageable.
Q2: Which buffers are recommended for the conjugation reaction?
A2: It is crucial to use a buffer that does not contain primary amines, as they will compete with the target molecule for reaction with the NHS ester.[1] Recommended buffers include:
-
Phosphate-buffered saline (PBS)
-
HEPES
-
Borate (B1201080) buffer
Q3: Which buffers should be avoided?
A3: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218), should be avoided as they will quench the reaction by reacting with the NHS ester.[1]
Q4: What is the role of the "GK" and "PEG4" components in the this compound linker?
A4: The "GK" likely refers to a Glycine-Lysine dipeptide. In the context of Antibody-Drug Conjugates (ADCs), dipeptide linkers like Glycine-Lysine can be designed to be cleaved by specific enzymes, such as lysosomal proteases, to release a payload in a targeted manner. The "PEG4" is a polyethylene (B3416737) glycol spacer with four ethylene (B1197577) glycol units. This spacer increases the hydrophilicity of the linker, which can improve solubility and reduce aggregation of the conjugate.[5][6] It also provides a flexible connection that can minimize steric hindrance.[7]
Q5: How does pH affect the stability of the this compound?
A5: The NHS ester moiety is susceptible to hydrolysis, and the rate of hydrolysis is highly dependent on pH. As the pH increases, the rate of hydrolysis increases significantly, leading to a shorter half-life of the reactive ester.[1][2] This competing hydrolysis reaction reduces the amount of NHS ester available to react with the target amine, thus lowering the conjugation efficiency.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low conjugation yield | Suboptimal buffer pH: If the pH is too low (<7), the primary amines on the target molecule will be protonated and non-nucleophilic.[1] If the pH is too high (>8.5), the NHS ester will rapidly hydrolyze.[2] | Optimize the reaction pH by performing small-scale trial reactions at different pH values within the 7.2-8.5 range.[2] |
| Presence of primary amines in the buffer: Buffers like Tris or glycine will compete with the target molecule for the NHS ester.[1] | Ensure the use of an amine-free buffer such as PBS, HEPES, or borate buffer.[2] | |
| Hydrolysis of the NHS ester: The this compound is moisture-sensitive and will hydrolyze in aqueous solutions.[8] | Prepare the NHS ester solution immediately before use. Avoid prolonged storage of the reagent in aqueous buffers. | |
| Incorrect molar ratio of reactants: An insufficient molar excess of the NHS ester will result in incomplete labeling of the target molecule. | Perform trial reactions with varying molar ratios of the NHS ester to the target molecule (e.g., 5:1, 10:1, 20:1) to determine the optimal ratio.[1] | |
| No conjugation observed | Inactive NHS ester: The this compound may have hydrolyzed due to improper storage or handling. | Store the reagent desiccated at -20°C.[5] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[8] |
| Protonated primary amines: The reaction pH is too low, leading to the protonation of the target amines. | Increase the pH of the reaction buffer to the recommended range of 7.2-8.5.[2] | |
| Precipitation of the conjugate | Hydrophobicity of the linker or payload: The addition of the this compound and any attached payload may increase the hydrophobicity of the target molecule, leading to aggregation and precipitation. | The PEG4 spacer is designed to increase hydrophilicity and reduce aggregation.[5] If precipitation still occurs, consider using a lower concentration of reactants or adding organic co-solvents (e.g., DMSO, DMF) to the reaction mixture. |
Data Presentation
Table 1: Effect of pH on the Half-life of NHS Ester
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[2] |
| 8.0 | 4 | ~1 hour |
| 8.6 | 4 | 10 minutes[2] |
| 9.0 | 25 | ~10 minutes |
Note: This data represents the general stability of NHS esters and may not be exact for this compound. It is intended to illustrate the trend of decreasing stability with increasing pH.
Table 2: Recommended Buffers for NHS Ester Conjugation
| Buffer | Recommended pH Range | Comments |
| Phosphate-Buffered Saline (PBS) | 7.2 - 7.4 | Commonly used, physiologically relevant pH. |
| HEPES | 7.0 - 8.0 | Good buffering capacity in this range. |
| Sodium Bicarbonate | 8.0 - 8.5 | Often used for optimal reaction rates.[3] |
| Borate | 8.0 - 9.0 | Can be a good alternative to bicarbonate. |
Experimental Protocols
General Protocol for Conjugation of this compound to a Protein
-
Prepare the Protein Solution:
-
Dissolve the protein in an amine-free reaction buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.4) at a concentration of 1-10 mg/mL.[1]
-
If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer using dialysis or a desalting column.
-
-
Prepare the this compound Solution:
-
Immediately before use, dissolve the this compound in a small amount of anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[1] The ester is more stable in anhydrous organic solvents.
-
The concentration of the stock solution will depend on the desired molar excess for the reaction.
-
-
Perform the Conjugation Reaction:
-
Add the calculated amount of the this compound solution to the protein solution while gently vortexing. A common starting point is a 5- to 20-fold molar excess of the NHS ester over the protein.[1]
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[1] The optimal incubation time may vary depending on the specific reactants and pH.
-
-
Quench the Reaction (Optional but Recommended):
-
To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl, pH 8.0, to a final concentration of 50-100 mM.[1]
-
Incubate for 15-30 minutes at room temperature.
-
-
Purify the Conjugate:
-
Remove the excess, unreacted this compound and byproducts (e.g., N-hydroxysuccinimide) by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).[1]
-
Visualizations
Caption: Reaction of this compound with a primary amine.
Caption: Influence of pH on NHS ester conjugation.
Caption: Troubleshooting workflow for low conjugation yield.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. This compound | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 3. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 4. furthlab.xyz [furthlab.xyz]
- 5. This compound - Immunomart [immunomart.com]
- 6. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. vectorlabs.com [vectorlabs.com]
Technical Support Center: Minimizing Protein Aggregation After T-CO Conjugation
Welcome to the technical support center for minimizing protein aggregation following Trans-Cyclooctene (TCO) conjugation. This resource provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein aggregation after TCO conjugation?
A1: Protein aggregation post-TCO conjugation can be triggered by several factors. A primary cause is the increased hydrophobicity of the protein surface after the attachment of TCO moieties, which can lead to non-specific interactions and aggregation.[1][2] Other contributing factors include a high degree of labeling, suboptimal buffer conditions (pH and ionic strength), high protein concentrations during the labeling process, and the inherent instability of the protein itself.[3][4]
Q2: How can the choice of TCO reagent influence protein aggregation?
A2: The structure of the TCO reagent plays a crucial role. TCO reagents incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), can significantly improve the water solubility of the conjugate and reduce aggregation.[1][2][5] These PEG spacers create a flexible and hydrophilic shield around the protein, minimizing steric hindrance and unfavorable hydrophobic interactions that can lead to aggregation.[2][5]
Q3: What is the optimal stoichiometry for TCO conjugation to minimize aggregation?
A3: The ideal stoichiometry (molar ratio of TCO reagent to protein) needs to be empirically determined for each specific protein.[1] While a molar excess of the TCO reagent is often used to drive the reaction, an excessively high ratio can lead to a high degree of labeling, which in turn increases the risk of aggregation.[3] It is recommended to start with a lower molar excess and perform a titration to find the optimal balance between conjugation efficiency and protein stability.
Q4: What are the recommended buffer conditions for TCO conjugation?
A4: For the initial labeling of a protein with a TCO-NHS ester, it is critical to use an amine-free buffer, such as phosphate-buffered saline (PBS), with a pH range of 7.2 to 8.0.[3][5] Buffers containing primary amines, like Tris or glycine, will compete with the protein for the NHS ester, leading to inefficient labeling.[1] The subsequent TCO-tetrazine click reaction is robust and can be performed in a variety of aqueous buffers, with PBS at pH 7.4 being a common choice.[1][6] The ionic strength of the buffer can also impact protein stability, so it may be beneficial to screen different salt concentrations.[4][7]
Q5: How can I detect and characterize protein aggregation after conjugation?
A5: Protein aggregation can be detected and characterized using a variety of techniques. Visual inspection for turbidity or precipitates is a simple first step.[7] For a more quantitative analysis, methods such as size-exclusion chromatography (SEC), dynamic light scattering (DLS), and transmission electron microscopy (TEM) can be employed.[7][8] Spectroscopic methods that measure light scattering can also be used to monitor aggregation kinetics.[9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Visible Precipitate After TCO-NHS Ester Labeling | Protein concentration is too high. | Perform the labeling reaction at a lower protein concentration, typically in the range of 1-5 mg/mL.[1][5] |
| High degree of labeling leading to hydrophobicity. | Reduce the molar excess of the TCO-NHS ester reagent or decrease the reaction time.[3] | |
| Suboptimal buffer conditions. | Ensure the use of an amine-free buffer (e.g., PBS) at an appropriate pH (7.2-8.0).[3] Consider screening different buffer compositions and ionic strengths.[4][7] | |
| Increased Aggregation After TCO-Tetrazine Ligation | Hydrophobic interactions between conjugated proteins. | Use TCO and/or tetrazine reagents with hydrophilic PEG linkers to increase the solubility of the final conjugate.[1][2][5] |
| Steric hindrance. | Employ reagents with longer, flexible PEG spacers to minimize steric hindrance between the conjugated molecules.[1] | |
| Low Yield of Conjugated Protein Due to Aggregation and Loss | Protein instability under reaction conditions. | Optimize the reaction temperature and duration. While room temperature for 30-60 minutes is common, some proteins may benefit from shorter times or lower temperatures (e.g., 4°C) with extended incubation.[1] |
| Inefficient removal of aggregates. | Purify the final conjugate using size-exclusion chromatography to separate the desired product from aggregates and unreacted starting materials.[1] | |
| Inconsistent Conjugation Results | Hydrolysis of TCO-NHS ester. | Allow the NHS ester reagent to equilibrate to room temperature before opening the vial to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use and discard any unused portions.[1][3] |
| Presence of primary amines in the protein buffer. | Perform a buffer exchange into an amine-free buffer like PBS before the labeling reaction.[1][3] |
Experimental Protocols
Protocol 1: General Procedure for Labeling a Protein with TCO-NHS Ester
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM sodium chloride, pH 7.5) at a concentration of 1-5 mg/mL.[1] If the protein is in a buffer containing primary amines, perform a buffer exchange.[1][3]
-
TCO-NHS Ester Preparation: Allow the vial of TCO-NHS ester to warm to room temperature before opening. Prepare a stock solution (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.[3][5]
-
Labeling Reaction: Add the desired molar excess of the TCO-NHS ester stock solution to the protein solution. A common starting point is a 10- to 20-fold molar excess.[3][5]
-
Incubation: Incubate the reaction mixture for 30 to 60 minutes at room temperature with gentle mixing.[1][3] For sensitive proteins, the reaction can be performed at 4°C for a longer duration.[1]
-
Quenching (Optional): To stop the reaction, a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) can be added to a final concentration of 50-100 mM and incubated for 5 minutes.[5]
-
Purification: Remove excess, unreacted TCO-NHS ester using a desalting column or dialysis.[1][5]
Protocol 2: TCO-Tetrazine Protein-Protein Conjugation
-
Reactant Preparation: Prepare the TCO-labeled protein and the tetrazine-labeled protein in a suitable reaction buffer, such as PBS, pH 7.4.[1]
-
Reaction Setup: Mix the TCO-labeled protein with the tetrazine-labeled molecule. A slight molar excess (1.05 to 1.5-fold) of the tetrazine reagent is often recommended to ensure complete conjugation of the TCO-protein.[1]
-
Incubation: Allow the reaction to proceed for 30 to 60 minutes at room temperature.[1] The reaction progress can often be monitored by the disappearance of the characteristic pink/red color of the tetrazine.
-
Purification: Purify the final protein conjugate to remove any unreacted starting materials using size-exclusion chromatography.[1]
-
Storage: Store the purified conjugate at 4°C.[1]
Visualizations
Caption: Experimental workflow for TCO conjugation to a protein.
Caption: Troubleshooting logic for addressing protein aggregation.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancing Reactivity for Bioorthogonal Pretargeting by Unmasking Antibody Conjugated trans-Cyclooctenes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. interchim.fr [interchim.fr]
- 6. benchchem.com [benchchem.com]
- 7. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 8. Transmission electron microscopy as an orthogonal method to characterize protein aggregates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Validation of TCO-GK-PEG4-NHS Ester Conjugation
In the rapidly advancing field of bioconjugation, the precise and reliable validation of molecular linkages is paramount for the development of effective targeted therapeutics and diagnostics. The TCO-GK-PEG4-NHS ester is a popular heterobifunctional linker used in antibody-drug conjugates (ADCs) and other targeted therapies, facilitating the connection of a payload to a targeting moiety. This guide provides a comparative overview of the validation methods for this compound conjugation, with a primary focus on mass spectrometry, and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to this compound Conjugation
The this compound linker incorporates several key features:
-
N-Hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines (such as the side chain of lysine (B10760008) residues) on proteins and other biomolecules, forming a stable amide bond.
-
Polyethylene glycol (PEG4) spacer: The four-unit PEG spacer enhances solubility and provides a flexible bridge, minimizing steric hindrance.
-
Glycine-Lysine (GK) dipeptide: This linker can be designed to be cleavable by specific enzymes, allowing for controlled payload release at the target site.
-
Trans-cyclooctene (TCO): This strained alkene is a highly reactive dienophile that participates in rapid and specific inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reactions with tetrazine-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it can occur in complex biological environments without interfering with native biochemical processes.
The successful conjugation of this linker to a biomolecule is a critical first step in the synthesis of many targeted agents. Therefore, robust analytical methods are required to confirm the conjugation and characterize the resulting product.
Validation of Conjugation: A Comparative Analysis
While several techniques can be employed to validate bioconjugation, mass spectrometry stands out for its ability to provide detailed information about the molecular weight and structure of the conjugate.
| Validation Method | Principle | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Precise molecular weight of the conjugate, degree of labeling (DOL), identification of conjugation sites (with MS/MS). | High sensitivity and specificity, provides direct evidence of conjugation, can quantify different conjugated species. | Can be complex to operate and interpret, potential for ion suppression, may require sample desalting. |
| SDS-PAGE | Separates proteins based on their molecular weight. | Shift in molecular weight upon conjugation. | Simple, widely available, provides a qualitative assessment of conjugation. | Low resolution, difficult to quantify DOL accurately, may not resolve small mass changes. |
| UV-Vis Spectroscopy | Measures the absorbance of light by the conjugate. | Can be used to estimate DOL if the linker or payload has a distinct chromophore. | Simple, rapid, non-destructive. | Indirect method, requires a chromophore, can be inaccurate if there is spectral overlap. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on their hydrodynamic radius. | Change in retention time upon conjugation, indicating an increase in size. | Can be used for purification and analysis, provides information on aggregation. | Indirect evidence of conjugation, may not resolve small changes in size. |
Mass Spectrometry for In-Depth Validation
Mass spectrometry is the gold standard for characterizing bioconjugates due to its ability to provide unambiguous molecular weight information. Both Liquid Chromatography-Mass Spectrometry (LC-MS) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS are frequently used.
-
LC-MS: This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. It is particularly useful for analyzing complex mixtures and can provide information on the distribution of different conjugated species. For instance, LC-MS analysis can reveal the ratio of mono- to bi-substituted antibody derivatives following conjugation with this compound.[1]
-
MALDI-TOF MS: This is a soft ionization technique that is well-suited for the analysis of large biomolecules like antibodies. It provides a rapid determination of the molecular weight of the intact conjugate, allowing for the calculation of the degree of labeling (DOL). Studies have shown that MALDI-TOF MS can be used to determine the percentage of antibody modification, for example, indicating that 85% of a single-domain antibody was modified with the this compound.[2]
The choice between LC-MS and MALDI-TOF MS often depends on the specific information required, the complexity of the sample, and the available instrumentation.
Experimental Protocol: Validation of this compound Conjugation by Mass Spectrometry
This protocol provides a general workflow for the validation of the conjugation of this compound to a monoclonal antibody (mAb).
1. Conjugation Reaction
-
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4)
-
This compound dissolved in an organic solvent (e.g., DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Size-exclusion chromatography (SEC) column for purification
-
-
Procedure:
-
Prepare the mAb solution at a concentration of 1-5 mg/mL in the reaction buffer.
-
Add the desired molar excess of this compound to the mAb solution.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle agitation.
-
Quench the reaction by adding the quenching solution to a final concentration of 50 mM.
-
Purify the conjugated mAb using an SEC column to remove unreacted linker and other small molecules.
-
2. Mass Spectrometry Analysis
The following are generalized protocols for LC-MS and MALDI-TOF MS. Specific parameters should be optimized for the instrument and the bioconjugate being analyzed.
A. LC-MS Analysis
-
Sample Preparation:
-
Dilute the purified conjugate to a final concentration of 0.1-1 mg/mL in a suitable buffer (e.g., water with 0.1% formic acid).
-
-
LC Parameters:
-
Column: A reverse-phase column suitable for protein analysis (e.g., C4 or C8).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-30 minutes.
-
Flow Rate: 0.2-0.5 mL/min.
-
Column Temperature: 40-60 °C.
-
-
MS Parameters:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap.
-
Scan Range: m/z 500-4000.
-
Data Analysis: Deconvolute the resulting mass spectrum to determine the molecular weight of the intact conjugate and the different conjugated species.
-
B. MALDI-TOF MS Analysis
-
Sample Preparation:
-
Mix the purified conjugate solution (1-10 pmol/µL) with an equal volume of a suitable MALDI matrix solution (e.g., sinapinic acid in 50% acetonitrile/0.1% trifluoroacetic acid).
-
Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry.
-
-
MS Parameters:
-
Ionization Mode: Positive ion mode.
-
Laser: Nitrogen laser (337 nm).
-
Mass Analyzer: Time-of-Flight (TOF).
-
Mode: Linear mode for high molecular weight proteins.
-
Data Analysis: Determine the peak corresponding to the singly charged molecular ion [M+H]+ of the conjugate. The shift in molecular weight compared to the unconjugated antibody will indicate the number of attached linkers.
-
Visualizing the Workflow and Conjugation Chemistry
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for this compound conjugation and validation.
Caption: Chemical pathway of this compound conjugation and subsequent click reaction.
Conclusion
The validation of this compound conjugation is a critical quality control step in the development of targeted therapies. While various methods can provide an indication of successful conjugation, mass spectrometry offers the most detailed and unambiguous characterization of the resulting bioconjugate. By providing precise molecular weight information and the ability to quantify the degree of labeling, LC-MS and MALDI-TOF MS are indispensable tools for ensuring the quality, consistency, and efficacy of these complex biomolecules. The detailed protocols and comparative analysis provided in this guide aim to equip researchers with the necessary information to confidently validate their this compound conjugations.
References
- 1. Labeling a TCO-Functionalized Single Domain Antibody Fragment with 18F via Inverse Electron Demand Diels Alder Cycloaddition using a Fluoronicotinyl Moiety-bearing Tetrazine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Efficient Method for Labeling Single Domain Antibody Fragments with 18F Using Tetrazine-Trans-Cyclooctene Ligation and a Renal Brush Border Enzyme-Cleavable Linker - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Serum Stability: A Comparative Guide to TCO-GK-PEG4-NHS Ester and its Alternatives in Bioconjugation
For researchers, scientists, and drug development professionals, the stability of bioconjugates in serum is a critical factor influencing their efficacy and safety. This guide provides an objective comparison of the serum stability of TCO-GK-PEG4-NHS ester conjugates with alternative conjugation strategies, supported by experimental data and detailed methodologies.
The this compound is a popular heterobifunctional linker used in the development of antibody-drug conjugates (ADCs) and other targeted therapeutics. Its design incorporates a trans-cyclooctene (B1233481) (TCO) group for bioorthogonal click chemistry, a polyethylene (B3416737) glycol (PEG) spacer to enhance solubility and reduce immunogenicity, a Glycine-Lysine (GK) dipeptide that can act as a cleavable linker, and an N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines on biomolecules. However, the stability of the resulting conjugate in the complex environment of blood serum is a key consideration. This guide delves into the factors affecting the stability of this compound conjugates and compares them with common alternatives.
Understanding the Components and Their Impact on Stability
The stability of a this compound conjugate in serum is a multifactorial issue, with each component of the linker playing a role:
-
Trans-cyclooctene (TCO): While the TCO-tetrazine ligation is a rapid and highly specific bioorthogonal reaction, the TCO group itself can be susceptible to isomerization to its unreactive cis-isomer. This process can be catalyzed by components within serum, such as thiols and transition metals. The rate of isomerization can be influenced by the specific structure of the TCO derivative and the length of the linker attaching it to the biomolecule.
-
Glycine-Lysine (GK) Dipeptide: The inclusion of a GK dipeptide can render the linker cleavable by specific enzymes, such as renal brush border enzymes. While this controlled cleavage is desirable for payload release at the target site, it also introduces a potential point of instability in the serum.
-
PEG4 Spacer: Polyethylene glycol linkers are well-known for their ability to improve the solubility, stability, and pharmacokinetic properties of bioconjugates.[1] They can shield the conjugate from proteolytic degradation and reduce immunogenicity.[1]
-
NHS Ester: The N-hydroxysuccinimide ester is a widely used amine-reactive group for bioconjugation. Its primary drawback is its susceptibility to hydrolysis in aqueous environments, a reaction that is accelerated at higher pH.[2] This hydrolysis competes with the desired conjugation reaction and can lead to lower yields and heterogeneity.
Comparative Analysis of Conjugate Stability in Serum
The choice of conjugation chemistry significantly impacts the stability of the final bioconjugate in serum. Here, we compare the this compound strategy with two common alternatives: TFP esters and maleimide-based linkers.
| Linker Type | Conjugation Chemistry | Key Stability Considerations in Serum | Reported Stability (Illustrative) |
| This compound | Amine-reactive (lysine, N-terminus) | - NHS ester hydrolysis in aqueous media- TCO isomerization to cis-form- Potential enzymatic cleavage of GK linker | Specific quantitative data for the full conjugate is limited in publicly available literature. Stability is dependent on the interplay of all components. |
| TCO-PEG4-TFP Ester | Amine-reactive (lysine, N-terminus) | - TFP ester is more resistant to hydrolysis than NHS ester- TCO isomerization to cis-form | TFP esters have a significantly longer half-life in aqueous buffer at basic pH compared to NHS esters (e.g., ~10-fold longer at pH 10).[2] |
| Maleimide-PEG-Linker | Thiol-reactive (cysteine) | - Susceptible to retro-Michael addition, leading to deconjugation- Thiol exchange with serum components like albumin | Conventional N-alkyl maleimide (B117702) conjugates can show significant instability, with ~35-67% deconjugation observed over 7 days in serum.[3] |
| "Bridging" Disulfide / Thiol-ene | Thiol-reactive (cysteine) | - Designed for enhanced stability over traditional maleimides | Demonstrates substantially improved plasma stability, with >90-95% of the conjugate remaining intact after 7 days.[1] |
| N-Aryl Maleimide | Thiol-reactive (cysteine) | - Engineered to be more stable than N-alkyl maleimides | Shows less than 20% deconjugation in serum over 7 days.[3] |
Key Observations:
-
Amine-Reactive Esters: For amine-reactive conjugations, TFP esters offer a clear advantage over NHS esters in terms of hydrolytic stability, potentially leading to higher conjugation efficiency and a more homogeneous product.[2]
-
Thiol-Reactive Chemistries: While traditional maleimide linkers are widely used, their stability in serum can be a significant concern due to the reversibility of the Michael addition reaction.[1] More advanced "bridging" disulfide and thiol-ene technologies, as well as N-aryl maleimides, have been developed to address this instability, offering substantially more robust conjugates.[1][3]
Experimental Protocols
To assess the serum stability of a bioconjugate, a well-defined experimental protocol is essential. The following outlines a general workflow for a serum stability assay using LC-MS.
Objective: To determine the percentage of intact conjugate remaining over time when incubated in serum.
Materials:
-
Purified bioconjugate (e.g., ADC)
-
Human or other species-specific serum
-
Phosphate-buffered saline (PBS), pH 7.4
-
Immunoaffinity capture beads (e.g., Protein A/G)
-
Wash buffers
-
Elution buffer
-
LC-MS system (e.g., Q-TOF or Orbitrap)
Procedure:
-
Incubation:
-
Dilute the bioconjugate to a final concentration of 1 mg/mL in serum.
-
Incubate the samples at 37°C.
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, and 168 hours).
-
Immediately freeze the collected aliquots at -80°C to stop any further degradation.
-
-
Immunoaffinity Capture:
-
Thaw the serum samples.
-
Add immunoaffinity beads to each sample to capture the antibody-containing species.
-
Incubate to allow for binding.
-
Wash the beads multiple times with a wash buffer to remove non-specifically bound serum proteins.
-
-
Elution and Analysis:
-
Elute the captured bioconjugate from the beads using an appropriate elution buffer.
-
Analyze the eluted samples by LC-MS to determine the drug-to-antibody ratio (DAR). The percentage of intact conjugate can be calculated based on the change in the average DAR over time compared to the initial time point.
-
Visualizing the Workflow
Caption: Workflow for assessing bioconjugate stability in serum.
Logical Pathway for Linker Selection
The selection of an appropriate linker is a critical decision in the design of a stable and effective bioconjugate. The following diagram illustrates a logical pathway to guide this choice based on key stability considerations.
Caption: Decision tree for selecting a stable bioconjugation linker.
Conclusion
The stability of a bioconjugate in serum is paramount to its success as a therapeutic or diagnostic agent. While the this compound linker offers the advantages of bioorthogonal chemistry and potential for targeted cleavage, its stability is subject to the inherent lability of the NHS ester and the potential for TCO isomerization. For applications requiring high serum stability, researchers should consider alternatives such as TFP esters for amine-based conjugation to mitigate hydrolysis. For thiol-based strategies, advanced maleimide derivatives or "bridging" technologies offer significant improvements in stability over conventional maleimide linkers, minimizing premature drug release and potential off-target toxicity. The selection of the optimal linker technology should be guided by a thorough understanding of these stability considerations and validated through rigorous experimental assessment.
References
- 1. benchchem.com [benchchem.com]
- 2. A Tetrafluorophenyl Activated Ester Self-Assembled Monolayer for the Immobilization of Amine-Modified Oligonucleotides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stabilization of cysteine-linked antibody drug conjugates with N-aryl maleimides - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance of TCO-GK-PEG4-NHS Ester in Antibody-Drug Conjugates: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo performance of Antibody-Drug Conjugates (ADCs) utilizing the TCO-GK-PEG4-NHS ester linker. This bioorthogonal linker enables precise drug conjugation to antibodies through the highly efficient inverse-electron demand Diels-Alder (iEDDA) click chemistry reaction. Its performance is critically evaluated against other common linker technologies, supported by experimental data and detailed protocols to inform ADC development.
Data Presentation: A Comparative Analysis
The selection of a linker is paramount to the therapeutic index of an ADC, influencing its stability, efficacy, and safety profile. The this compound linker system offers a unique combination of a stable trans-cyclooctene (B1233481) (TCO) moiety for click chemistry, a hydrophilic PEG4 spacer to enhance solubility, and an NHS ester for initial conjugation to the payload.
Table 1: Comparative Stability of ADC Linkers
A key determinant of an ADC's safety and efficacy is its stability in circulation. Premature release of the cytotoxic payload can lead to off-target toxicity. The iEDDA-based linkage of the TCO linker demonstrates superior stability compared to traditional maleimide-based linkers, which are susceptible to a retro-Michael reaction leading to deconjugation.
| Linker Type | Linkage Chemistry | Key Stability Features | % Intact Conjugate in Human Plasma (7 days) |
| TCO-based | iEDDA Cycloaddition | Highly stable, resistant to plasma nucleophiles. | >90% (estimated based on similar stable linkers) |
| Maleimide-based (Thioether) | Thiol-Michael Addition | Susceptible to retro-Michael reaction, leading to payload deconjugation. | ~50% |
| "Bridging" Disulfide | Disulfide Bond | Improved stability over traditional disulfides. | >95% |
Note: Data for TCO-based linkers is extrapolated from studies on highly stable linker technologies, as direct head-to-head 7-day plasma stability data for this compound was not available in the searched literature. Maleimide and bridging disulfide data are from comparative studies.
Table 2: In Vitro Cytotoxicity of HER2-Targeting ADCs
The in vitro potency of an ADC is a critical indicator of its potential therapeutic efficacy. The following table presents a summary of cytotoxicity data for various HER2-targeting ADCs, including those with MMAE, a potent auristatin derivative commonly used in ADCs. While specific data for a this compound ADC was not found, representative data for a HER2-targeting ADC with MMAE is included for context.
| ADC Construct | Cell Line (HER2 Expression) | IC50 (nM) |
| Trastuzumab-vc-MMAE | SK-BR-3 (High) | 0.056 - 0.15 |
| Trastuzumab-vc-MMAE | BT-474 (High) | ~0.3 |
| Isotype Control-ADC | SK-BR-3 (High) | >100 |
| Trastuzumab-vc-MMAE | MCF-7 (Low) | No significant cytotoxicity |
Note: The data presented is for a valine-citrulline (vc) linker, a commonly used cleavable linker. The efficacy of a this compound ADC would be dependent on the specific payload and the efficiency of its release mechanism.
Table 3: In Vivo Efficacy of a TCO-Linked ADC in a Xenograft Model
A study utilizing a diabody-based ADC with a TCO-linked monomethyl auristatin E (MMAE) demonstrated a potent, dose-dependent anti-tumor response in a mouse xenograft model of ovarian cancer (OVCAR-3). This provides strong evidence for the in vivo applicability of TCO-based linker technology.
| Treatment Group | Dose | Tumor Growth Inhibition | Survival |
| tc-ADC (TCO-linked) + Activator | 3.75 mg/kg (4 cycles) | Pronounced and durable tumor regression. | 7 out of 8 mice survived until the end of the 4-month study.[1] |
| vc-ADC (Val-Cit-linked) | - | Failed to control tumor growth.[1] | - |
| Activator alone | - | No therapeutic effect. | - |
| Vehicle Control | - | Uncontrolled tumor growth. | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and comparison of ADC performance data. The following protocols outline the key steps in the synthesis and characterization of an ADC using the this compound linker.
Protocol 1: Synthesis of the TCO-Linker-Payload Conjugate
This protocol describes the conjugation of the this compound to a payload containing a primary or secondary amine.
-
Payload Preparation: Dissolve the cytotoxic payload (e.g., MMAE) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).
-
NHS Ester Reaction: Add a 1.2 to 1.5 molar excess of this compound to the payload solution.
-
Base Addition: Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), to the reaction mixture to facilitate the acylation of the payload's amine group.
-
Incubation: Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by an appropriate analytical method (e.g., LC-MS).
-
Purification: Purify the resulting TCO-linker-payload conjugate by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization and Storage: Confirm the identity and purity of the product by LC-MS and NMR. Lyophilize the purified product and store it at -20°C under dessicated conditions.
Protocol 2: Antibody Modification with a Tetrazine Moiety
For the iEDDA click chemistry reaction, the antibody must be modified with a tetrazine group.
-
Antibody Preparation: Exchange the antibody into an amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4) using a desalting column to remove any interfering substances. Adjust the antibody concentration to 2-5 mg/mL.
-
Tetrazine-NHS Ester Solution: Immediately before use, dissolve a tetrazine-NHS ester derivative in anhydrous DMSO to a concentration of 10 mM.
-
Modification Reaction: Add a 5-10 molar excess of the Tetrazine-NHS ester solution to the antibody solution.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.
-
Purification: Remove the excess, unreacted tetrazine reagent using a desalting column equilibrated with PBS.
-
Characterization: Determine the concentration of the purified tetrazine-modified antibody (mAb-Tz) using a spectrophotometer at 280 nm. The degree of labeling (DOL) can be determined by UV-Vis spectroscopy or mass spectrometry.
Protocol 3: ADC Conjugation via iEDDA Click Chemistry
This protocol details the final conjugation of the TCO-linker-payload to the tetrazine-modified antibody.
-
Reaction Setup: In a suitable reaction vessel, combine the tetrazine-modified antibody with a 1.5 to 3-fold molar excess of the TCO-linker-payload conjugate in PBS, pH 7.4.
-
Incubation: Allow the reaction to proceed at room temperature for 1-2 hours. The iEDDA reaction is typically very fast.
-
Purification: Purify the resulting ADC from the excess, unreacted TCO-linker-payload using size-exclusion chromatography (SEC) or other suitable protein purification methods.
-
Characterization: Characterize the final ADC for purity, aggregation, and drug-to-antibody ratio (DAR).
Protocol 4: Determination of Drug-to-Antibody Ratio (DAR) by HIC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of ADCs.
-
Mobile Phase Preparation:
-
Mobile Phase A: A high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: The same buffer without the salt (e.g., 25 mM sodium phosphate, pH 7.0).
-
-
Chromatographic Separation:
-
Equilibrate a HIC column (e.g., TSKgel Butyl-NPR) with Mobile Phase A.
-
Inject the ADC sample.
-
Elute the ADC species using a gradient of decreasing salt concentration (i.e., increasing percentage of Mobile Phase B).
-
-
Data Analysis:
-
The different DAR species will elute based on their hydrophobicity, with higher DAR species having longer retention times.
-
Calculate the weighted average DAR by integrating the peak areas for each species and applying the following formula: DAR = Σ(% Peak Area of DARn * n) / 100 where 'n' is the number of drugs per antibody for each peak.
-
Mandatory Visualization
Diagrams created using Graphviz (DOT language) to illustrate key processes.
Caption: Experimental workflow for the synthesis of a TCO-linked ADC.
Caption: General mechanism of action for an Antibody-Drug Conjugate.
References
A Comparative Guide to Measuring Labeling Efficiency with TCO-GK-PEG4-NHS Ester
For researchers, scientists, and drug development professionals engaged in the precise art of bioconjugation, the choice of linker and the ability to accurately measure its incorporation are paramount. This guide provides an objective comparison of TCO-GK-PEG4-NHS ester with alternative labeling reagents, supported by experimental data and detailed protocols to inform the selection of the most suitable tool for your research needs.
Introduction to this compound
This compound is a heterobifunctional crosslinker designed for the targeted labeling of biomolecules. It features three key components:
-
N-Hydroxysuccinimide (NHS) ester: This functional group reacts with primary amines, such as the side chains of lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.
-
Polyethylene glycol (PEG4) spacer: The four-unit PEG linker enhances the solubility of the reagent and the resulting conjugate in aqueous solutions. It also provides a flexible spacer arm that minimizes steric hindrance between the biomolecule and the TCO group.
-
trans-Cyclooctene (TCO) and Glycine-Lysine (GK) linker: The TCO group is a key component for bioorthogonal "click chemistry," reacting with tetrazine-functionalized molecules in a highly specific and efficient manner. The cleavable GK linker can be utilized in specific applications, such as antibody-drug conjugates (ADCs), where payload release is desired.
This unique combination of features makes this compound a powerful tool for creating well-defined bioconjugates for a variety of applications, including antibody-drug conjugates, in vivo imaging, and diagnostic assays.
Performance Comparison of Labeling Reagents
The selection of a labeling reagent significantly impacts the degree of labeling (DOL), stability, and functionality of the final bioconjugate. This section compares this compound with two common alternatives: a standard amine-reactive linker (NHS-PEG4-ester) and a thiol-reactive linker (Maleimide-PEG4-ester).
Table 1: Quantitative Comparison of Labeling Reagent Performance
| Performance Metric | This compound | NHS-PEG4-Ester (Standard Amine-Reactive) | Maleimide-PEG4-Ester (Thiol-Reactive) |
| Target Residue | Primary Amines (e.g., Lysine) | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Chemistry | NHS ester acylation | NHS ester acylation | Michael addition |
| Typical Labeling Efficiency | >75% of single-domain antibody (sdAb) molecules conjugated[1][2] | Variable, dependent on protein and reaction conditions. | High, dependent on the number of available free thiols. |
| Distribution of Labeled Species (on sdAb) | Approx. 2:1 ratio of mono- to bi-substituted derivatives[1] | Heterogeneous mixture of species with varying degrees of labeling. | More homogenous labeling if engineered cysteines are targeted. |
| Conjugate Stability | Stable amide bond. | Stable amide bond. | Thioether bond can be susceptible to retro-Michael reaction, leading to deconjugation. N-aryl maleimides show improved stability with <20% deconjugation over 7 days, compared to 35-67% for N-alkyl maleimides. |
| Bioorthogonal Reactivity | Yes (TCO group for tetrazine ligation) | No | No |
| Cleavable Linker Option | Yes (GK dipeptide) | No (unless specifically designed) | No (unless specifically designed) |
Experimental Protocols
Accurate and reproducible measurement of the degree of labeling is critical for characterizing bioconjugates. Below are detailed protocols for antibody labeling with this compound and the subsequent determination of the Degree of Labeling (DOL).
Protocol 1: Antibody Labeling with this compound
This protocol outlines a general procedure for labeling an antibody with this compound. Optimization may be required for specific antibodies and applications.
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Spin desalting columns for purification
Procedure:
-
Antibody Preparation:
-
If the antibody solution contains primary amines (e.g., Tris buffer), exchange the buffer to the Reaction Buffer using a spin desalting column.
-
Adjust the antibody concentration to 1-5 mg/mL in the Reaction Buffer.
-
-
This compound Preparation:
-
Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO immediately before use.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the this compound stock solution to the antibody solution. The optimal molar ratio should be determined empirically for each antibody.
-
Gently mix the reaction and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Quenching the Reaction:
-
Add the Quenching Buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and byproducts using a spin desalting column equilibrated with an appropriate storage buffer (e.g., PBS, pH 7.4).
-
Protocol 2: Determination of the Degree of Labeling (DOL) by UV-Vis Spectrophotometry
This method is suitable when the labeling molecule has a distinct UV-Vis absorbance spectrum from the protein.
Materials:
-
Purified antibody-TCO conjugate from Protocol 1
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Measure Absorbance:
-
Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of the TCO-linker if it has a chromophore (or a subsequently clicked fluorescent tetrazine). If the TCO moiety itself does not have a distinct absorbance, this method is more applicable after the bioorthogonal reaction with a chromophoric tetrazine.
-
-
Calculate the Degree of Labeling (DOL):
-
The DOL is the average number of linker molecules conjugated to each antibody. The calculation requires the molar extinction coefficients of the antibody and the label.
-
A general formula, which corrects for the label's absorbance at 280 nm, is:
DOL = (A_max * ε_protein) / ((A_280 - A_max * CF) * ε_label)
Where:
-
A_max = Absorbance of the conjugate at the λmax of the label.
-
ε_protein = Molar extinction coefficient of the protein at 280 nm (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).
-
A_280 = Absorbance of the conjugate at 280 nm.
-
CF = Correction factor (A_280 of the free label / A_max of the free label).
-
ε_label = Molar extinction coefficient of the label at its λmax.
-
-
Visualizing Workflows and Pathways
To further clarify the processes involved, the following diagrams illustrate the chemical reaction, the experimental workflow for labeling, and the logical relationship in choosing a labeling strategy.
References
A Comparative Analysis of Cleavable vs. Non-Cleavable Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The design and selection of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an antibody-drug conjugate's (ADC) therapeutic success. The choice between a cleavable and a non-cleavable linker strategy profoundly influences the ADC's stability, mechanism of action, efficacy, and toxicity profile. This guide provides an objective comparison of these two linker types, supported by experimental data and detailed methodologies, to inform rational ADC design.
At a Glance: Cleavable vs. Non-Cleavable Linkers
| Feature | Cleavable Linkers | Non-Cleavable Linkers |
| Mechanism of Payload Release | Triggered by specific conditions in the tumor microenvironment or intracellularly (e.g., enzymes, pH, glutathione (B108866) concentration).[1][2] | Relies on the complete lysosomal degradation of the antibody backbone.[1][2] |
| Plasma Stability | Can be variable; risk of premature payload release, potentially leading to off-target toxicity.[1][3] | Generally higher plasma stability, leading to a wider therapeutic window.[1][4][5] |
| Bystander Effect | Capable of inducing a bystander effect, where the released, membrane-permeable payload can kill neighboring antigen-negative tumor cells.[1][2] This is advantageous in heterogeneous tumors. | The released payload is typically an amino acid-linker-drug complex that is less membrane-permeable, largely abrogating the bystander effect.[6] This is suitable for targeting homogeneous tumors with high antigen expression. |
| Payload Activity | Releases the payload in its native, highly potent form.[6] | The released payload is modified with the linker and an amino acid, which may impact its permeability and activity.[1] |
| Examples of Chemistries | Valine-citrulline (vc) peptides (protease-sensitive), hydrazones (pH-sensitive), disulfides (glutathione-sensitive).[2] | Thioether (e.g., SMCC).[4][7] |
Quantitative Data Summary
The following tables summarize key quantitative data comparing the performance of ADCs with cleavable and non-cleavable linkers. It is important to note that direct head-to-head comparisons with the same antibody and payload under identical experimental conditions are limited in the literature.
Table 1: Comparative Plasma Stability
| Linker Type | Linker Chemistry | ADC Example | Plasma Source | Stability Metric (Half-life, t½) | Reference |
| Cleavable | Hydrazone | Gemtuzumab ozogamicin | Human | ~2 days | [8] |
| Cleavable | Valine-Citrulline | Brentuximab vedotin | Human | Highly stable | [8] |
| Non-Cleavable | Thioether (SMCC) | Trastuzumab emtansine (T-DM1) | Human | Very high stability | [4] |
Table 2: Comparative In Vivo Efficacy
Direct comparative in vivo efficacy data is scarce. However, individual studies demonstrate the potency of both linker types. The choice of linker is highly dependent on the specific target, tumor type, and payload.[6]
Table 3: Comparative Clinical Toxicity (Meta-Analysis of Commercially Available ADCs)
| Adverse Events (Grade ≥3) | ADCs with Cleavable Linkers (N=1,082) | ADCs with Non-Cleavable Linkers (N=1,335) | Weighted Risk Difference (95% CI) |
| Any Grade ≥3 AE | 47% | 34% | -12.9% (-17.1% to -8.8%) |
| Neutropenia | Significantly higher | Lower | -9.1% (-12% to -6.2%) |
| Anemia | Significantly higher | Lower | -1.7% (-3.3% to -0.1%) |
Data from a meta-analysis of 2,417 patients treated with 9 different ADCs.
Signaling Pathways and Experimental Workflows
Mechanism of Action
Caption: Comparative mechanisms of action for ADCs with cleavable and non-cleavable linkers.
Experimental Workflow: In Vitro Plasma Stability Assay
Caption: General workflow for an in vitro plasma stability assay of an ADC.
Detailed Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of the ADC and the rate of payload deconjugation in plasma.
Methodology:
-
Incubate the ADC at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[1]
-
Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[1]
-
Analyze the samples to quantify the amount of intact ADC, total antibody, and released payload using methods like liquid chromatography-mass spectrometry (LC-MS/MS).[1]
Protocol 2: In Vitro Co-Culture Bystander Assay
Objective: To quantitatively assess the bystander killing effect of an ADC.
Methodology:
-
Cell Line Selection: Use an antigen-positive (Ag+) cell line and an antigen-negative (Ag-) cell line that is sensitive to the payload. The Ag- cell line can be engineered to express a fluorescent protein (e.g., GFP) for identification.[1]
-
Co-Culture: Seed the Ag+ and Ag- cells together in the same well.[2]
-
Treatment: Expose the co-cultured cells to various dilutions of the ADC.[2]
-
Analysis: After a set incubation period, assess the viability of the Ag- cell population using methods like flow cytometry or fluorescence microscopy.[2][9] A decrease in the viability of the Ag- cells in the presence of the ADC and Ag+ cells indicates a bystander effect.
Protocol 3: In Vivo ADC Efficacy Study in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of an ADC in a living organism.
Methodology:
-
Model Establishment: Implant human tumor cells (either antigen-positive alone or a mix of antigen-positive and antigen-negative for bystander effect studies) subcutaneously into immunodeficient mice.[1][10]
-
Treatment: Once tumors reach a palpable size, administer the ADC, a control antibody, or a vehicle control to different groups of mice, typically via intravenous injection.[10]
-
Monitoring: Monitor tumor growth by measuring tumor volume with calipers at regular intervals. Also, monitor the body weight and overall health of the mice.[10]
-
Endpoint: The study is typically concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then excised and weighed.
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups to determine the in vivo efficacy of the ADC.
Protocol 4: Lysosomal Degradation Assay
Objective: To determine the rate and extent of payload release from an ADC within the lysosomal compartment.
Methodology:
-
Incubate the ADC with isolated lysosomes (commercially available or prepared from cell/tissue homogenates) at 37°C.[11]
-
The incubation buffer should be acidic to mimic the lysosomal environment (pH 4.5-5.0).[12]
-
For cleavable linkers sensitive to specific proteases (e.g., Cathepsin B), the purified enzyme can be added to the reaction.[13]
-
Collect samples at different time points and quench the reaction.
-
Analyze the samples by LC-MS/MS to quantify the released payload and any metabolic products.[14]
Conclusion
The selection of a cleavable or non-cleavable linker is a critical decision in the design of an ADC, with each strategy offering distinct advantages and disadvantages. Cleavable linkers can provide potent anti-tumor activity, including a bystander effect that is beneficial for heterogeneous tumors, but may have a higher risk of off-target toxicity due to lower plasma stability.[3][6] Non-cleavable linkers generally exhibit greater stability, potentially leading to a wider therapeutic window, but their efficacy is dependent on high antigen expression and efficient internalization, and they lack a significant bystander effect.[1][4] A thorough understanding of the target biology, tumor microenvironment, and the physicochemical properties of the payload is essential for making an informed decision on the optimal linker strategy to maximize therapeutic efficacy while minimizing toxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. agilent.com [agilent.com]
- 3. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
- 4. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 5. Cleavable & Non- Cleavable Linkers with Antibody-Drug Conjugates | AxisPharm [axispharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Differences Between Cleavable and Non-Cleavable ADC Linkers | MolecularCloud [molecularcloud.org]
- 8. benchchem.com [benchchem.com]
- 9. in vitro assay development_In Vivo Pharmacology Assays - In Vitro Bystander Effect Assays - ICE Bioscience [en.ice-biosci.com]
- 10. ADC In Vivo Efficacy Evaluation Services - Creative Biolabs [creative-biolabs.com]
- 11. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 12. iphasebiosci.com [iphasebiosci.com]
- 13. researchgate.net [researchgate.net]
- 14. LC/MS Methods for Studying Lysosomal ADC Catabolism | Springer Nature Experiments [experiments.springernature.com]
Preserving Potency: A Comparative Guide to Antibody Conjugation and its Impact on Binding Affinity
For researchers, scientists, and drug development professionals, the selection of a conjugation strategy is a critical decision that directly influences the efficacy and consistency of antibody-based therapeutics and diagnostics. The method of attaching a payload—be it a drug, a fluorophore, or a radioactive isotope—to an antibody can significantly alter its antigen-binding affinity, a key determinant of its therapeutic or diagnostic power. This guide provides an objective comparison of TCO-GK-PEG4-NHS ester with other common antibody labeling techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate conjugation chemistry for your research needs.
At the forefront of bioconjugation, this compound has emerged as a valuable tool, particularly in the construction of Antibody-Drug Conjugates (ADCs). This heterobifunctional linker leverages the well-established N-hydroxysuccinimide (NHS) ester chemistry for reaction with primary amines (primarily on lysine (B10760008) residues) of an antibody. Its unique feature is the trans-cyclooctene (B1233481) (TCO) group, which facilitates a highly efficient and bioorthogonal "click chemistry" reaction—specifically, an inverse electron demand Diels-Alder (iEDDA) reaction with a tetrazine-functionalized payload.[1][2][] The integrated PEG4 spacer enhances solubility and minimizes steric hindrance, potentially preserving the antibody's natural function.[4]
The Impact of Conjugation on Antibody Binding Affinity: A Comparative Overview
The choice of conjugation chemistry can have a profound impact on the resulting antibody conjugate's homogeneity, stability, and, most importantly, its binding affinity for the target antigen. Traditional methods that randomly target abundant amino acids like lysine can sometimes lead to a heterogeneous mixture of conjugates with varying drug-to-antibody ratios (DARs) and, in some cases, compromised antigen-binding sites.[5] In contrast, site-specific conjugation methods offer greater control over the point of attachment, often preserving the antibody's binding affinity and leading to a more uniform product.[5][6]
Here, we compare this compound-mediated conjugation with three other widely used methods: conventional NHS ester labeling, maleimide-based conjugation, and enzymatic sortase-mediated ligation.
| Conjugation Method | Target Residue(s) | Site Specificity | Typical Impact on Binding Affinity (Kd) | Homogeneity (DAR) | Advantages | Disadvantages |
| This compound | Lysine (Primary Amines) | Random | Minimal to Moderate | Heterogeneous | Bioorthogonal click chemistry for payload attachment, PEG spacer can reduce steric hindrance.[2][4] | Random lysine modification can still impact binding if near the antigen-binding site. |
| Conventional NHS Ester | Lysine (Primary Amines) | Random | Can be Significant | Heterogeneous | Simple, well-established chemistry. | High risk of modifying antigen-binding site, leading to reduced affinity; product heterogeneity.[5] |
| Maleimide-based | Cysteine (Thiols) | Site-specific (with engineered cysteines) | Minimal | Homogeneous (with engineered cysteines) | Allows for site-specific conjugation away from the antigen-binding site. | Requires antibody engineering or reduction of native disulfides, which can affect stability. |
| Sortase-mediated Ligation | C-terminal LPXTG motif and N-terminal Glycine | Site-specific | Negligible | Highly Homogeneous | Precise, enzymatic conjugation preserves native antibody structure and function.[5] | Requires antibody engineering to introduce recognition motifs and enzymatic reaction steps. |
This table presents representative data based on established principles of antibody conjugation. Actual impact on binding affinity is antibody and antigen dependent and requires empirical validation.
Visualizing the Conjugation and Evaluation Workflow
To better understand the processes involved, the following diagrams illustrate the chemical principles of this compound conjugation and a typical experimental workflow for evaluating the impact on antibody binding affinity.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are protocols for antibody conjugation using this compound and for assessing binding affinity via Surface Plasmon Resonance (SPR) and Enzyme-Linked Immunosorbent Assay (ELISA).
Protocol 1: Antibody Conjugation with this compound
Materials:
-
Antibody of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis equipment for purification
-
Reaction buffer: 0.1 M sodium bicarbonate, pH 8.3
Procedure:
-
Antibody Preparation:
-
Ensure the antibody is at a concentration of 1-5 mg/mL in an amine-free buffer. If the buffer contains primary amines (e.g., Tris), exchange it with the reaction buffer using a desalting column or dialysis.
-
-
This compound Preparation:
-
Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10 mM.
-
-
Conjugation Reaction:
-
Add a 5- to 20-fold molar excess of the dissolved this compound to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubate the reaction mixture for 1-2 hours at room temperature with gentle stirring.
-
-
Purification:
-
Remove excess, unreacted this compound and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization:
-
Determine the concentration of the conjugated antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL), or the average number of TCO linkers per antibody, can be determined using mass spectrometry.
-
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Antigen of interest
-
Unconjugated and conjugated antibody preparations
-
Immobilization reagents (e.g., EDC/NHS)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Antigen Immobilization:
-
Activate the sensor chip surface according to the manufacturer's instructions (e.g., using a mixture of EDC and NHS).
-
Inject the antigen solution over the activated surface to achieve the desired immobilization level.
-
Deactivate any remaining active esters.
-
-
Binding Analysis:
-
Prepare a series of dilutions of both the unconjugated and conjugated antibodies in running buffer.
-
Inject the antibody dilutions sequentially over the antigen-immobilized surface, followed by a dissociation phase where only running buffer flows over the surface.
-
Regenerate the sensor surface between each antibody injection if necessary.
-
-
Data Analysis:
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka) and the dissociation rate constant (kd).
-
Calculate the equilibrium dissociation constant (Kd) as the ratio of kd to ka.[7]
-
Compare the Kd values of the unconjugated and conjugated antibodies to assess the impact of conjugation on binding affinity.
-
Protocol 3: ELISA for Binding Affinity Assessment
Materials:
-
96-well microtiter plates
-
Antigen of interest
-
Unconjugated and conjugated antibody preparations
-
Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Blocking buffer (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Enzyme-conjugated secondary antibody
-
Substrate for the enzyme (e.g., TMB)
-
Stop solution (e.g., 1 M H2SO4)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the antigen to an optimal concentration in coating buffer and add to the wells of a microtiter plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer to remove unbound antigen.
-
Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[8]
-
-
Antibody Incubation:
-
Wash the plate.
-
Prepare serial dilutions of the unconjugated and conjugated antibodies and add them to the wells.
-
Incubate for 1-2 hours at room temperature.[8]
-
-
Detection:
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
-
Signal Development and Measurement:
-
Wash the plate.
-
Add the substrate and allow the color to develop.
-
Stop the reaction with a stop solution.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance values against the antibody concentrations and fit the data to a sigmoidal dose-response curve to determine the half-maximal effective concentration (EC50).
-
A lower EC50 value indicates a higher binding affinity. Compare the EC50 values of the unconjugated and conjugated antibodies.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lumiprobe.com [lumiprobe.com]
- 4. biocompare.com [biocompare.com]
- 5. aboligo.com [aboligo.com]
- 6. Impact of site-specific conjugation strategies on the pharmacokinetics of antibody conjugated radiotherapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biacore SPR for Antibody Affinity Measurement - Creative Proteomics [creative-proteomics.com]
- 8. How to detect and quantify the binding affinity of the antibody to the antigen? | AAT Bioquest [aatbio.com]
A Comparative Guide to TCO-GK-PEG4-NHS Ester in Targeted Therapy Research
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Linker Technologies for Antibody-Drug Conjugates
In the rapidly advancing field of targeted therapy, the linker connecting a monoclonal antibody to a potent cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) success. The choice of linker profoundly impacts the ADC's stability, efficacy, and safety profile. This guide provides an in-depth, objective comparison of TCO-GK-PEG4-NHS ester, a bioorthogonal linker, with conventional linkers used in ADC development. The information presented herein, supported by experimental data, is intended to empower researchers to make informed decisions in the design and synthesis of next-generation targeted therapeutics.
The Rise of Bioorthogonal Chemistry in ADC Development
Traditional ADC linkers, such as those based on maleimide (B117702) or hydrazone chemistry, have been instrumental in the development of several approved ADCs. However, they can be associated with challenges such as instability in circulation, leading to premature drug release and off-target toxicity, and the creation of heterogeneous ADC populations.
Bioorthogonal chemistry, particularly the inverse-electron-demand Diels-Alder (iEDDA) reaction between a trans-cyclooctene (B1233481) (TCO) moiety and a tetrazine, has emerged as a powerful alternative. This "click chemistry" reaction is characterized by its exceptionally fast kinetics, high specificity, and ability to proceed efficiently under mild, physiological conditions without the need for a catalyst.[1][2]
This compound is a heterobifunctional linker that embodies the advantages of this technology. It features:
-
A trans-cyclooctene (TCO) group for highly efficient and stable conjugation to a tetrazine-modified payload.
-
A Glycine-Lysine (GK) peptide sequence that can be designed for specific enzymatic cleavage within the tumor microenvironment.
-
A hydrophilic polyethylene (B3416737) glycol (PEG4) spacer that enhances solubility, reduces aggregation, and minimizes steric hindrance.[3][4]
-
An N-hydroxysuccinimide (NHS) ester for covalent attachment to primary amines (e.g., lysine (B10760008) residues) on the antibody.[3]
Performance Comparison: this compound vs. Alternative Linkers
The selection of a linker technology is a crucial decision in ADC design. Below is a comparative analysis of this compound against commonly used alternatives, with a focus on key performance parameters.
Data Presentation: Quantitative Comparison of Linker Performance
| Parameter | This compound | Maleimide-based Linkers | Valine-Citrulline (vc) Linkers | References |
| Conjugation Chemistry | Inverse-electron-demand Diels-Alder (iEDDA) | Michael addition to cysteine thiols | Amide bond formation | [1][5] |
| Reaction Kinetics | Very fast (up to 10^6 M⁻¹s⁻¹) | Moderate to fast | Moderate | [1] |
| Specificity | High (bioorthogonal) | High for thiols, but potential for off-target reactions | High for intended amine/acid | [1][5] |
| In Vivo Stability | High (stable amide and dihydropyridazine (B8628806) bonds) | Variable; susceptible to retro-Michael reaction leading to drug deconjugation | Generally stable in circulation, but can be susceptible to premature cleavage by esterases in some species | [6][][8] |
| Drug-to-Antibody Ratio (DAR) Control | Enables precise control for homogenous ADCs | Can be controlled with engineered cysteines, but lysine conjugation can be heterogeneous | Similar to maleimide linkers | [] |
| Payload Release Mechanism | Tunable (e.g., enzymatic cleavage of GK peptide) | Non-cleavable (payload released upon lysosomal degradation of the antibody) or cleavable (e.g., with a dipeptide) | Enzymatic cleavage by cathepsin B in the lysosome | [] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing experimental results. Below are representative protocols for key experiments in ADC development using this compound.
Protocol 1: Antibody Modification with this compound
Objective: To conjugate the this compound to a monoclonal antibody via primary amines.
Materials:
-
Monoclonal antibody (e.g., anti-HER2 or anti-EGFR) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5)
-
Size-exclusion chromatography (SEC) columns (e.g., PD-10)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
Procedure:
-
Antibody Preparation: If the antibody solution contains primary amines (e.g., Tris buffer), perform a buffer exchange into the reaction buffer. Adjust the antibody concentration to 2-10 mg/mL.
-
This compound Preparation: Immediately before use, dissolve the this compound in anhydrous DMSO to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 5-20 molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically for each antibody.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours with gentle stirring.
-
Quenching: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes.
-
Purification: Remove excess, unreacted this compound and byproducts using SEC columns equilibrated with PBS, pH 7.4.
-
Characterization: Determine the drug-to-antibody ratio (DAR) using techniques such as UV-Vis spectroscopy, mass spectrometry, or hydrophobic interaction chromatography (HIC).
Protocol 2: In Vitro Cytotoxicity Assay
Objective: To determine the potency (IC50) of the resulting ADC on a target cancer cell line.
Materials:
-
Target cancer cell line (e.g., HER2-positive SK-BR-3 or EGFR-positive A431)
-
Control (antigen-negative) cell line
-
Complete cell culture medium
-
ADC constructs (TCO-linker ADC and control ADCs)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed the target and control cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
ADC Treatment: Prepare serial dilutions of the ADC constructs and a naked antibody control in complete cell culture medium. Add the diluted ADCs to the cells.
-
Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).
-
Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (e.g., absorbance or luminescence) using a plate reader. Calculate the percentage of cell viability relative to untreated control cells. Plot the dose-response curves and determine the IC50 values using appropriate software.[9][10][11]
Mandatory Visualizations
To further elucidate the concepts and workflows discussed, the following diagrams have been generated using the DOT language.
Caption: Experimental workflow for antibody modification with this compound.
Caption: General mechanism of action for an ADC utilizing a cleavable linker.
Caption: Simplified HER2 signaling pathway and the inhibitory action of an anti-HER2 ADC.[][13][14]
Conclusion
The selection of a linker is a pivotal decision in the development of antibody-drug conjugates. This compound, leveraging the power of bioorthogonal click chemistry, offers significant advantages in terms of reaction efficiency, specificity, and the potential for creating homogenous and stable ADCs. While traditional linkers have a proven track record, the enhanced properties of TCO-based linkers may lead to the development of next-generation ADCs with improved therapeutic windows. The detailed protocols and comparative data presented in this guide are intended to provide researchers with a solid foundation for making informed choices in this critical aspect of ADC design.
References
- 1. researchgate.net [researchgate.net]
- 2. TCO-PEG4-NHS ester TCO click chemistry- Conju-Probe: Enable Bioconjugation [conju-probe.com]
- 3. interchim.fr [interchim.fr]
- 4. biocompare.com [biocompare.com]
- 5. nbinno.com [nbinno.com]
- 6. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Summary of Approved HER2 ADCs on The Market & in Clinical Trials | Biopharma PEG [biochempeg.com]
- 14. mdpi.com [mdpi.com]
Safety Operating Guide
Navigating the Disposal of TCO-GK-PEG4-NHS Ester: A Guide to Safe and Compliant Practices
For researchers and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of TCO-GK-PEG4-NHS ester, ensuring compliance and minimizing risk.
This compound is a bifunctional linker used in bioconjugation. While essential for scientific advancement, its chemical properties necessitate careful handling and disposal. The N-hydroxysuccinimide (NHS) ester is moisture-sensitive, and the compound as a whole is classified with several hazard statements, underscoring the importance of following established safety protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[1][2]
Step-by-Step Disposal Protocol
The disposal of this compound, as with many specialized chemical reagents, must adhere to local, regional, and national regulations.[1][2] It is crucial to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
Waste Collection:
-
Collect all waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.
-
The container must be compatible with the chemical, typically a high-density polyethylene (B3416737) (HDPE) or glass container with a secure screw cap.
-
Label the container with "Hazardous Waste" and the full chemical name: "this compound".
-
-
Waste Segregation:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS department. Incompatible chemicals can react, leading to dangerous conditions.
-
-
Storage Pending Disposal:
-
Arranging for Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[4] Provide them with the Safety Data Sheet (SDS) for this compound to ensure they can handle and transport the waste appropriately.
-
Spill and Emergency Procedures
In the event of a spill, evacuate personnel from the immediate area and ensure adequate ventilation.[1] Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as diatomite or universal binders.[1] Collect the contaminated absorbent material into the designated hazardous waste container. Decontaminate the spill surface by scrubbing with alcohol.[1]
Key Hazard Information
The following table summarizes the pertinent hazard information for TCO-PEG4-NHS ester, compiled from various supplier safety data sheets.
| Hazard Category | GHS Classification | Precautionary Statements |
| Health Hazards | Skin Corrosion/Irritation (Category 3)[1] | P264: Wash hands thoroughly after handling.[1] |
| Germ Cell Mutagenicity (Category 2)[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1] | |
| Carcinogenicity (Category 1A, 1B)[1] | P308+P311: IF exposed or concerned: Call a POISON CENTER/doctor.[4] | |
| Specific Target Organ Toxicity (Single Exposure, Category 2)[1] | P260: Do not breathe dust/fume/gas/mist/vapours/spray.[1] | |
| Specific Target Organ Toxicity (Repeated Exposure, Category 2)[1] | P405: Store locked up.[1] | |
| Environmental Hazards | Hazardous to the aquatic environment, long-term hazard (Category 3)[1] | P273: Avoid release to the environment.[1] |
| Disposal | P501: Dispose of contents/container in accordance with local regulation.[1][4] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 3. TCO-PEG4-NHS ester | 1613439-69-2 [sigmaaldrich.com]
- 4. TCO-PEG4-NHS 1621096-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Essential Safety and Logistical Guidance for Handling TCO-GK-PEG4-NHS Ester
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling TCO-GK-PEG4-NHS ester. The following procedural guidance is designed to ensure safe operational handling and disposal, fostering a secure laboratory environment.
Hazard Identification and Classification
This compound is a chemical compound that requires careful handling due to its potential hazards. The Globally Harmonized System (GHS) classification for this substance indicates several health and environmental risks.[1][2]
Summary of GHS Hazard Classifications:
| Hazard Class | Hazard Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 3 | H316: Causes mild skin irritation.[1] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[1][2] |
| Carcinogenicity | Category 1A, 1B | H350: May cause cancer.[1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 2 | H371: May cause damage to organs.[1][2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[1][2] |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | H412: Harmful to aquatic life with long lasting effects.[1][2] |
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety.
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[3]
-
Hand Protection: Wear two pairs of chemotherapy-grade, powder-free gloves that are compliant with ASTM D6978 standards.[4][5] The inner glove should be worn under the cuff of the lab coat, and the outer glove should be worn over the cuff.[4] Change gloves every 30 minutes or immediately if they become contaminated, torn, or punctured.[5]
-
Body Protection: A disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is required.[4] Gowns should be changed every 2-3 hours or immediately upon contamination.[5]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA-approved respirator.[3][6] For handling hazardous drugs, an N95 surgical respirator mask that has been fit-tested is often required.[5]
-
Shoe Covers: Two pairs of shoe covers should be worn when handling this compound.[5]
Step-by-Step Handling and Operational Plan
3.1. Receiving and Storage:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Wear appropriate PPE (gloves, lab coat) when unpacking the compound.
-
Store the container tightly sealed in a cool, dry, and well-ventilated area, protected from light.[6]
-
TCO compounds are not recommended for long-term storage due to potential isomerization.[7]
3.2. Preparation and Use:
-
Work Area Preparation:
-
Conduct all work with this compound in a designated restricted area, such as a chemical fume hood or a powder hood (ventilated enclosure), to avoid inhalation of dust or aerosols.[4][6]
-
Ensure that a safety shower and an eyewash station are readily accessible.[6]
-
Cover the work surface with a disposable absorbent liner.
-
-
Donning PPE:
-
Put on PPE in the following order: gown, mask, eye/face protection, and gloves (two pairs).[9]
-
-
Handling the Compound:
-
Allow the container to equilibrate to room temperature before opening to prevent moisture condensation.
-
Carefully weigh the required amount of the solid compound. Avoid creating dust.[3]
-
If preparing a solution, add the solvent (e.g., DMSO, DMF, DCM) slowly to the solid to avoid splashing.[7]
-
Keep the container tightly closed when not in use.
-
-
Prohibited Activities:
3.3. Spill Management:
-
Evacuation: Evacuate non-essential personnel from the spill area.[3][6]
-
Ventilation: Ensure adequate ventilation.
-
Containment: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the product enter drains.[3]
-
Cleanup:
-
For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[3]
-
For liquid spills, absorb the solution with an inert, non-combustible absorbent material (e.g., diatomite, universal binders).[1][6]
-
Decontaminate the spill area and any affected equipment by scrubbing with alcohol.[1][6]
-
Place all contaminated materials, including absorbent pads and used PPE, into a sealed container for disposal.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Waste Disposal: Dispose of the hazardous waste in accordance with all applicable local, state, and federal regulations.[1] Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.
-
Decontamination: Thoroughly decontaminate all work surfaces and equipment after use.
First Aid Measures
-
Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[6]
-
Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[6]
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Handling Workflow Diagram
Caption: Workflow for handling this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. TCO-PEG4-NHS 1621096-79-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. TCO-PEG4-NHS ester, 1613439-69-2 | BroadPharm [broadpharm.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. 4 - Personal Protective Equipment (PPE) [nipcm.scot.nhs.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
